Rhynchophylline
Descripción
This compound has been reported in Uncaria sinensis, Uncaria macrophylla, and other organisms with data available.
an oxindole; RN given refers to (7beta,16E,20alpha)-isome
Propiedades
IUPAC Name |
methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYUDFNWXHGBE-KAXDATADSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70878612 | |
| Record name | Rhynchophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76-66-4 | |
| Record name | Rhynchophylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhyncophylline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhynchophylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70878612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 76-66-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHYNCHOPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46BQ79VJ8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of Rhynchophylline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhynchophylline, a tetracyclic oxindole alkaloid primarily isolated from plants of the Uncaria genus, has garnered significant attention for its diverse pharmacological activities. Traditionally used in Asian medicine for ailments related to the central nervous and cardiovascular systems, modern research is progressively elucidating the molecular mechanisms that underpin its therapeutic potential. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its molecular targets, modulation of key signaling pathways, and the experimental methodologies used to investigate these effects.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for the interaction of this compound with its primary molecular targets. This information is crucial for understanding the potency and selectivity of the compound.
| Target | Parameter | Value | Species/System | Reference |
| NMDA Receptor | IC₅₀ (non-competitive antagonism) | 43.2 μM | Rat cortical and cerebellar RNA expressed in Xenopus oocytes | [1] |
| L-type Voltage-Gated Calcium Channels | pD₂ | 5.91 | Isolated rat ventricular myocytes | [2] |
| L-type Voltage-Gated Calcium Channels | Effective Concentration (Inhibition of ICa,L) | 10-50 μM | Isolated rat ventricular myocytes | [2] |
| Neuroprotection (against MPP⁺ toxicity) | Effective Concentration | 10-50 μM | Primary cerebellar granule neurons | [3] |
| Anti-inflammatory (LPS-stimulated microglia) | Effective Concentration (Inhibition of NO, PGE₂, TNF-α, IL-1β) | 1-100 μM | Primary microglia | [4] |
| Vasodilation (ET-1 induced contraction) | Effective Concentration | 30-300 μM | Rat cerebral arterioles in vivo | [5] |
Note: IC₅₀ (Half maximal inhibitory concentration) indicates the concentration of an inhibitor required to inhibit a biological process by 50%. pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Core Mechanisms of Action
This compound exerts its pharmacological effects through a multi-targeted approach, primarily involving the modulation of ion channels, neurotransmitter receptors, and intracellular signaling cascades.
Modulation of Ion Channels and Receptors
a) L-type Voltage-Gated Calcium Channels (L-VGCCs): this compound acts as a blocker of L-type voltage-gated calcium channels.[6] This inhibition of calcium influx is a key mechanism underlying its cardiovascular effects, such as vasodilation and antihypertensive properties.[7][8] In vascular smooth muscle cells, this compound has been shown to inhibit KCl and Bay K 8644-evoked contractions, which are dependent on calcium entry through L-VGCCs.[7]
b) N-methyl-D-aspartate (NMDA) Receptors: this compound is a non-competitive antagonist of NMDA receptors.[1][7] This action is voltage-independent and does not involve interaction with the polyamine, zinc, proton, or redox modulatory sites on the receptor.[1] By attenuating NMDA receptor-mediated excitotoxicity, this compound exerts significant neuroprotective effects against glutamate-induced neuronal damage.[8][9]
Regulation of Intracellular Signaling Pathways
This compound modulates several key intracellular signaling pathways implicated in inflammation, cell survival, and oxidative stress.
a) MAPK/NF-κB Signaling Pathway: this compound has been demonstrated to suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In models of neuroinflammation, this compound inhibits the phosphorylation of MAPKs (such as JNK) and prevents the degradation of IκBα, the inhibitory subunit of NF-κB.[4][10] This leads to the inhibition of NF-κB nuclear translocation and subsequent down-regulation of pro-inflammatory mediators like nitric oxide (NO), prostaglandins E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[3][4]
b) PI3K/Akt Signaling Pathway: this compound can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a crucial regulator of cell survival and apoptosis. In models of neuronal injury, this compound treatment leads to increased phosphorylation of Akt and its downstream effector, the mammalian target of rapamycin (mTOR). This activation of the PI3K/Akt pathway is associated with the phosphorylation and inactivation of pro-apoptotic proteins like Bad and the inhibition of caspase-3 activation, ultimately promoting neuronal survival. A key downstream effect of PI3K/Akt activation by this compound is the inhibition of Glycogen Synthase Kinase 3β (GSK3β), leading to the activation of the transcription factor Myocyte Enhancer Factor 2D (MEF2D), which further promotes neuronal survival.
c) Nrf2-ARE Signaling Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a master regulator of the antioxidant response. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. This mechanism contributes to the neuroprotective effects of this compound against oxidative stress-induced neurodegeneration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.
Caption: Overview of this compound's core signaling pathways.
Caption: A typical experimental workflow for studying this compound.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Cell Viability Assessment (MTT Assay)
Objective: To determine the effect of this compound on cell viability and to assess its protective effects against cytotoxic agents.
Protocol:
-
Cell Seeding: Plate cells (e.g., primary neurons, PC12 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[11]
-
Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours). Subsequently, expose the cells to a cytotoxic agent (e.g., MPP⁺, Aβ peptide) for 24-48 hours.[9]
-
MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] Cell viability is expressed as a percentage of the control (untreated) cells.
Western Blot Analysis of Phosphorylated Proteins
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in signaling pathways (e.g., Akt, MAPKs, IκBα).
Protocol:
-
Sample Preparation: Treat cells with this compound and/or a stimulus (e.g., LPS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
Objective: To visualize and quantify the effect of this compound on the nuclear translocation of NF-κB.
Protocol:
-
Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound followed by stimulation with an inflammatory agent (e.g., LPS).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific binding sites with 1% BSA in PBST for 30 minutes.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the p65 subunit of NF-κB for 1 hour at room temperature.
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated) for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.
-
Imaging: Visualize the cells using a fluorescence microscope. The nuclear translocation of NF-κB is quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.
Nrf2-ARE Luciferase Reporter Assay
Objective: To determine if this compound activates the Nrf2-ARE signaling pathway.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing ARE sequences and a Renilla luciferase control plasmid for normalization.
-
Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound for a specified period (e.g., 6-24 hours).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. An increase in the normalized luciferase activity indicates activation of the Nrf2-ARE pathway.
Electrophysiological Recording of Ion Channel Activity
Objective: To directly measure the effect of this compound on the activity of L-type calcium channels and NMDA receptors.
a) Whole-Cell Patch-Clamp for L-type Calcium Channels (in Ventricular Myocytes):
-
Cell Isolation: Isolate single ventricular myocytes from rat hearts by enzymatic digestion.
-
Recording Setup: Use a patch-clamp amplifier and a data acquisition system. The extracellular solution should contain appropriate ions to isolate calcium currents, and the intracellular (pipette) solution should contain a cesium-based solution to block potassium currents.
-
Giga-seal Formation: Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.
-
Current Recording: Hold the cell at a potential of -40 mV and apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.[2]
-
This compound Application: Perfuse the cell with a solution containing this compound and record the changes in the calcium current amplitude.[2]
b) Two-Electrode Voltage Clamp for NMDA Receptors (in Xenopus Oocytes):
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
RNA Injection: Inject cRNA encoding the desired NMDA receptor subunits into the oocytes.
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrophysiological Recording: Place the oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).
-
Agonist Application: Perfuse the oocyte with a solution containing NMDA and glycine to activate the receptors and elicit an inward current.[1]
-
This compound Application: Co-apply this compound with the agonists and measure the inhibition of the NMDA receptor-mediated current.[1] The IC₅₀ value can be determined by testing a range of this compound concentrations.[1]
Conclusion
This compound exhibits a complex and multifaceted mechanism of action, targeting key components of cellular signaling involved in neurotransmission, inflammation, and cell survival. Its ability to modulate L-type calcium channels and NMDA receptors, coupled with its regulatory effects on the MAPK/NF-κB, PI3K/Akt, and Nrf2-ARE pathways, provides a molecular basis for its observed neuroprotective, cardiovascular, and anti-inflammatory properties. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this promising natural compound for therapeutic development. Further research focusing on the precise molecular interactions and the in vivo efficacy and safety of this compound is warranted to fully realize its clinical potential.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. Antiepileptic Effect of Uncaria rhynchophylla and this compound Involved in the Initiation of c-Jun N-Terminal Kinase Phosphorylation of MAPK Signal Pathways in Acute Seizures of Kainic Acid-Treated Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotective Effects of this compound Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. researchgate.net [researchgate.net]
- 9. takara.co.kr [takara.co.kr]
- 10. Uncaria rhynchophylla and this compound inhibit c-Jun N-terminal kinase phosphorylation and nuclear factor-kappaB activity in kainic acid-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Potential of Rhynchophylline in Combating Neurodegenerative Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a significant and growing global health challenge. Characterized by the progressive loss of neuronal structure and function, these conditions currently have limited therapeutic options. Rhynchophylline, a tetracyclic oxindole alkaloid derived from the plant Uncaria rhynchophylla, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the current understanding of this compound's role in neurodegenerative diseases, focusing on its molecular mechanisms, experimental validation, and therapeutic potential. We consolidate quantitative data from key studies, detail experimental methodologies, and visualize complex signaling pathways to offer a comprehensive resource for the scientific community.
Introduction to this compound
This compound is a primary bioactive constituent of Uncaria rhynchophylla, a herb long utilized in traditional Chinese medicine for ailments of the central nervous system.[1][2][3] Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses, revealing this compound's multifaceted neuroprotective properties. These include anti-inflammatory, antioxidant, and anti-apoptotic effects, which are critical in the context of neurodegeneration.[1][2][3] While its therapeutic potential is being explored for a range of neurological disorders, this guide will focus on its application in Alzheimer's and Parkinson's diseases. It is important to note that while the mechanisms of Huntington's disease involve neuronal degeneration, there is currently a lack of specific research on the effects of this compound on this particular condition.[4][5]
Pathophysiological Hallmarks of Neurodegenerative Diseases and this compound's Interventions
Alzheimer's Disease
Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles. These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline.[1]
This compound has been shown to interfere with these core pathological processes. It can inhibit the formation of Aβ fibrils and destabilize pre-formed fibrils.[6][7] Furthermore, it has been observed to reduce the hyperphosphorylation of tau protein in cellular models.[8][9] In animal models of Alzheimer's, this compound treatment has been associated with improved cognitive function, reduced Aβ plaque burden, and decreased neuroinflammation.[6][8]
Parkinson's Disease
Parkinson's disease is primarily characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor impairments. The aggregation of α-synuclein into Lewy bodies is a key pathological feature.
In both cellular and animal models of Parkinson's disease, this compound has demonstrated significant neuroprotective effects. It has been shown to protect dopaminergic neurons from toxin-induced cell death and to reduce neuroinflammation.[6][7][10][11] The underlying mechanisms involve the modulation of inflammatory responses and the activation of pro-survival signaling pathways within neurons.[12][13][14][15]
Quantitative Data on this compound's Efficacy
The following tables summarize key quantitative findings from preclinical studies, providing a comparative overview of this compound's effects across different models and outcome measures.
Table 1: Effects of this compound on Alzheimer's Disease Pathologies
| Model System | Treatment | Outcome Measure | Result | Reference |
| APP/PS1 Transgenic Mice | 50 mg/kg this compound (oral admin.) | Amyloid Plaque Burden | Significant reduction | [16] |
| PC12 cells | 100 μM this compound | Aβ-induced cell death | Significant decrease | [9][17] |
| PC12 cells | 100 μM this compound | Tau hyperphosphorylation | Significant decrease | [9][17] |
| TgCRND8, 3xTg-AD, 5xFAD mice | This compound treatment | Cognitive function | Improved | [8] |
| 5xFAD mice | 400 mg/kg/day UR extract | Aβ deposition | Significantly alleviated | [18] |
Table 2: Neuroprotective Effects of this compound in Parkinson's Disease Models
| Model System | Treatment | Outcome Measure | Result | Reference |
| Primary cerebellar granule neurons | 10-50 µM this compound | MPP+-induced neurotoxicity | Greatly prevented | [13][15] |
| MPTP-induced mice | This compound treatment | Dopaminergic neuron loss | Reduced | [6][7][11] |
| MPTP-induced mice | This compound treatment | Inflammatory cytokine secretion | Reversed | [11] |
| PC12 cells | This compound treatment | MPP+-induced apoptosis | Inhibited | [14] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Model System | Reference |
| Plasma Cmax | 583.20 ± 32.86 ng/mL | Mouse (50 mg/kg oral) | [16] |
| Brain Cmax | 442.73 ± 27.38 ng/g | Mouse (50 mg/kg oral) | [16] |
| Blood-Brain Barrier Permeability (Papp AP→BL) | Moderate (10⁻⁶ cm/s level) | MDCK-pHaMDR cell monolayer | [19] |
Detailed Experimental Methodologies
To facilitate the replication and extension of key findings, this section outlines the protocols for pivotal experiments cited in this guide.
In Vitro Neuroprotection Assay in PC12 Cells
-
Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used for neuronal studies.
-
Induction of Toxicity: Cells are treated with amyloid-beta (Aβ) peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) to mimic Alzheimer's-like neurotoxicity, or with MPP⁺ (1-methyl-4-phenylpyridinium) to model Parkinson's-like neurotoxicity.
-
This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10-100 µM) for a specified duration (e.g., 2 hours) prior to the addition of the neurotoxin.
-
Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.
-
Measurement of Apoptosis: Apoptosis can be assessed by techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring the activity of caspases (e.g., caspase-3).[14]
-
Analysis of Protein Expression: Western blotting is used to measure the levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2) and signaling pathways.
In Vivo Assessment in MPTP-induced Parkinson's Disease Mouse Model
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Parkinsonism: Mice are administered with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.
-
This compound Administration: this compound is administered to the mice, typically via oral gavage or intraperitoneal injection, at specific doses (e.g., 30 mg/kg) before or after MPTP administration.[12]
-
Behavioral Testing: Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the pole test (to assess bradykinesia).
-
Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra.
-
Measurement of Neuroinflammation: The levels of inflammatory markers such as ionized calcium-binding adapter molecule 1 (Iba-1) for microglia and glial fibrillary acidic protein (GFAP) for astrocytes are measured in brain tissue.
Key Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.
Inhibition of Neuroinflammation via the MAPK/NF-κB Pathway
Figure 1: this compound inhibits LPS-induced neuroinflammation by suppressing the MAPK and NF-κB signaling pathways.
Promotion of Neuronal Survival via the PI3K/Akt Pathway
Figure 2: this compound promotes neuronal survival by activating the PI3K/Akt signaling pathway, leading to the inhibition of pro-apoptotic factors.
Modulation of Microglial Phenotype via the JAK2/STAT3 Pathway
Figure 3: this compound promotes the transition of microglia to the anti-inflammatory M2 phenotype by activating the JAK2/STAT3 pathway.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the potential of this compound as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Its ability to target multiple pathological hallmarks, including protein aggregation, neuroinflammation, and neuronal apoptosis, makes it an attractive candidate for further development.
However, several challenges remain. The bioavailability of this compound and its ability to effectively cross the blood-brain barrier are critical considerations that may require the development of novel drug delivery systems.[1] While preclinical studies are promising, rigorous clinical trials are necessary to establish its safety and efficacy in human patients.
Future research should focus on:
-
Optimizing drug delivery: Investigating nano-formulations and other strategies to enhance the central nervous system penetration of this compound.
-
Elucidating downstream targets: Identifying the specific molecular targets and downstream effectors of this compound's action in different neuronal and glial cell types.
-
Combination therapies: Exploring the potential synergistic effects of this compound when used in combination with other neuroprotective agents.
-
Clinical Translation: Designing and conducting well-controlled clinical trials to evaluate the therapeutic potential of this compound in patients with neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Huntington disease: Advances in the understanding of its mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Huntington’s disease: underlying molecular mechanisms and emerging concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 7. The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound alleviates cognitive deficits in multiple transgenic mouse models of Alzheimer's disease via modulating neuropathology and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound alleviates neuroinflammation and regulates metabolic disorders in a mouse model of Parkinson's disease - Food & Function (RSC Publishing) [pubs.rsc.org]
- 11. This compound alleviates neuroinflammation and regulates metabolic disorders in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. frontiersin.org [frontiersin.org]
- 14. Protection by this compound against MPTP/MPP+-induced neurotoxicity via regulating PI3K/Akt pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 15. Neuroprotection Against MPP+-Induced Cytotoxicity Through the Activation of PI3-K/Akt/GSK3β/MEF2D Signaling Pathway by this compound, the Major Tetracyclic Oxindole Alkaloid Isolated From Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. Frontiers | Therapeutic Mechanism and Key Alkaloids of Uncaria rhynchophylla in Alzheimer’s Disease From the Perspective of Pathophysiological Processes [frontiersin.org]
- 19. The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Properties of Rhynchophylline: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rhynchophylline is a tetracyclic oxindole alkaloid and a major bioactive component isolated from plants of the Uncaria genus, commonly known as Gou-teng in traditional Chinese medicine.[1] For centuries, extracts from these plants have been used to treat a variety of ailments, including those affecting the central nervous and cardiovascular systems.[1][2] Modern pharmacological research has identified this compound as a key contributor to these therapeutic effects, demonstrating a wide range of biological activities, including neuroprotective, anti-inflammatory, antihypertensive, and potential anti-cancer properties.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.
Pharmacological Properties
This compound exerts its pleiotropic effects through the modulation of multiple molecular targets and signaling pathways. Its primary mechanisms of action include the antagonism of N-methyl-D-aspartate (NMDA) receptors and the blockade of voltage-gated calcium channels.[5] Furthermore, it influences several key intracellular signaling cascades, including the NF-κB, MAPK, and PI3K/Akt pathways, which are central to cellular processes such as inflammation, proliferation, and survival.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurological disorders. It has been shown to protect neurons from excitotoxicity, oxidative stress, and apoptosis.[5][6] These effects are largely attributed to its ability to inhibit NMDA receptor-mediated calcium influx and to modulate downstream signaling pathways that regulate neuronal survival and inflammation.[1]
Cardiovascular Effects
In the cardiovascular system, this compound exhibits antihypertensive and anti-arrhythmic effects.[2] Its vasodilatory action is primarily mediated by the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells.[5] Additionally, this compound has been reported to have anti-platelet aggregation and anti-thrombotic activities.[7]
Anti-inflammatory Effects
This compound possesses potent anti-inflammatory properties, which are thought to underlie many of its therapeutic effects.[6] It has been shown to suppress the production of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), in activated microglia and macrophages.[6] This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways.[6]
Anti-cancer Potential
Emerging evidence suggests that this compound may have anti-cancer properties. It has been reported to inhibit the proliferation and induce apoptosis in various cancer cell lines. The underlying mechanisms are still under investigation but may involve the modulation of signaling pathways that control cell growth and survival.
Quantitative Pharmacological Data
This section summarizes the available quantitative data on the pharmacological activity and pharmacokinetics of this compound.
In Vitro Efficacy
| Target/Assay | Cell Line/System | Parameter | Value | Reference(s) |
| NMDA Receptor | Xenopus oocytes expressing rat cortical or cerebellar RNA | IC50 | 43.2 µM | [1][5] |
| Nitric Oxide (NO) Production (LPS-stimulated) | Rat cortical microglial cells | IC50 | 18.5 µM | [8] |
| L-type Voltage-Gated Calcium Channels | Isolated rat ventricular myocytes | pD2 | 5.91 | |
| Cytotoxicity | Human HL-60 cells | IC50 | > 40 µM | [8] |
Pharmacokinetic Parameters in Rats
| Route of Administration | Dose | Cmax | Tmax | AUC(0-t) | Bioavailability | Reference(s) |
| Oral | 10 mg/kg | 4.3-fold higher than isothis compound | ~30 min | 7.7-fold higher than isothis compound | 7.8-fold higher than isothis compound | [4][6] |
| Oral | 20 mg/kg | 6.4-fold higher than isothis compound | ~30 min | 9.1-fold higher than isothis compound | 9.2-fold higher than isothis compound | [4] |
| Oral | 37.5 mg/kg | 0.650 ng/g (brain) | 3 h (brain) | - | - | [3] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.
Caption: General Experimental Workflow for Investigating this compound.
Caption: this compound's Modulation of the NF-κB Signaling Pathway.
Caption: this compound's Modulation of the MAPK Signaling Pathway.
Caption: this compound's Modulation of the PI3K/Akt Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.
Cell Viability Assessment (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of neuronal cells, such as PC12 cells.
-
Cell Culture:
-
Culture PC12 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
For differentiation, treat PC12 cells with 50 ng/mL nerve growth factor (NGF) for 3 days.
-
-
Experimental Procedure:
-
Seed differentiated PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.
-
Induce neurotoxicity by adding a toxic agent (e.g., 20 µM Aβ25-35 or 100 µM MPP+) and incubate for 24-48 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Western Blot Analysis for Phosphorylated Proteins (p-MAPK, p-Akt)
This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound and/or a stimulus (e.g., LPS, growth factor) for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.
-
In Vivo Model of Cerebral Ischemia (pMCAO in Rats)
This protocol describes the induction of permanent middle cerebral artery occlusion (pMCAO) in rats to study the neuroprotective effects of this compound.
-
Animal Preparation:
-
Use male Sprague-Dawley rats (250-300 g).
-
Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Maintain body temperature at 37°C throughout the surgery.
-
-
Surgical Procedure:
-
Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA through an incision in the ECA stump.
-
Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).
-
Confirm the occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.
-
Close the incision and allow the animal to recover.
-
-
Drug Administration and Assessment:
-
Administer this compound (e.g., 10 or 30 mg/kg, i.p. or i.g.) at desired time points before or after pMCAO.
-
Assess neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system.
-
At the end of the experiment, euthanize the animals and collect the brains.
-
Determine the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).
-
Intracellular Calcium Imaging (Fura-2/AM)
This protocol is used to measure changes in intracellular calcium concentration in response to this compound.
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., differentiated PC12 cells) on glass coverslips.
-
Wash the cells with a physiological salt solution (e.g., HBSS).
-
Load the cells with 5 µM Fura-2/AM in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
Fluorescence Microscopy:
-
Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.
-
Record a baseline fluorescence ratio for a few minutes.
-
Perfuse the cells with a solution containing this compound and/or a stimulus (e.g., a high concentration of KCl or an NMDA receptor agonist).
-
Record the changes in the 340/380 nm fluorescence ratio over time.
-
Calibrate the fluorescence ratio to intracellular calcium concentrations using ionomycin and EGTA.
-
Conclusion
This compound is a promising natural compound with a diverse pharmacological profile. Its ability to modulate key signaling pathways involved in neuroprotection, cardiovascular function, and inflammation makes it a compelling candidate for further drug development. The data and protocols presented in this guide are intended to facilitate future research into the therapeutic potential of this intriguing alkaloid. Further investigation is warranted to fully elucidate its mechanisms of action and to translate the preclinical findings into clinical applications.
References
- 1. ccrod.cancer.gov [ccrod.cancer.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Ischemic Regions in a Rat Model of Stroke | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
Rhynchophylline as a Calcium Channel Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhynchophylline, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has garnered significant attention for its diverse pharmacological activities, particularly its effects on the cardiovascular and central nervous systems.[1][2] A primary mechanism underlying these effects is its action as a calcium channel blocker. This technical guide provides an in-depth overview of this compound's role as a calcium channel antagonist, focusing on its mechanism of action, the types of calcium channels it affects, and the downstream signaling pathways it modulates. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of molecular pathways and experimental workflows to support further research and drug development efforts.
Mechanism of Action: Inhibition of Voltage-Gated Calcium Channels
This compound has been identified as a blocker of voltage-gated calcium channels (VGCCs), with a particular affinity for the L-type calcium channels (L-VGCCs).[3] These channels are critical for regulating calcium influx in response to membrane depolarization in various cell types, including vascular smooth muscle cells, cardiomyocytes, and neurons. By inhibiting these channels, this compound reduces intracellular calcium concentration, leading to a cascade of physiological effects.
In vascular smooth muscle, the blockade of L-type calcium channels by this compound leads to vasodilation and a subsequent reduction in blood pressure.[4] In cardiac tissue, it can modulate heart rate and contractility.[5] Furthermore, in the central nervous system, the inhibition of neuronal calcium channels contributes to its neuroprotective effects.[1]
Quantitative Data on this compound's Calcium Channel Blocking Activity
The following tables summarize the available quantitative data on the inhibitory effects of this compound and related compounds on calcium channels.
| Compound | Channel Type | Cell Type/System | Parameter | Value | Reference |
| This compound | L-type Ca2+ | Rat ventricular myocytes | pD2 | 5.91 | [5] |
| This compound | L-type Ca2+ | Rat ventricular myocytes | Hill Coefficient | 1.1 | [5] |
| This compound | L-type Ca2+ | Rat ventricular myocytes | Inhibition at 10 µM | 60% | [5] |
| This compound | L-type Ca2+ | Rat ventricular myocytes | Inhibition at 50 µM | 80% | [5] |
| Compound | Channel Type | IC50 | Reference |
| Rhynchine A | Cav3.1 (T-type) | 6.86 µM | [6] |
| Rhynchine B | Cav3.1 (T-type) | 10.41 µM | [6] |
Signaling Pathways Modulated by this compound
The blockade of calcium channels by this compound initiates a series of downstream signaling events. By reducing intracellular calcium, a key second messenger, this compound influences several critical signaling pathways implicated in cellular processes such as inflammation, proliferation, and apoptosis.
MAPK/NF-κB Signaling Pathway
PI3K/Akt Signaling Pathway
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to characterize this compound as a calcium channel blocker.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to directly measure the effect of this compound on ion channel currents.
Objective: To record L-type calcium channel currents in the presence and absence of this compound.
Materials:
-
Cell culture of interest (e.g., primary cardiomyocytes, vascular smooth muscle cells, or neurons)
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
-
Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH)
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare isolated cells and plate them on glass coverslips.
-
Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.
-
Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.
-
Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a voltage-step protocol to elicit L-type calcium currents (e.g., depolarizing steps from -40 mV to +60 mV in 10 mV increments for 200 ms).
-
Record baseline calcium currents.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
After a stable effect is reached, record the calcium currents again using the same voltage-step protocol.
-
Wash out the drug and record the recovery of the current.
-
Analyze the data by measuring the peak current amplitude and plotting current-voltage (I-V) relationships.
Intracellular Calcium Imaging with Fura-2 AM
This method allows for the measurement of changes in intracellular calcium concentration in response to this compound.
Objective: To visualize and quantify the effect of this compound on intracellular calcium levels.
Materials:
-
Cells plated on glass-bottom dishes
-
Fluorescence microscope with an excitation wavelength switcher (340/380 nm) and an emission filter (510 nm)
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound stock solution
Procedure:
-
Prepare a Fura-2 AM loading solution by diluting the stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (final concentration ~0.02%) to aid in dye solubilization.
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye.
-
Mount the dish on the microscope stage and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.
-
Add a stimulus to induce calcium influx (e.g., high potassium solution or a specific agonist).
-
After recording the initial calcium response, perfuse the cells with a solution containing this compound and the stimulus.
-
Record the fluorescence changes in the presence of this compound.
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) to determine the relative intracellular calcium concentration.
Conclusion and Future Directions
The evidence strongly supports the classification of this compound as a calcium channel blocker, with a predominant action on L-type voltage-gated calcium channels. This mechanism is central to its observed pharmacological effects, including its antihypertensive and neuroprotective properties. The modulation of downstream signaling pathways such as MAPK/NF-κB and PI3K/Akt further elucidates the molecular basis of its therapeutic potential.
For future research, a more comprehensive quantitative analysis, including the determination of IC50 values for this compound on a wider range of calcium channel subtypes (T-type, N-type, etc.) across various cell lines, would provide a more complete understanding of its selectivity and potency. Furthermore, detailed structure-activity relationship studies could guide the development of novel, more specific calcium channel modulators based on the this compound scaffold. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Antihypertensive and neuroprotective activities of this compound: the role of this compound in neurotransmission and ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound-induced vasodilation in human mesenteric artery is mainly due to blockage of L-type calcium channels in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Blocking effect of this compound on calcium channels in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rhynchines A-E: Cav3.1 Calcium Channel Blockers from Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-inflammatory Effects of Rhynchophylline
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Rhynchophylline (Rhy), a tetracyclic oxindole alkaloid isolated from species of the Uncaria genus, has been a staple of traditional medicine for treating central nervous system disorders.[1] Emerging scientific evidence has illuminated its potent anti-inflammatory properties, positioning it as a promising therapeutic candidate for a range of inflammatory diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are integral to the inflammatory response. These include the NF-κB, MAPK, and TLR/NLRP3 inflammasome pathways, which are often activated by inflammatory stimuli such as lipopolysaccharide (LPS).
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In pathological states, its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.[2][3] this compound has been shown to significantly suppress this pathway. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][5] By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the active NF-κB p65 subunit, thereby inhibiting the expression of downstream inflammatory mediators.[3][6]
Downregulation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial signaling molecules that respond to extracellular stimuli like LPS and regulate inflammatory processes.[2] this compound has been demonstrated to inhibit the phosphorylation of p38, ERK, and JNK in LPS-stimulated microglial cells.[2][4] This action prevents the activation of downstream transcription factors, such as AP-1, leading to a reduction in the synthesis of pro-inflammatory enzymes and cytokines.[7]
Modulation of TLRs and the NLRP3 Inflammasome
Toll-like receptors (TLRs), particularly TLR4, are primary sensors for bacterial LPS. Their activation triggers the MyD88-dependent pathway, leading to NF-κB activation.[6] Studies show that this compound can inhibit the expression of TLR2 and TLR4.[6] Furthermore, it suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multiprotein complex that, when activated, cleaves pro-caspase-1 into its active form.[8][9][10] Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. This compound's inhibitory action on the TLR4/NF-κB axis disrupts the "priming" signal required for NLRP3 and pro-IL-1β transcription, thereby preventing inflammasome activation.[8][11]
Quantitative Analysis of Anti-inflammatory Effects
The efficacy of this compound has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings, demonstrating its dose-dependent inhibition of inflammatory mediators.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Inflammatory Stimulus | This compound Conc. | Measured Mediator | Result (% Inhibition / Change) | Reference |
| Primary Microglia | LPS | 10, 20, 40 µM | Nitric Oxide (NO) | Concentration-dependent reduction | [4] |
| Primary Microglia | LPS | 10, 20, 40 µM | Prostaglandin E₂ (PGE₂) | Concentration-dependent reduction | [4] |
| Primary Microglia | LPS | 10, 20, 40 µM | TNF-α | Concentration-dependent reduction | [1][4] |
| Primary Microglia | LPS | 10, 20, 40 µM | IL-1β | Concentration-dependent reduction | [1][4] |
| N9 Microglial Cells | LPS | Not Specified | NO, TNF-α, IL-1β | Significant reduction | [2] |
| BV2 Cells | LPS | Not Specified | Inflammatory Cytokines | Reduced release | [12] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Disease Model | This compound Dose | Measured Outcome | Result | Reference |
| Mice | LPS-induced Endotoxemia | 16 mg/kg | Myocardial TNF-α, IL-1β | Significant reduction | [2][5] |
| Rats | Nitroglycerin-induced Migraine | Not Specified | NF-κB Nuclear Translocation | Almost completely prevented | [3] |
| Rats | Permanent Middle Cerebral Artery Occlusion (pMCAO) | High dose | TLR2, TLR4, MyD88 Expression | Significant inhibition | [6] |
| APP/PS1 Mice | Alzheimer's Disease | 50 mg·kg⁻¹·day⁻¹ | Plaque-associated Microglia | Significantly decreased number | [13] |
| Mice | Allergic Asthma (OVA-induced) | Not Specified | Inflammatory cells in BALF | Attenuated recruitment | [14] |
| DAT-deficient Mice | Neuroinflammation | 30 mg/kg | Cortical TNF-α, IL-1β | Significant inhibition | [15] |
Experimental Protocols and Workflows
Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects.
In Vitro Microglial Anti-inflammatory Assay
This protocol describes a typical experiment to assess the effect of this compound on LPS-stimulated primary microglial cells.
Objective: To determine if this compound can suppress the production of inflammatory mediators (e.g., NO, TNF-α, IL-1β) in activated microglia.
Materials:
-
Primary microglial cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent for NO measurement
-
ELISA kits for TNF-α and IL-1β
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Plate primary microglial cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 20, 40 µM). A vehicle control (DMSO) group should be included. Incubate for 2 hours.
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. A control group without LPS or this compound should be maintained.
-
Incubation: Incubate the plates for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for analysis.
-
Nitric Oxide (NO) Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure the absorbance at 540 nm. Quantify NO levels using a sodium nitrite standard curve.
-
Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-1β in the supernatant according to the manufacturer's instructions for the respective ELISA kits.
In Vivo LPS-Induced Neuroinflammation Model
This protocol outlines a common animal model used to study neuroinflammation and the protective effects of compounds like this compound.
Objective: To evaluate the ability of this compound to reduce the expression of pro-inflammatory cytokines in the brain of LPS-challenged mice.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS)
-
Sterile saline
-
Anesthesia
-
Tissue homogenization buffer
-
ELISA kits for brain TNF-α and IL-1β
Methodology:
-
Acclimatization: Acclimatize mice to laboratory conditions for at least one week.
-
Grouping: Divide mice into groups: (1) Vehicle Control (saline), (2) LPS only, (3) this compound + LPS.
-
Pre-treatment: Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle (saline) to the respective groups once daily for 7 days.
-
LPS Challenge: On day 8, one hour after the final pre-treatment dose, administer LPS (1 mg/kg, intraperitoneally) to the LPS and this compound + LPS groups. The control group receives saline.
-
Tissue Collection: 6 hours after the LPS challenge, euthanize the mice under deep anesthesia and perfuse with cold PBS.
-
Brain Homogenization: Dissect the cortex and hippocampus, and homogenize the tissues in ice-cold lysis buffer.
-
Cytokine Analysis: Centrifuge the homogenates and collect the supernatant. Measure the levels of TNF-α and IL-1β using ELISA kits, normalizing to the total protein concentration of the sample.
Conclusion and Future Directions
The collective evidence strongly supports this compound as a potent anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways, while also modulating the TLR/NLRP3 inflammasome axis, highlights its multi-target therapeutic potential. The quantitative data from both cellular and animal models provide a solid foundation for its further development.
Future research should focus on detailed pharmacokinetic and pharmacodynamic studies in higher-order animal models, exploration of novel delivery systems to enhance bioavailability[1], and clinical trials to validate its efficacy and safety in human inflammatory conditions such as neurodegenerative diseases, asthma, and inflammatory bowel disease.
References
- 1. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 2. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid this compound in Neurological and Cardiovascular Diseases [mdpi.com]
- 3. Cellular Effects of this compound and Relevance to Sleep Regulation [mdpi.com]
- 4. This compound attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid this compound in Neurological and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effects of this compound Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the effects of Uncaria rhynchophylla alkaloid extract on LPS-induced preeclampsia symptoms and inflammation in a pregnant rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound alleviates neuroinflammation and regulates metabolic disorders in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound alleviates cognitive deficits in multiple transgenic mouse models of Alzheimer's disease via modulating neuropathology and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. researchgate.net [researchgate.net]
Rhynchophylline and its effects on the cardiovascular system.
An In-depth Technical Guide to the Cardiovascular Effects of Rhynchophylline
Introduction
This compound (Rhy) is a tetracyclic oxindole alkaloid and a primary active component isolated from plants of the Uncaria genus, commonly known as Gou-teng in Traditional Chinese Medicine.[1][2][3] Historically, these plants have been utilized for treating ailments related to the cardiovascular and central nervous systems, such as hypertension, dizziness, and convulsions.[4][5][6] Modern pharmacological research has focused on elucidating the specific mechanisms of its constituents, with this compound drawing significant attention for its antihypertensive, vasodilatory, cardioprotective, and anti-arrhythmic properties.[2][7][8] This technical guide provides a comprehensive overview of the cardiovascular effects of this compound, detailing its molecular mechanisms, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the involved signaling pathways for researchers, scientists, and drug development professionals.
Vasodilatory and Antihypertensive Effects
The most prominent cardiovascular effect of this compound is its ability to lower blood pressure, which is primarily attributed to its potent vasodilatory action.[2][9][10] This effect is mediated through both endothelium-independent and endothelium-dependent mechanisms.
Endothelium-Independent Vasodilation: L-type Calcium Channel Blockade
The principal mechanism for this compound-induced vasodilation is the direct inhibition of L-type voltage-gated calcium channels (L-VGCCs) in vascular smooth muscle cells (VSMCs).[1][11] By blocking these channels, this compound inhibits the influx of extracellular Ca²⁺, a critical step in the initiation and maintenance of smooth muscle contraction.[1][11] This leads to the relaxation of the vascular wall, a decrease in peripheral resistance, and consequently, a reduction in blood pressure.[2][11] Studies have shown that this compound inhibits KCl-induced contractions in various arterial preparations, a process highly dependent on Ca²⁺ influx through L-VGCCs.[9][11]
Endothelium-Dependent Vasodilation: The Src-PI3K/Akt-eNOS Pathway
In addition to its direct action on VSMCs, this compound also promotes vasodilation by acting on the vascular endothelium. It has been shown to ameliorate endothelial dysfunction, a key feature in hypertension.[10][12] The underlying mechanism involves the activation of the Src-PI3K/Akt signaling cascade, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[10][12] Activated eNOS increases the production of nitric oxide (NO), a potent endogenous vasodilator that diffuses to adjacent VSMCs, causing relaxation.[12] This improvement in endothelial function contributes significantly to its overall antihypertensive effect.[10][12]
Table 1: Quantitative Data on Vasodilatory Effects of this compound
| Effect Studied | Experimental Model | Key Concentrations | Quantitative Result | Reference(s) |
| Inhibition of L-type Ca²⁺ Current | Isolated Rat Ventricular Myocytes | 10 µM | 60% reduction in verapamil-sensitive Ca²⁺ inward current | [13] |
| 50 µM | 80% reduction in verapamil-sensitive Ca²⁺ inward current | [13] | ||
| - | pD2 value of 5.91 | [13] | ||
| Inhibition of Vascular Contraction | Rat Aortic Rings (KCl-induced) | 20-30 µM (IC₅₀) | 50% inhibition of contraction | [9][14] |
| Rat Aortic Rings (Phenylephrine-induced) | ~100 µM (IC₅₀) | 50% inhibition of contraction | [9][14] | |
| Endothelial Function Improvement | Cultured Intrarenal Arteries (SHR) | 300 µM (12h incubation) | Significantly increased Akt and eNOS phosphorylation | [12] |
Experimental Protocols
1.3.1 Vascular Reactivity Studies (Wire Myography) To assess the vasodilatory effects of this compound, isolated arterial rings (e.g., human mesenteric artery, rat aorta, or intrarenal arteries) are mounted in a wire myograph chamber.[11][12] The chambers are filled with Krebs-Ringer bicarbonate solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. After an equilibration period under optimal passive tension, the rings are pre-constricted with an agonist such as KCl (to activate L-VGCCs) or phenylephrine.[9][11] Cumulative concentrations of this compound are then added to the bath to generate a concentration-response curve and determine potency (e.g., IC₅₀). To distinguish between endothelium-dependent and -independent effects, experiments can be performed on endothelium-intact versus endothelium-denuded vessels.[9][11]
1.3.2 Patch-Clamp Electrophysiology The whole-cell patch-clamp technique is employed to directly measure the effect of this compound on ion channels in freshly isolated cells, such as ventricular myocytes or vascular smooth muscle cells.[11][13] A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior. L-type Ca²⁺ currents (ICa,L) are elicited by a depolarizing voltage step from a holding potential (e.g., -40 mV to 0 mV).[13] The application of this compound to the extracellular solution allows for the direct measurement of its inhibitory effect on the channel current.[13]
1.3.3 Western Blot Analysis To investigate signaling pathways, tissues (e.g., intrarenal arteries) or cultured cells are treated with this compound for a specified duration.[12] Following treatment, cells or tissues are lysed, and protein concentrations are determined. Proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for target proteins (e.g., total eNOS, phosphorylated eNOS at Ser1177, total Akt, phosphorylated Akt at Ser473) and a loading control.[12] Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence, allowing for the quantification of protein expression and phosphorylation levels.[12]
Signaling Pathway Visualization
Caption: this compound's dual vasodilatory mechanisms.
Cardioprotective Effects
Beyond vasodilation, this compound exerts direct protective effects on the heart muscle, particularly in pathological conditions like diabetic cardiomyopathy and sepsis-induced myocardial dysfunction.[15][16]
Regulation of Cardiomyocyte Calcium Homeostasis
In diabetic cardiomyopathy, intracellular Ca²⁺ homeostasis is often disrupted, leading to impaired contractility and apoptosis.[15] this compound has been shown to improve cardiomyocyte contractility and increase the calcium transient amplitude in diabetic mouse models.[15] This beneficial effect is linked to its ability to modulate key Ca²⁺-handling proteins in the sarcoplasmic reticulum. Specifically, this compound downregulates the phosphorylation of the ryanodine receptor 2 (RyR2) and upregulates the phosphorylation of phospholamban (PLB).[15][17] By reducing RyR2 phosphorylation, it likely mitigates diastolic Ca²⁺ leak from the sarcoplasmic reticulum, while increased PLB phosphorylation enhances Ca²⁺ reuptake, thereby improving both contraction and relaxation.
Anti-inflammatory Mechanisms
Systemic inflammation, such as that occurring during sepsis, can cause significant myocardial dysfunction.[16] this compound demonstrates potent anti-inflammatory effects that contribute to its cardioprotective profile. In lipopolysaccharide (LPS)-challenged mice, this compound pretreatment improved cardiac function and survival.[16] The mechanism involves the suppression of I-κBα phosphorylation in macrophages.[16] This prevents the activation of the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β within the myocardium.[2][16]
Table 2: Quantitative Data on Cardioprotective Effects of this compound
| Effect Studied | Experimental Model | Key Concentrations | Quantitative Result | Reference(s) |
| Cardiomyocyte Function | T2DM Mice Cardiomyocytes | 40 mg/kg (8 weeks) | Significantly increased calcium transient amplitude | [15] |
| T2DM Mice Heart Tissue | 40 mg/kg (8 weeks) | Significantly downregulated RyR2 phosphorylation | [15][17] | |
| T2DM Mice Heart Tissue | 40 mg/kg (8 weeks) | Significantly upregulated PLB phosphorylation | [15][17] | |
| T2DM Mice Heart Tissue | 40 mg/kg (8 weeks) | Significantly increased ATP content | [15] | |
| Anti-inflammatory Effect | LPS-challenged Mice | - | Significantly attenuated cardiac TNF-α and IL-1β production | [16] |
Experimental Protocols
2.3.1 In Vivo Animal Models
-
Diabetic Cardiomyopathy Model: A common method involves inducing Type 2 Diabetes Mellitus (T2DM) in mice (e.g., C57BL/6) using a combination of a high-fat diet for several weeks followed by low-dose injections of streptozotocin (STZ) to induce hyperglycemia.[15] The mice are then treated with this compound (e.g., 40 mg/kg via gavage) for an extended period (e.g., 8 weeks) before cardiac function is assessed.[15]
-
Sepsis Model: Myocardial dysfunction is induced in mice by intraperitoneal injection of lipopolysaccharide (LPS).[16] this compound is administered as a pretreatment before the LPS challenge. Cardiac function is typically assessed using echocardiography, and survival rates are monitored.[16]
2.3.2 Cardiomyocyte Isolation and Calcium Imaging Following in vivo treatment, ventricular myocytes are isolated by enzymatic digestion of the heart. To measure intracellular calcium, isolated myocytes are loaded with a fluorescent Ca²⁺ indicator, such as Fluo-4 AM.[15] The cells are then electrically stimulated, and the resulting changes in fluorescence intensity (calcium transients) are recorded using a confocal microscope, allowing for the analysis of transient amplitude and decay kinetics (tau).[15]
Signaling Pathway Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid this compound in Neurological and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antihypertensive and neuroprotective activities of this compound: the role of this compound in neurotransmission and ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacological actions of Uncaria alkaloids, this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro vasodilator mechanisms of the indole alkaloids this compound and isothis compound, isolated from the hook of Uncaria rhynchophylla (Miquel) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Ameliorates Endothelial Dysfunction via Src-PI3K/Akt-eNOS Cascade in the Cultured Intrarenal Arteries of Spontaneous Hypertensive Rats [frontiersin.org]
- 11. This compound-induced vasodilation in human mesenteric artery is mainly due to blockage of L-type calcium channels in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Ameliorates Endothelial Dysfunction via Src-PI3K/Akt-eNOS Cascade in the Cultured Intrarenal Arteries of Spontaneous Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Blocking effect of this compound on calcium channels in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. This compound Regulates Calcium Homeostasis by Antagonizing Ryanodine Receptor 2 Phosphorylation to Improve Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound prevents cardiac dysfunction and improves survival in lipopolysaccharide-challenged mice via suppressing macrophage I-κBα phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Role of Rhynchophylline in Traditional Chinese Medicine: A Technical Guide for Researchers
An In-depth Whitepaper on the Pharmacological Actions, Mechanisms, and Experimental Validation of a Key Bioactive Alkaloid
Introduction
For centuries, Traditional Chinese Medicine (TCM) has utilized the hooks and stems of Uncaria rhynchophylla (Miq.) Jacks., known as Gouteng (钩藤), to treat a variety of ailments related to the central nervous and cardiovascular systems.[1][2] Gouteng is traditionally prescribed to "extinguish wind and alleviate spasms," addressing symptoms such as convulsions, epilepsy, headache, dizziness, and hypertension.[1][3] Modern phytochemical research has identified rhynchophylline, a tetracyclic oxindole alkaloid, as one of the principal bioactive constituents responsible for these therapeutic effects.[4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological properties, molecular mechanisms, and the experimental methodologies used to validate its effects, tailored for an audience of researchers, scientists, and drug development professionals.
Pharmacological Properties and Mechanisms of Action
This compound exhibits a wide range of pharmacological activities, primarily targeting the central nervous and cardiovascular systems. Its multifaceted effects stem from its ability to modulate multiple signaling pathways and cellular processes.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective potential in various preclinical models of neurodegenerative diseases and ischemic injury.
-
Parkinson's Disease (PD) Models: In cellular models of PD using 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity, this compound protects primary cerebellar granule neurons from apoptosis.[5] This protection is mediated through the activation of the PI3-K/Akt/GSK3β signaling pathway, which enhances the activity of the transcription factor myocyte enhancer factor 2D (MEF2D), a key regulator of neuronal survival.[5][6]
-
Alzheimer's Disease (AD) Models: this compound counteracts the neurotoxic effects of amyloid-beta (Aβ) peptides. In mice with Aβ1-42-induced cognitive impairment, intraperitoneal administration of this compound improves memory.[7][8] The underlying mechanism involves the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway, which upregulates downstream antioxidant proteins like heme oxygenase-1 (HO-1), protecting against oxidative stress.[7][9] Furthermore, this compound has an IC50 of 9.0 μM for inhibiting the Aβ1-42-induced enhancement of spontaneous discharges in the rat hippocampus.[10]
-
Cerebral Ischemia: In a rat model of permanent middle cerebral artery occlusion (pMCAO), this compound treatment reduces infarct volume, ameliorates neurological deficits, and decreases brain edema.[11][12] This neuroprotective effect is attributed to the activation of the pro-survival Akt/mTOR pathway and the simultaneous inhibition of the pro-inflammatory TLRs/NF-κB pathway.[11][12]
Anti-inflammatory Effects
Chronic neuroinflammation is a key pathological feature of many neurodegenerative diseases. This compound exerts potent anti-inflammatory effects by suppressing the activation of microglia, the resident immune cells of the brain. In lipopolysaccharide (LPS)-stimulated primary microglia, this compound significantly reduces the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins E2 (PGE2), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β).[13] This is achieved by inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs) and blocking the activation of the NF-κB signaling pathway.[13]
Cardiovascular Effects
Consistent with the traditional use of Gouteng for hypertension, this compound exhibits significant cardiovascular activity.[14] Its primary mechanism is the blockage of L-type voltage-gated calcium channels (CaV1).[15] In isolated rat ventricular myocytes, this compound reduces Ca2+ inward current in a concentration-dependent manner.[15] This action leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a hypotensive effect.[16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the key molecular pathways modulated by this compound and a typical experimental workflow for its evaluation.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies on this compound.
Table 1: Pharmacokinetic Parameters of this compound in Rats
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Reference |
| Oral | 15 | 108.3 ± 21.7 | 0.75 ± 0.2 | 294.0 ± 64.5 | 3.1 ± 0.5 | Cai et al., 2013[17] |
| Oral | 20 | 190.9 ± 6.3 | 0.5 | 273.0 ± 4.5* | 2.2 ± 0.2 | Wang et al., 2017 (cited in[18]) |
| Oral | 37.5 | - | ~3.0 | - | - | Zhang et al., 2010[17] |
Note: AUC reported as ng·min/mL in the original source, converted here for consistency (16382.06 ng·min/mL).
Table 2: In Vitro and In Vivo Efficacy Data for this compound
| Experimental Model | Endpoint | Concentration / Dose | Effect | Reference |
| Rat Ventricular Myocytes | L-type Ca2+ Current Inhibition | 10 µM | ~60% reduction | Wang et al., 1994[15] |
| Rat Ventricular Myocytes | L-type Ca2+ Current Inhibition | 50 µM | ~80% reduction | Wang et al., 1994[15] |
| Primary Cerebellar Neurons | Neuroprotection vs. MPP+ (50 µM) | 30 µM | Increased viability from 50% to ~75% | Hu et al., 2018[5] |
| Primary Cerebellar Neurons | Neuroprotection vs. MPP+ (50 µM) | 50 µM | Increased viability from 50% to ~81% | Hu et al., 2018[5] |
| Rat Hippocampus | Inhibition of Aβ-induced hyperactivity | IC50 = 9.0 µM | Concentration-dependent inhibition | Xian et al., 2015[10] |
| pMCAO Rat Model | Infarct Volume Reduction | 40 mg/kg (i.p.) | Significant reduction vs. vehicle | Wang et al., 2014[11][12] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in this guide, providing a reference for study replication and further development.
Protocol 1: MPP+-Induced Neurotoxicity in Primary Neurons
-
Objective: To assess the neuroprotective effect of this compound against a Parkinson's disease-related toxin.
-
Cell Culture: Primary cerebellar granule neurons (CGNs) are prepared from 8-day-old Sprague-Dawley rats and cultured for 8 days in vitro (DIV) to allow for maturation. Cells are seeded at a density of 2.0 x 10^6 cells/mL.[5]
-
Treatment: On DIV 8, neurons are pre-treated with this compound (1-50 µM) for 2 hours. Subsequently, the neurotoxin MPP+ (50 µM) is added to the culture medium.[5]
-
Viability Assay: After 24 to 48 hours of exposure to MPP+, cell viability is measured using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]
-
Western Blot Analysis: To determine the mechanism, cells are lysed after treatment and protein expression is analyzed via Western blot. Key proteins to probe include phospho-Akt, total Akt, phospho-GSK3β, total GSK3β, MEF2D, Bax, and Bcl-2.[5]
Protocol 2: LPS-Induced Inflammation in Primary Microglia
-
Objective: To evaluate the anti-inflammatory effects of this compound.
-
Cell Culture: Primary microglial cells are isolated from the cerebral cortices of neonatal Sprague-Dawley rats and cultured.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-2 hours) before being stimulated with lipopolysaccharide (LPS, e.g., 100 ng/mL) for 24 hours to induce an inflammatory response.[13]
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay.[13]
-
Cytokines (TNF-α, IL-1β) and Prostaglandins (PGE2): Levels of these mediators in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13]
-
-
Mechanism Analysis: The activation of the MAPK and NF-κB pathways is assessed by Western blotting for phosphorylated forms of p38, JNK, ERK, and IκBα.[13]
Protocol 3: Aβ1-42-Induced Cognitive Impairment in Mice
-
Objective: To assess the therapeutic potential of this compound in an Alzheimer's disease model.
-
Animal Model: Adult male C57BL/6 mice are used. Aβ1-42 oligomers are administered via intracerebroventricular (i.c.v.) injection to induce cognitive deficits.
-
Treatment: Following Aβ1-42 administration, mice are treated daily with this compound (10 or 20 mg/kg) or vehicle via intraperitoneal (i.p.) injection for a period of 1-2 weeks.[7]
-
Behavioral Assessment: Cognitive function is evaluated using standard memory tests, such as the Morris Water Maze (for spatial learning and memory) and the Y-maze test (for spatial working memory).[7]
-
Biochemical Analysis: After behavioral testing, animals are euthanized, and the hippocampus and frontal cortex are dissected. Tissue homogenates are used to measure:
Protocol 4: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats
-
Objective: To investigate the neuroprotective effects of this compound in a model of ischemic stroke.
-
Animal Model: Adult male Sprague-Dawley rats are subjected to pMCAO surgery, where the middle cerebral artery is permanently occluded, typically using an intraluminal filament.
-
Treatment: Rats are pre-treated with this compound (e.g., 20 or 40 mg/kg, i.p.) once daily for four consecutive days before surgery and receive one additional injection after the pMCAO procedure.[12]
-
Assessment of Outcomes:
-
Neurological Deficit Scoring: Neurological function is assessed at 24 hours post-MCAO using a standardized scoring system.[12]
-
Infarct Volume Measurement: Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[12]
-
Brain Edema: The water content of the ischemic hemisphere is measured to assess brain edema.[12]
-
Western Blot: Protein levels of key signaling molecules (e.g., p-Akt, p-mTOR, TLRs, NF-κB) in the ischemic brain tissue are analyzed.[12]
-
Conclusion and Future Directions
This compound, a primary alkaloid from the TCM herb Gouteng, stands out as a promising multi-target agent for complex neurological and cardiovascular diseases. Extensive preclinical evidence supports its traditional uses and elucidates its mechanisms of action, including the modulation of critical signaling pathways like PI3K/Akt, MAPK/NF-κB, and Nrf2-ARE, as well as the direct inhibition of ion channels. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers. Future investigations should focus on its pharmacokinetic and safety profiles in higher-order animal models, the development of optimized delivery systems to enhance bioavailability, and ultimately, well-designed clinical trials to translate these compelling preclinical findings into therapeutic applications for conditions such as Alzheimer's disease, Parkinson's disease, and ischemic stroke.
References
- 1. Protective effects of this compound on cerebral ischemia-reperfusion injury [journal11.magtechjournal.com]
- 2. (PDF) Metabolism and Pharmacokinetics of this compound in [research.amanote.com]
- 3. e-century.us [e-century.us]
- 4. Black carrot anthocyanins exhibit neuroprotective effects against MPP+ induced cell death and cytotoxicity via inhibition of oxidative stress mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. This compound ameliorates cerebral ischemia by improving the synaptic plasticity in a middle cerebral artery occlusion induced stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of this compound Against Aβ1-42-Induced Oxidative Stress, Neurodegeneration, and Memory Impairment Via Nrf2-ARE Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 9. The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Protects Against the Amyloid β-Induced Increase of Spontaneous Discharges in the Hippocampal CA1 Region of Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effects of this compound against ischemic brain injury via regulation of the Akt/mTOR and TLRs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective Effects of this compound Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological actions of Uncaria alkaloids, this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Blocking effect of this compound on calcium channels in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-induced vasodilation in human mesenteric artery is mainly due to blockage of L-type calcium channels in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Metabolism and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Sedative Properties of Rhynchophylline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhynchophylline, a tetracyclic oxindole alkaloid primarily isolated from plants of the Uncaria genus, has a long history of use in traditional medicine for its purported sedative and antihypertensive effects.[1][2] Modern pharmacological research is now beginning to elucidate the molecular mechanisms that underlie these properties, revealing a complex interplay with key neuronal signaling pathways. This technical guide provides an in-depth overview of the current understanding of this compound's sedative actions, focusing on its molecular targets, the signaling cascades it modulates, and the experimental evidence that substantiates these findings. The information is presented to be a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutics targeting the central nervous system.
Quantitative Pharmacological Data
The sedative and neuromodulatory effects of this compound have been quantified in several key studies. The following tables summarize the principal findings, offering a comparative look at its potency and efficacy in various experimental models.
| Parameter | Value | Experimental Model | Citation |
| NMDA Receptor Antagonism (IC50) | 43.2 μM | Non-competitive antagonism in Xenopus oocytes expressing rat cortical NMDA receptors. | [3] |
Table 1: this compound's Potency as an NMDA Receptor Antagonist. This table details the half-maximal inhibitory concentration (IC50) of this compound for the N-methyl-D-aspartate (NMDA) receptor, a key target in its sedative and neuroprotective actions.
| Dose | Effect on L-type Ca2+ Current | pD2 Value | Experimental Model | Citation |
| 10 μM | 60% reduction | 5.91 | Isolated rat ventricular myocytes (patch-clamp) | [4] |
| 50 μM | 80% reduction | [4] |
Table 2: Inhibitory Activity of this compound on L-type Calcium Channels. This table quantifies the inhibitory effect of this compound on L-type calcium channel currents, another significant contributor to its pharmacological profile. The pD2 value indicates the negative logarithm of the molar concentration of the drug that produces 50% of the maximum possible effect.
| Dose (i.p.) | Effect on Sleep Latency | Effect on Sleep Duration | Experimental Model | Citation |
| 0.25 mg/kg | Shortened | Increased | Pentobarbital (42 mg/kg)-induced sleep in mice. | [5][6] |
| 0.5 mg/kg | Significantly Shortened | Significantly Increased | Pentobarbital (42 mg/kg)-induced sleep in mice. | [5] |
Table 3: Dose-Dependent Effects of this compound on Pentobarbital-Induced Sleep in Mice. This table illustrates the dose-dependent enhancement of pentobarbital-induced hypnosis by this compound, a classic indicator of sedative properties.
| Dose (i.p.) | % Change in Wakefulness | % Change in Slow-Wave Sleep (SWS) | Experimental Model | Citation |
| 50 mg/kg | Dose-dependent decrease | Dose-dependent increase | Electrocorticography (ECoG) recordings in mice. | [6] |
| 100 mg/kg | Significant decrease | Significant increase | Electrocorticography (ECoG) recordings in mice. | [6] |
Table 4: Effects of this compound on Sleep Architecture in Mice. This table presents the quantitative changes in sleep patterns observed in mice following the administration of this compound, as measured by electrocorticography.
Core Mechanisms of Action and Signaling Pathways
The sedative properties of this compound are not attributed to a single mechanism but rather to a synergistic modulation of multiple key neuronal systems. The primary mechanisms identified to date include non-competitive antagonism of NMDA receptors, blockade of L-type calcium channels, and the subsequent modulation of downstream intracellular signaling cascades.[2][3][7]
NMDA Receptor Antagonism and Downstream Effects
This compound acts as a non-competitive antagonist at the NMDA receptor, a critical ionotropic receptor for the excitatory neurotransmitter glutamate.[3] By binding to a site distinct from the glutamate binding site, this compound reduces the influx of Ca2+ into the neuron, thereby dampening excessive neuronal excitation. This action is believed to be a cornerstone of its sedative and neuroprotective effects.[8] The antagonism of NMDA receptors by this compound has been shown to downregulate the phosphorylation of cAMP response element-binding protein (p-CREB) and the expression of brain-derived neurotrophic factor (BDNF), both of which are downstream targets of NMDA receptor signaling and are involved in neuronal plasticity and excitability.[8]
L-type Calcium Channel Blockade
In addition to its effects on NMDA receptors, this compound directly blocks L-type voltage-gated calcium channels.[4] This action further restricts the influx of calcium into neurons, contributing to a reduction in neuronal excitability and neurotransmitter release. The blockade of these channels is a well-established mechanism for inducing sedation and has been observed with other classes of drugs.[9]
Modulation of Intracellular Signaling Cascades
The sedative and neuroprotective effects of this compound are further mediated by its influence on critical intracellular signaling pathways, including the PI3K/Akt and MAPK/NF-κB pathways.
-
PI3K/Akt Pathway: this compound has been shown to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[10] This pathway is crucial for promoting cell survival and inhibiting apoptosis. By activating Akt, this compound can lead to the phosphorylation and inactivation of pro-apoptotic proteins, thereby exerting a neuroprotective effect that may contribute to its overall CNS-depressant actions.[5][10]
-
MAPK/NF-κB Pathway: this compound has been demonstrated to down-regulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[11] These pathways are heavily involved in inflammatory responses and cellular stress. By inhibiting the phosphorylation of key MAPK proteins like JNK and suppressing the activation of NF-κB, this compound can reduce neuroinflammation, a process that is increasingly linked to sleep regulation and CNS disorders.[12]
Experimental Protocols
The following sections provide an overview of the key experimental methodologies used to characterize the sedative properties of this compound.
Pentobarbital-Induced Sleep Test
This is a classic in vivo assay to screen for sedative-hypnotic activity.
-
Animals: Male mice are typically used.
-
Procedure:
-
Animals are divided into control and experimental groups.
-
The experimental groups receive varying doses of this compound administered intraperitoneally (i.p.). The control group receives a vehicle (e.g., saline).
-
After a set period (e.g., 30 minutes) to allow for drug absorption and distribution, all animals are administered a sub-hypnotic or hypnotic dose of pentobarbital (e.g., 28 mg/kg or 42 mg/kg, i.p.).[5][6]
-
The latency to the onset of sleep (loss of righting reflex) and the duration of sleep (time from loss to recovery of the righting reflex) are recorded.
-
-
Endpoint: A significant decrease in sleep latency and an increase in sleep duration in the this compound-treated groups compared to the control group indicate a sedative-hypnotic effect.
Electrocorticography (ECoG) Sleep Analysis
This technique provides a more detailed analysis of sleep architecture.
-
Animals: Mice or rats are surgically implanted with ECoG and electromyography (EMG) electrodes.
-
Procedure:
-
After a recovery period, baseline ECoG and EMG recordings are obtained to establish normal sleep-wake patterns.
-
Animals are then administered this compound or a vehicle.
-
Continuous ECoG and EMG recordings are collected for an extended period (e.g., 24 hours).
-
The recordings are scored to differentiate between wakefulness, slow-wave sleep (SWS), and rapid eye movement (REM) sleep.
-
-
Endpoint: Quantitative analysis of the percentage of time spent in each sleep stage, the number and duration of sleep bouts, and spectral analysis of the ECoG signal provide a detailed profile of the drug's effect on sleep.
NMDA Receptor Antagonism Assay (Xenopus Oocyte Expression System)
This in vitro method is used to characterize the interaction of a compound with a specific ion channel.
-
System: Xenopus laevis oocytes are injected with cRNA encoding the subunits of the rat NMDA receptor.
-
Procedure:
-
Two-electrode voltage-clamp recordings are performed on the oocytes.
-
The oocytes are perfused with a solution containing NMDA and glycine to elicit an inward current.
-
This compound is then co-applied with the agonists at various concentrations.
-
The inhibition of the NMDA-induced current by this compound is measured.
-
-
Endpoint: The concentration of this compound that inhibits 50% of the maximal NMDA-induced current (IC50) is determined to quantify its antagonistic potency.
L-type Calcium Channel Blockade Assay (Patch-Clamp Electrophysiology)
This technique allows for the direct measurement of ion flow through channels in a cell membrane.
-
System: Isolated cells, such as rat ventricular myocytes, are used.
-
Procedure:
-
The whole-cell patch-clamp technique is employed to control the membrane potential of a single cell and record the resulting ion currents.
-
A voltage protocol is applied to elicit L-type Ca2+ currents.
-
This compound is applied to the cell at different concentrations.
-
The reduction in the amplitude of the Ca2+ current in the presence of this compound is measured.
-
-
Endpoint: The percentage of current inhibition at different concentrations and the pD2 value are calculated to determine the potency of the blockade.
Conclusion
This compound exhibits its sedative properties through a multifaceted mechanism of action that involves the antagonism of NMDA receptors, the blockade of L-type calcium channels, and the modulation of key intracellular signaling pathways, including the PI3K/Akt and MAPK/NF-κB cascades. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research into the therapeutic potential of this compound and its derivatives. A deeper understanding of these mechanisms will be instrumental in the development of novel and targeted therapies for sleep disorders and other CNS-related conditions. As research continues, it will be crucial to further delineate the precise molecular interactions and downstream consequences of this compound's activity in the brain to fully harness its therapeutic promise.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Effects of this compound and Relevance to Sleep Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and isothis compound inhibit NMDA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking effect of this compound on calcium channels in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotection Against MPP+-Induced Cytotoxicity Through the Activation of PI3-K/Akt/GSK3β/MEF2D Signaling Pathway by this compound, the Major Tetracyclic Oxindole Alkaloid Isolated From Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing pathways by which this compound modifies sleep using spatial transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Downregulates Phosphorylated cAMP Response Element Binding Protein, Nuclear Receptor-related-1, and Brain-derived Neurotrophic Factor Expression in the Hippocampus of Ketamine-induced Conditioned Place Preference Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-psychotic and sedative effect of calcium channel blockers in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuroprotective Effects of this compound Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Uncaria rhynchophylla and this compound inhibit c-Jun N-terminal kinase phosphorylation and nuclear factor-kappaB activity in kainic acid-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Rhynchophylline Extraction from Uncaria Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhynchophylline is a tetracyclic oxindole alkaloid found predominantly in plants of the Uncaria genus, such as Uncaria rhynchophylla and Uncaria tomentosa. It is a compound of significant interest in pharmaceutical research due to its wide range of pharmacological activities, including neuroprotective, antihypertensive, anti-inflammatory, and anti-arrhythmic effects.[1][2] The therapeutic potential of this compound has driven the development of various methods for its efficient extraction and purification.
These application notes provide a comprehensive overview of current methods for the extraction of this compound from Uncaria species. Detailed experimental protocols for key extraction techniques are presented, along with a comparative summary of their performance. Furthermore, this document illustrates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action.
I. Comparative Analysis of this compound Extraction Methods
The selection of an appropriate extraction method is critical for maximizing the yield and purity of this compound. The following table summarizes quantitative data from various studies, providing a comparative overview of different techniques.
| Extraction Method | Plant Material | Solvent System | Key Parameters | Yield of this compound | Purity | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Uncaria rhynchophylla stems with hooks | 80% Ethanol | Material ratio 1:5, Ultrasonic time 30 min | 0.48 g/kg (in crude extract) | >90% (after purification) | [3] |
| Solvent Extraction (Maceration & Reflux) | Uncaria rhynchophylla dried stem with hooks | 70% Aqueous Ethanol | Maceration for 24h at room temperature, followed by reflux for 30 min (repeated twice) | 140 g of total extract from 1 kg of plant material (this compound content not specified) | Not specified | [4] |
| pH-Zone Refining Counter-Current Chromatography (CCC) | Uncaria macrophylla Wall dried twig | 95% Ethanol (initial extraction) | Two-phase solvent system for purification: MtBE-acetonitrile-water (4:0.5:5, v/v) with 10 mM TEA in organic phase and 5 mM HCl in aqueous phase | 163 mg from 2.8 g of enriched total alkaloids | >96% | [5] |
| Process Method with Micro Cutting and UAE | Uncaria rhynchophylla | Ethanol | Single-stage continuous countercurrent ultrasonic extraction | High eduction rate (specific yield not quantified) | Not specified | [6] |
II. Detailed Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound
This protocol describes an efficient method for extracting this compound using ultrasonication, which enhances extraction by cavitation and improved solvent penetration.[6]
Materials and Equipment:
-
Dried and powdered Uncaria rhynchophylla stems with hooks (40 mesh)
-
80% Ethanol
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
-
Freeze-dryer
-
Silica gel for column chromatography
-
Eluent: Acetone:Petroleum ether:Ammonia (1:2:0.2 v/v/v)
-
Chloroform
-
Hydrochloric acid (HCl)
-
Ammonium hydroxide
Procedure:
Part A: Crude Extract Preparation
-
Weigh 1 kg of powdered Uncaria rhynchophylla.
-
Add 5 L of 80% ethanol to the powder (material to solvent ratio of 1:5).
-
Immerse the mixture in a cold water bath (4°C) for 8-16 hours.
-
Subject the cold-immersed mixture to ultrasonication for 30 minutes at room temperature.
-
Filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator to obtain a solid crude extract.
Part B: Purification of this compound
-
Prepare a silica gel column.
-
Dissolve the crude extract in a minimal amount of the eluent and load it onto the silica gel column.
-
Elute the column with the acetone:petroleum ether:ammonia (1:2:0.2 v/v/v) solvent system.
-
Collect the fractions containing this compound.
-
Extract the collected fractions with chloroform and a dilute HCl solution.
-
Adjust the pH of the acidic aqueous layer to 8-9 with ammonium hydroxide to precipitate the this compound.
-
Collect the precipitate by centrifugation.
-
Wash the precipitate with ultrapure water three times.
-
Freeze-dry the purified precipitate to obtain this compound monomer with a purity of >90%.[3]
Protocol 2: Solvent Extraction by Maceration and Reflux
This protocol outlines a conventional solvent extraction method.
Materials and Equipment:
-
Dried Uncaria rhynchophylla stems with hooks
-
70% Aqueous Ethanol
-
Grinder or mill
-
Large glass container for maceration
-
Reflux apparatus
-
Rotary evaporator
-
Separatory funnel
-
Ethyl acetate
-
1-Butanol
-
Diaion HP-20 column
-
Methanol
-
Semipreparative HPLC system
Procedure:
-
Grind 1 kg of dried Uncaria rhynchophylla stems with hooks into a coarse powder.
-
Macerate the powder in 6 L of 70% aqueous ethanol for 24 hours at room temperature in a sealed container.
-
After maceration, transfer the mixture to a reflux apparatus and reflux for 30 minutes.
-
Filter the extract and repeat the extraction process on the plant residue twice more with fresh solvent.
-
Pool the filtrates and concentrate using a rotary evaporator at 40°C to yield the crude extract.[4]
-
Resuspend the crude extract in water and perform liquid-liquid partitioning successively with ethyl acetate and 1-butanol.
-
Subject the 1-butanol soluble fraction to column chromatography on a Diaion HP-20 column, eluting with a water-methanol gradient.
-
Further purify the this compound-containing fractions using semipreparative HPLC.[4]
Protocol 3: pH-Zone Refining Counter-Current Chromatography (CCC)
This advanced purification technique separates compounds based on their pKa values and hydrophobicity, yielding high-purity alkaloids.[5]
Materials and Equipment:
-
Dried twig of Uncaria macrophylla Wall
-
95% Ethanol
-
Chloroform
-
Ammonium hydroxide (NH4OH)
-
pH-Zone Refining Counter-Current Chromatography instrument
-
Two-phase solvent system for enrichment: Petroleum ether–ethyl acetate–isopropanol–water (2:6:3:9, v/v) with 10 mM triethylamine (TEA) in the upper phase and 5 mM HCl in the lower phase.
-
Two-phase solvent system for purification: Methyl tert-butyl ether (MtBE)–acetonitrile–water (4:0.5:5, v/v) with 10 mM TEA in the organic stationary phase and 5 mM HCl in the aqueous mobile phase.
Procedure:
Part A: Crude Alkaloid Extraction
-
Extract 10 kg of dried, powdered Uncaria twig three times with 10 L of 95% ethanol.
-
Combine the extracts and evaporate to dryness using a rotary evaporator.
-
Dissolve the residue in 1 L of water and basify to pH 9.5 with NH4OH.
-
Extract the aqueous solution with chloroform to obtain the crude alkaloid extract.[5]
Part B: CCC Purification
-
Enrichment Step: Use the first two-phase solvent system (petroleum ether–ethyl acetate–isopropanol–water) to enrich the total alkaloids from the crude extract using the CCC instrument.
-
Purification Step: Subject the enriched alkaloid fraction to a second CCC separation using the MtBE–acetonitrile–water solvent system.
-
The instrument will separate the alkaloids based on their pKa values, yielding highly purified this compound.[5]
III. Visualization of Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the extraction and purification of this compound from Uncaria species.
Caption: General workflow for this compound extraction.
Signaling Pathways of this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways. The diagrams below illustrate its role in neuroprotection and cardiovascular regulation.
Neuroprotective Signaling Pathway
This compound has been shown to activate the PI3K/Akt pathway, which is crucial for neuronal survival and protection against neurotoxicity.[2][7][8]
Caption: this compound's neuroprotective PI3K/Akt pathway.
Cardiovascular Signaling Pathway
In the cardiovascular system, this compound can ameliorate endothelial dysfunction through the Src-PI3K/Akt-eNOS signaling cascade, leading to vasodilation.[9] It also plays a role in regulating calcium homeostasis in cardiomyocytes.[10]
Caption: this compound's cardiovascular Src-PI3K/Akt-eNOS pathway.
References
- 1. Neuroprotective Effects of this compound Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN102093359A - Process for extracting this compound monomers from uncaria rhynchophylla - Google Patents [patents.google.com]
- 4. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparative Separation of Six Rhynchophylla Alkaloids from Uncaria macrophylla Wall by pH-Zone Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN105949192A - Process method for extracting this compound from uncaria rhynchophylla - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotection Against MPP+-Induced Cytotoxicity Through the Activation of PI3-K/Akt/GSK3β/MEF2D Signaling Pathway by this compound, the Major Tetracyclic Oxindole Alkaloid Isolated From Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Ameliorates Endothelial Dysfunction via Src-PI3K/Akt-eNOS Cascade in the Cultured Intrarenal Arteries of Spontaneous Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Regulates Calcium Homeostasis by Antagonizing Ryanodine Receptor 2 Phosphorylation to Improve Diabetic Cardiomyopathy [frontiersin.org]
Application Notes and Protocols for the Isolation of Rhynchophylline and Isorhynchophylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhynchophylline and isothis compound are tetracyclic oxindole alkaloids predominantly found in plants of the Uncaria genus, commonly known as Cat's Claw or Gou-teng.[1][2] These compounds are diastereoisomers that can interconvert depending on pH and temperature.[3] They have garnered significant scientific interest due to their wide range of pharmacological activities, including neuroprotective, cardiovascular, and anti-inflammatory effects.[2][4] Notably, they have been shown to exhibit neuroprotective properties by reducing beta-amyloid-induced cell death, decreasing intracellular calcium overload, and inhibiting the hyperphosphorylation of tau protein, making them promising candidates for research in neurodegenerative diseases like Alzheimer's.[2][5]
This document provides detailed protocols for the extraction and isolation of this compound and isothis compound from Uncaria rhynchophylla, summarizing key quantitative data and outlining the experimental workflow.
Data Presentation: Quantitative Summary of Isolation Parameters
The following tables summarize quantitative data from various studies on the extraction and recovery of this compound and isothis compound.
Table 1: Comparison of Extraction Methods and Recovery Rates
| Extraction Method | Compound | Average Recovery (%) | Notes | Source |
| Reflux Extraction | This compound | 12.60 - 88.83% | Lower recovery may be due to thermal conversion to isothis compound. | [1][6] |
| Isothis compound | 40.00 - 113.9% | [1] | ||
| Ultrasonic Extraction | This compound | 99.48 - 103.2% | More suitable for preserving the integrity of the compounds. | [1][6] |
| Isothis compound | 97.00 - 99.59% | [1][6] |
Table 2: Yields of Isolated Alkaloids from Uncaria rhynchophylla
| Starting Material | Extraction/Purification Method | Compound | Final Yield | Purity | Source |
| U. rhynchophylla medicinal material | Cold immersion (low-level alcohol), ultrasonic extraction, silica gel column chromatography | This compound | 0.27 g/kg | >90% | |
| UR-E-B-Fr. 6-3 fraction | Semipreparative HPLC | This compound | 100 mg | Not specified | |
| Isothis compound | 50 mg | Not specified | [5] |
Experimental Protocols
This section details the methodologies for the isolation and purification of this compound and isothis compound from Uncaria rhynchophylla.
Protocol 1: Ultrasonic-Assisted Extraction and Preliminary Fractionation
This protocol focuses on the initial extraction of crude alkaloids from the plant material. Ultrasonic extraction is favored as it generally provides higher recovery rates and is less likely to induce the conversion of this compound to isothis compound compared to heat-reflux methods.[1]
Materials and Reagents:
-
Dried hooks and stems of Uncaria rhynchophylla
-
70-95% Ethanol
-
Hydrochloric Acid (HCl)
-
Ammonia Water (NH₃·H₂O)
-
Ethyl Acetate
-
Sodium Sulfate (anhydrous)
-
Rotary Evaporator
-
Ultrasonic Bath
-
pH meter
Procedure:
-
Preparation of Plant Material: Grind the dried hooks and stems of Uncaria rhynchophylla into a coarse powder.
-
Ultrasonic Extraction:
-
Macerate the powdered plant material in 70% ethanol (e.g., 1:10 solid-to-liquid ratio).
-
Perform ultrasonic extraction for 30-60 minutes at a controlled temperature (e.g., below 50°C).
-
Repeat the extraction process 2-3 times with fresh solvent to ensure maximum yield.
-
Combine the ethanolic extracts and filter to remove solid plant material.
-
-
Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Acid-Base Partitioning for Alkaloid Enrichment:
-
Dissolve the crude extract in a 2% HCl solution.
-
Wash the acidic solution with ethyl acetate to remove neutral and weakly acidic impurities. Discard the ethyl acetate layer.
-
Adjust the pH of the aqueous layer to 9-10 with ammonia water.
-
Extract the alkaline solution multiple times with ethyl acetate. The total alkaloids will move into the ethyl acetate layer.
-
Combine the ethyl acetate fractions, wash with distilled water, and dry over anhydrous sodium sulfate.
-
-
Final Concentration: Evaporate the dried ethyl acetate solution to dryness under reduced pressure to yield the total alkaloid fraction.
Protocol 2: Isolation by Column Chromatography and HPLC
This protocol describes the separation of individual alkaloids from the enriched fraction.
Materials and Reagents:
-
Total alkaloid fraction (from Protocol 1)
-
Silica Gel (200-300 mesh) for column chromatography
-
Solvents for column chromatography (e.g., Chloroform-Methanol, Acetone-Petroleum Ether-Ammonia gradients)[7]
-
Semi-preparative HPLC system with a C18 column
-
Mobile phase for HPLC (e.g., Methanol/Water with 0.01 mmol/L triethylamine)[5]
-
This compound and Isothis compound reference standards
Procedure:
-
Silica Gel Column Chromatography (Initial Separation):
-
Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase.
-
Pack a silica gel column with the chosen solvent system (e.g., a non-polar solvent like petroleum ether or chloroform).
-
Load the dissolved sample onto the column.
-
Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of methanol in a chloroform-methanol mixture).
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) with a suitable developing agent (e.g., improved bismuth potassium iodide solution).[7]
-
Combine fractions containing the target alkaloids based on the TLC analysis.
-
-
Semi-preparative HPLC (Final Purification):
-
Further purify the combined fractions containing this compound and isothis compound using a semi-preparative HPLC system.
-
Chromatographic Conditions (Example): [5]
-
Inject the sample and collect the peaks corresponding to this compound and isothis compound based on the retention times of the reference standards.
-
-
Verification: Confirm the purity and identity of the isolated compounds using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mandatory Visualizations
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid this compound in Neurological and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Unveiling Nature's Hidden Treasure: The Fascinating World of Isothis compound - Nano Hemp Tech Labs [nanohemptechlabs.com]
- 5. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102093359A - Process for extracting this compound monomers from uncaria rhynchophylla - Google Patents [patents.google.com]
- 8. [HPLC determination of this compound and isothis compound in Anshen Yangxue oral liquid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) for Rhynchophylline Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rhynchophylline, a tetracyclic oxindole alkaloid and a major active component of Uncaria rhynchophylla, has garnered significant attention for its neuroprotective and hypotensive effects.[1] Accurate and precise quantification of this compound in various matrices is crucial for quality control of herbal medicines, pharmacokinetic studies, and drug development.[2][3] This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Protocols
Analysis of this compound in Herbal Materials
This protocol is adapted from a method for developing an HPLC fingerprint for the quality control of Uncaria rhynchophylla.[2]
a) Sample Preparation:
-
Pulverize the dried stems of Uncaria rhynchophylla into a coarse powder.
-
Weigh 100 g of the powder and transfer it to a round-bottom flask.
-
Add 500 mL of 70% ethanol to the flask.
-
Perform extraction under reflux at 85°C for 2 hours.
-
Filter the extract and evaporate it to semi-dryness using a rotary evaporator.
-
Dissolve 0.05 g of the resulting residue in 2 mL of chromatographic grade methanol.
-
Centrifuge the solution at 8000 x g for 10 minutes to clarify.
-
Collect the supernatant for HPLC analysis.
b) HPLC Conditions:
| Parameter | Specification |
| Column | Gemini C18 (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | A: WaterB: Methanol |
| Gradient Elution | 0–3 min, 30% B3–15 min, 40% B10–15 min, 50% B15–25 min, 55% B25–30 min, 75% B30–35 min, 75% B35–40 min, 30% B40–50 min, 30% B[2] |
| Flow Rate | 1.0 mL/min[2][4] |
| Detection Wavelength | 245 nm[4] |
| Injection Volume | 20 µL[2][4] |
| Column Temperature | 30 °C[4] |
Analysis of this compound in Rat Plasma
This protocol is based on a sensitive and selective UPLC-MS/MS method for the determination of this compound in rat plasma, suitable for pharmacokinetic studies.[5][6]
a) Sample Preparation:
-
To a 100 µL aliquot of rat plasma, add the internal standard (IS), estazolam.[5]
-
Precipitate the plasma proteins by adding acetonitrile.
-
Vortex the mixture to ensure thorough mixing.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for UPLC-MS/MS analysis.
b) UPLC-MS/MS Conditions:
| Parameter | Specification |
| Column | Zorbax SB-C18 (2.1 x 150 mm, 5 µm)[5] or UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)[6] |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water with gradient elution.[5][6] |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode.[5][6] |
| Detection Mode | Selective Ion Monitoring (SIM)[5] or Multiple Reaction Monitoring (MRM) |
| Target Fragment Ions | m/z 385 for this compound and m/z 295 for the internal standard (estazolam).[5][6] |
Quantitative Data Summary
The following tables summarize the validation parameters for the HPLC and UPLC-MS/MS methods for this compound analysis.
Table 1: HPLC Method Validation for this compound in Herbal Material [4]
| Parameter | Result |
| Linearity Range | Not explicitly stated, but correlation coefficients were > 0.9995 |
| Intra-day Precision (RSD) | < 1% |
| Inter-day Precision (RSD) | < 3% |
| Reproducibility (RSD of similarity) | < 2%[2] |
| Stability (RSD of similarity) | < 0.7% over 48 hours[2] |
Table 2: UPLC-MS/MS Method Validation for this compound in Rat Plasma [5][6]
| Parameter | Result |
| Linearity Range | 5–500 ng/mL[5][6] |
| Correlation Coefficient (r) | 0.9987[5] |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL[5][6] |
| Intra-day Precision (CV) | < 11%[5][6] |
| Inter-day Precision (CV) | < 11%[5][6] |
| Recovery | 87.7–92.6%[5][6] |
| Matrix Effect | Negligible (92.6–104.0%)[5] |
Visualizations
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound from herbal materials.
Caption: Experimental workflow for HPLC analysis of this compound.
The following diagram illustrates the experimental workflow for the UPLC-MS/MS analysis of this compound in rat plasma.
Caption: Workflow for UPLC-MS/MS analysis in plasma.
References
- 1. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers Isothis compound and this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Pharmacokinetic Comparative Study of Gastrodin and this compound after Oral Administration of Different Prescriptions of Yizhi Tablets in Rats by an HPLC-ESI/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural Stabilities and Transformation Mechanism of this compound and Isothis compound by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Studies of Rhynchophylline in Animal Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo therapeutic effects of rhynchophylline (RN) in various animal models of Alzheimer's disease (AD). The protocols and data presented are collated from multiple studies to facilitate the design and execution of further research into the neuroprotective properties of this natural compound.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques, hyperphosphorylated tau protein forming neurofibrillary tangles (NFTs), and sustained neuroinflammation.[1] this compound, a tetracyclic oxindole alkaloid extracted from the plant Uncaria rhynchophylla, has demonstrated significant therapeutic potential in preclinical AD models.[1] It has been shown to mitigate cognitive deficits by targeting key pathological features of AD, including Aβ and tau pathologies, and neuroinflammation.[1][2] This document summarizes the key quantitative findings and detailed experimental protocols from in vivo studies, providing a practical guide for researchers in the field.
Summary of In Vivo Efficacy of this compound
The neuroprotective effects of this compound have been evaluated in a range of AD animal models, each recapitulating different aspects of the disease pathology. The following tables summarize the key quantitative outcomes from these studies.
Table 1: Effects of this compound on Cognitive Function
| Animal Model | Treatment Regimen | Behavioral Test | Key Findings | Reference |
| TgCRND8 | 20 mg/kg/day (oral gavage) for 4 months | Morris Water Maze | Significant improvement in spatial learning and memory. | [1] |
| 3xTg-AD | 20 mg/kg/day (oral gavage) for 6 months | Morris Water Maze | Ameliorated learning and memory impairments. | [1] |
| 5xFAD | 20 mg/kg/day (oral gavage) for 6 months | Morris Water Maze | Rescued cognitive deficits. | [1] |
| APP/PS1 | 50 mg/kg/day (oral gavage) for 4 weeks | Not Specified | Rescued impaired hippocampal synaptic plasticity and cognitive dysfunctions. | [3] |
| Aβ₁₋₄₂-induced | Not Specified (intraperitoneal) | Not Specified | Ameliorated cognitive impairment. | [4] |
| Soluble Aβ₁₋₄₂-induced | 100 µM (bilateral hippocampal injection) | Spatial Cognition Test | Improved impairment of spatial cognition. | [5][6] |
| AlCl₃-induced Zebrafish | Low, Medium, High Doses | T-Maze | Showed improvements in learning and memory. | [7] |
Table 2: Effects of this compound on Amyloid-β Pathology
| Animal Model | Treatment Regimen | Method of Analysis | Key Quantitative Findings | Reference |
| 5xFAD | 400 mg/kg/day (oral gavage of Uncaria rhynchophylla extract) for 4 weeks | Immunohistochemistry | Significantly alleviated Aβ deposition. | [8][9] |
| APP/PS1 | 50 mg/kg/day (oral gavage) for 4 weeks | Immunohistochemistry, Transcriptome Analysis | Ameliorated amyloid plaque burden; Regulated amyloid metabolism pathways. | [3][10] |
| TgCRND8 | 20 or 40 mg/kg/day (oral gavage of Isothis compound) for 4 months | Not Specified | Reduced Aβ generation and deposition. | [5] |
Table 3: Effects of this compound on Tau Pathology
| Animal Model | Treatment Regimen | Method of Analysis | Key Quantitative Findings | Reference |
| Aβ₂₅₋₃₅-induced Rat | 20 or 40 mg/kg/day (gavage of Isothis compound) for 21 days | Western Blot | Inhibited tau protein hyperphosphorylation. | [5] |
| TgCRND8 | 20 or 40 mg/kg/day (oral gavage of Isothis compound) for 4 months | Not Specified | Reduced tau hyperphosphorylation. | [5] |
| APP/PS1 Mice | Not specified | Western Blot | Reduced phosphorylation of Tau at Ser396, Ser202, and Thr231. | [11] |
Table 4: Effects of this compound on Neuroinflammation
| Animal Model | Treatment Regimen | Method of Analysis | Key Quantitative Findings | Reference |
| APP/PS1 | 50 mg/kg/day (oral gavage) for 4 weeks | Immunohistochemistry, Transcriptome Analysis | Reduced inflammation; Regulated microglial functional states. | [3][10] |
| TgCRND8 | 20 or 40 mg/kg/day (oral gavage of Isothis compound) for 4 months | Not Specified | Modulated neuroinflammation. | [5] |
| LPS-stimulated primary microglia | Not Specified | In vitro assays | Markedly suppressed inflammatory responses (reduced NO, TNF-α, IL-1β, PGE2). | [4] |
Detailed Experimental Protocols
The following protocols are generalized from the methodologies reported in the cited literature. Researchers should refer to the specific publications for finer details.
Protocol 3.1: Animal Models and this compound Administration
-
Animal Models :
-
Transgenic Mice : TgCRND8, 3xTg-AD, 5xFAD, and APP/PS1 mice are commonly used.[1][2][3] These models overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations linked to familial AD, leading to age-dependent development of Aβ plaques and cognitive deficits.
-
Chemically-Induced Models : Aβ₁₋₄₂ or Aβ₂₅₋₃₅ peptides can be directly injected into the hippocampus to induce acute neurotoxicity and cognitive impairment.[4][5] Aluminum chloride (AlCl₃) can be used to induce AD-like symptoms in zebrafish.[7]
-
-
This compound Preparation and Administration :
-
Oral Gavage : For chronic studies, this compound is typically dissolved in a vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered daily via oral gavage at doses ranging from 20-50 mg/kg.[1][3]
-
Intraperitoneal Injection : For studies requiring systemic administration, this compound can be administered via intraperitoneal injection.[4]
-
Intra-hippocampal Injection : For localized and acute effect studies, this compound (e.g., 100 µM) is injected directly into the hippocampus.[5][6]
-
Protocol 3.2: Behavioral Testing (Morris Water Maze)
The Morris Water Maze (MWM) is a widely used test to assess spatial learning and memory in rodents.
-
Apparatus : A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged just below the water surface. Visual cues are placed around the pool.
-
Acquisition Phase (5-7 days) :
-
Mice are trained in four trials per day.
-
For each trial, the mouse is placed into the pool at one of four starting positions.
-
The mouse is allowed to swim and find the hidden platform. If it fails to find it within 60-90 seconds, it is gently guided to the platform.
-
The time to reach the platform (escape latency) and the path length are recorded.
-
-
Probe Trial (24 hours after the last training day) :
-
The platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location are recorded.
-
Protocol 3.3: Immunohistochemistry for Aβ Plaques and Microglia
-
Tissue Preparation :
-
Mice are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Brains are post-fixed in 4% PFA overnight and then cryoprotected in 30% sucrose.
-
Brains are sectioned (e.g., 30 µm thick) using a cryostat.
-
-
Staining :
-
Sections are washed in PBS and permeabilized with Triton X-100.
-
Blocking is performed with a solution containing normal serum to prevent non-specific antibody binding.
-
Sections are incubated overnight at 4°C with primary antibodies (e.g., anti-Aβ antibody and anti-Iba1 for microglia).
-
After washing, sections are incubated with appropriate fluorescently-labeled secondary antibodies.
-
Sections are mounted with a DAPI-containing medium to counterstain nuclei.
-
-
Imaging and Analysis :
-
Images are captured using a confocal or fluorescence microscope.
-
The number and area of Aβ plaques and the morphology and number of microglia are quantified using image analysis software (e.g., ImageJ).
-
Protocol 3.4: Western Blot for Tau Phosphorylation
-
Protein Extraction :
-
Hippocampal or cortical tissue is homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
-
Electrophoresis and Transfer :
-
Equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
-
Immunoblotting :
-
The membrane is blocked with 5% non-fat milk or BSA in TBST.
-
The membrane is incubated overnight at 4°C with primary antibodies against total tau and phosphorylated tau (e.g., p-Tau Ser396, Ser202, Thr231).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
-
Detection and Quantification :
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Band intensities are quantified using densitometry software. The ratio of phosphorylated tau to total tau is calculated.
-
Key Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of multiple signaling pathways.
-
Nrf2-ARE Pathway : this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which upregulates the expression of antioxidant enzymes and protects against oxidative stress.[4]
-
EphA4 Signaling : this compound acts as an inhibitor of the EphA4 receptor, a tyrosine kinase involved in synaptic dysfunction in AD.[4][12] By blocking EphA4, this compound helps to rescue synaptic plasticity.[4][12]
-
Inflammatory Pathways : this compound has been shown to suppress neuroinflammation by down-regulating the MAPK/NF-κB signaling pathways and modulating microglial activation states.[3][4]
-
Multi-target Regulation : Recent studies suggest that this compound's anti-AD properties are due to its ability to regulate multiple pathways, including the p53/PINK1, HDAC2/AMPK, and Galectin-3/C/EBPβ/AEP signaling pathways, as well as modulating gut microbiota.[1]
Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways involved in the action of this compound.
Caption: General experimental workflow for in vivo studies of this compound in AD models.
Caption: Key signaling pathways modulated by this compound in Alzheimer's disease.
References
- 1. This compound alleviates cognitive deficits in multiple transgenic mouse models of Alzheimer's disease via modulating neuropathology and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound alleviates cognitive deficits in multiple transgenic mouse models of Alzheimer’s disease via modulating… [ouci.dntb.gov.ua]
- 3. This compound Administration Ameliorates Amyloid-β Pathology and Inflammation in an Alzheimer's Disease Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. The Main Alkaloids in Uncaria rhynchophylla and Their Anti-Alzheimer’s Disease Mechanism Determined by a Network Pharmacology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of this compound on Learning and Memory of Alzheimer's Disease Zebrafish - ProQuest [proquest.com]
- 8. Frontiers | Therapeutic Mechanism and Key Alkaloids of Uncaria rhynchophylla in Alzheimer’s Disease From the Perspective of Pathophysiological Processes [frontiersin.org]
- 9. Therapeutic Mechanism and Key Alkaloids of Uncaria rhynchophylla in Alzheimer’s Disease From the Perspective of Pathophysiological Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Impact of hyaluronic acid-modified hafnium metalorganic frameworks containing this compound on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Use of Rhynchophylline in In Vitro Neuronal Cell Culture Experiments
Introduction
Rhynchophylline (Rhy) is a major tetracyclic oxindole alkaloid isolated from species of the genus Uncaria, which is widely utilized in traditional Chinese medicine to treat ailments related to the central nervous and cardiovascular systems.[1][2] In recent years, this compound has garnered significant attention from the scientific community for its potent neuroprotective properties.[2] In vitro studies using neuronal cell cultures have been instrumental in elucidating its mechanisms of action. This compound has demonstrated efficacy in protecting neurons against a variety of insults, including those induced by toxins relevant to neurodegenerative diseases like Parkinson's and from drug-induced neurotoxicity.[1][3][4] Its neuroprotective effects are attributed to its ability to modulate key signaling pathways, regulate ion channel activity, and inhibit inflammatory and apoptotic processes.[2][5][6]
These application notes provide an overview of this compound's mechanisms, summarize key quantitative data from in vitro studies, and offer detailed protocols for researchers and drug development professionals to utilize this compound in neuronal cell culture experiments.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms, primarily centered on the regulation of intracellular calcium homeostasis and the modulation of critical cell survival and inflammatory signaling pathways.
-
Calcium Channel Modulation: this compound is recognized as a calcium channel blocker.[1][7] It inhibits Ca²⁺ influx, particularly through L-type voltage-gated calcium channels (L-VGCCs), which are crucial in mediating neuronal excitability and signaling.[7] By blocking excessive calcium entry, which is a common pathway for neuronal cell death (excitotoxicity), this compound protects neurons from damage induced by agents like glutamate and methamphetamine.[1]
-
PI3K/Akt Signaling Pathway: A significant body of evidence indicates that this compound activates the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[5][7][8] This pathway is a central regulator of cell survival, proliferation, and apoptosis. Activation of Akt by this compound leads to the phosphorylation and inhibition of pro-apoptotic proteins such as Bad and GSK3β, and the activation of pro-survival factors like mTOR and MEF2D, ultimately promoting neuronal survival.[5][9] The neuroprotective effects of this compound can be abolished by PI3K inhibitors, confirming the critical role of this pathway.[7][8]
-
MAPK/ERK Signaling Pathway: this compound has also been shown to influence the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.[7] This pathway is involved in various cellular processes, including inflammation and cell survival. In models of neuroinflammation, this compound can suppress the activation of microglia by down-regulating the phosphorylation of MAPKs, thereby reducing the production of pro-inflammatory mediators.[10][11]
-
Anti-Apoptotic Effects: this compound directly inhibits neuronal apoptosis by modulating the expression of Bcl-2 family proteins. It has been shown to decrease the expression of the pro-apoptotic protein Bax and increase the expression of the anti-apoptotic protein Bcl-2, thus preventing the activation of downstream caspases like caspase-3.[8][9]
Visualizing the Mechanisms
Caption: Key signaling pathways modulated by this compound.
Data Presentation: Quantitative Summary of In Vitro Studies
The following table summarizes the effective concentrations and experimental conditions for this compound in various in vitro neuronal models.
| Cell Type | Neurotoxin (Concentration) | This compound (Rhy) Concentration | Pre-treatment/Incubation Time | Key Outcomes | Reference |
| Primary Rat Cerebellar Granule Neurons | MPP⁺ (50 µM) | 10 - 50 µM | 2 hours pre-treatment | Increased cell viability, reversed Bax/Bcl-2 ratio, activated PI3K/Akt/GSK3β/MEF2D pathway. | [3][9] |
| Primary Rat Cortical Neurons | Methamphetamine (200 µM) | 100 - 200 µM | 10 minutes pre-treatment, 48-hour co-incubation | Prevented neuronal death, decreased intracellular Ca²⁺ overload. | [1] |
| PC12 Cells | MPP⁺ | 20 µM | N/A | Improved cell viability, inhibited apoptosis, attenuated LDH release, ROS levels, and Ca²⁺ influx. | [8] |
| NT2 Human Teratocarcinoma Cells | Dopamine (100 µM) | 5 - 50 µM | 6-hour co-incubation | Reduced percentage of apoptotic cells. | [12] |
| Primary Rat Hippocampal Neurons | None (Toxicity Test) | < 400 µM | 48 hours | No significant toxicity observed. | [13] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the neuroprotective effects of this compound.
Protocol 1: General Neuroprotection Assay Against a Toxin (e.g., MPP⁺)
This protocol uses the MTT assay to measure cell viability as an indicator of neuroprotection.
Materials:
-
Neuronal cells (e.g., primary cortical neurons or SH-SY5Y cells)
-
96-well cell culture plates
-
Complete culture medium
-
This compound (Rhy) stock solution (in DMSO or appropriate solvent)
-
Neurotoxin (e.g., MPP⁺) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours (for cell lines) or until mature (for primary neurons) at 37°C in a 5% CO₂ incubator.[14]
-
This compound Pre-treatment: Prepare serial dilutions of Rhy in serum-free medium from the stock solution. Carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of Rhy (e.g., 1, 10, 20, 50 µM). Include a "vehicle control" group treated with the same concentration of solvent (e.g., DMSO) as the highest Rhy concentration. Incubate for 2 to 24 hours.[3]
-
Toxin Exposure: Prepare the neurotoxin solution in serum-free medium. Add the toxin (e.g., MPP⁺ to a final concentration of 50 µM) to all wells except the "untreated control" and "Rhy only" wells.[9]
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[14]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the untreated control group.
Caption: Workflow for an in vitro neuroprotection assay.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture supernatant.[15]
Materials:
-
Supernatant from cell cultures treated as in Protocol 1.
-
LDH assay kit (commercially available kits are recommended).
-
96-well assay plate (clear, flat-bottom).
-
Lysis solution (often 10X Triton X-100, provided in kits) for positive control.
Procedure:
-
Prepare Controls:
-
Maximum LDH Release: In separate wells, lyse untreated cells by adding lysis solution (e.g., 0.5% Triton X-100) and incubate for 20-30 minutes.[16] This serves as the 100% cytotoxicity control.
-
Spontaneous LDH Release: Use supernatant from untreated, healthy cells.
-
-
Sample Collection: After the treatment period (Protocol 1, step 5), carefully collect 50 µL of supernatant from each well of the culture plate and transfer it to a new 96-well assay plate.[17]
-
Assay Reaction:
-
Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[17]
-
Stop Reaction: Add 50 µL of stop solution (if required by the kit) to each well.[17]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Protocol 3: Western Blot Analysis of Signaling Proteins
This protocol is for detecting changes in the expression and phosphorylation of key proteins (e.g., Akt, p-Akt, Bax, Bcl-2).
Materials:
-
Cells cultured and treated in 6-well plates or culture dishes.
-
Ice-cold PBS.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[19]
-
Cell scraper.
-
Microcentrifuge tubes.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent (ECL) substrate.
Procedure:
-
Cell Lysis:
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA assay.[21]
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5-10 minutes.[20]
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify band intensity using image analysis software and normalize to a loading control like β-actin or GAPDH.
Caption: Workflow for Western blot analysis.
Protocol 4: Intracellular Calcium Imaging
This protocol uses a ratiometric dye like Fura-2 AM to measure changes in intracellular calcium concentration ([Ca²⁺]i).[22]
Materials:
-
Neurons cultured on glass coverslips.
-
Fura-2 AM (calcium indicator dye).
-
Pluronic F-127.
-
Physiological salt solution (e.g., HBSS or Tyrode's solution).[23]
-
Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.
Procedure:
-
Dye Loading:
-
Washing and De-esterification: Wash the cells twice with fresh physiological salt solution and incubate for another 30 minutes to allow for complete de-esterification of the dye.[24]
-
Imaging:
-
Mount the coverslip onto the imaging chamber on the microscope stage.
-
Perfuse the cells with the salt solution.
-
Acquire a baseline fluorescence signal by alternately exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm.
-
-
Stimulation:
-
Apply this compound at the desired concentration and record any changes in the baseline [Ca²⁺]i.
-
Introduce a stimulus known to increase intracellular calcium (e.g., high potassium solution (60-90 mM KCl) or glutamate) with and without Rhy pre-treatment.[22]
-
-
Data Acquisition: Record the fluorescence intensity at both excitation wavelengths over time.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). This ratio is directly proportional to the intracellular calcium concentration. Compare the peak ratio change in Rhy-treated cells to control cells.
References
- 1. This compound Protects Cultured Rat Neurons against Methamphetamine Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antihypertensive and neuroprotective activities of this compound: the role of this compound in neurotransmission and ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 5. Neuroprotective Effects of this compound Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular Effects of this compound and Relevance to Sleep Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Protection by this compound against MPTP/MPP+-induced neurotoxicity via regulating PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotection Against MPP+-Induced Cytotoxicity Through the Activation of PI3-K/Akt/GSK3β/MEF2D Signaling Pathway by this compound, the Major Tetracyclic Oxindole Alkaloid Isolated From Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of this compound on apoptosis induced by dopamine in NT2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [en.bio-protocol.org]
- 16. Kinetic Lactate Dehydrogenase Assay for Detection of Cell Damage in Primary Neuronal Cell Cultures [bio-protocol.org]
- 17. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
- 21. 2.2. Whole brain lysate preparation and western blotting [bio-protocol.org]
- 22. Calcium Imaging of Cortical Neurons using Fura-2 AM [jove.com]
- 23. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Calcium Imaging in mDA neurons [protocols.io]
Application Notes and Protocols for Rhynchophylline Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the administration of rhynchophylline in rodent behavioral studies. This compound, a tetracyclic oxindole alkaloid isolated from Uncaria species, has demonstrated significant neuropharmacological activities, including neuroprotective, anti-addictive, anxiolytic, and cognitive-enhancing effects.[1][2][3][4] This document outlines detailed protocols for common behavioral assays, summarizes effective dosages and administration routes, and illustrates key signaling pathways involved in its mechanism of action.
Data Presentation: Quantitative Summary of this compound Administration
The following tables summarize the dosages, administration routes, and key findings from various rodent behavioral studies investigating this compound.
Table 1: Neuroprotective and Cognitive Enhancement Studies
| Rodent Model | This compound Dose & Route | Duration | Behavioral Test(s) | Key Findings |
| Alzheimer's Disease (APP/PS1 transgenic mice) | Not Specified (Oral) | - | - | Reduced plaque-associated microgliosis and inflammatory gene expression.[5] |
| Alzheimer's Disease (TgCRND8, 3xTg-AD, 5xFAD mice) | Not Specified | 4-6 months | Behavioral tests | Improved cognitive function, reduced anxiety, and ameliorated learning impairments.[6] |
| Ischemic Stroke (pMCAO rats) | 10 mg/kg & 20 mg/kg (i.p.) | 4 days pre-surgery, 1 day post-surgery | Neurological deficit scoring | High dose (20 mg/kg) significantly ameliorated neurological deficits, infarct volume, and brain edema.[7] |
| Parkinson's Disease (MPTP-induced mice) | Not Specified | - | Neurobehavioral tests | Significantly improved behavioral abnormalities and reduced the loss of dopaminergic neurons.[2] |
| Dementia (SAMP8 mice) | Not Specified | - | Spatial probe test | Increased time and frequency of crossing the original platform quadrant.[8] |
Table 2: Addiction and Mood Disorder Studies
| Rodent Model | This compound Dose & Route | Duration | Behavioral Test(s) | Key Findings |
| Amphetamine-induced Conditioned Place Preference (CPP) (rats) | 60 mg/kg/day (i.p.) | 3 days | Conditioned Place Preference | Reversed the expression of amphetamine-induced CPP.[9] |
| Ketamine-induced CPP (rats) | Not Specified | - | Conditioned Place Preference | Counteracted CPP behavior.[3] |
| Methamphetamine Dependence (zebrafish) | 100 mg/kg | - | Conditioned Place Preference | Significantly inhibited the acquisition of METH-induced CPP.[10] |
| Chronic Unpredictable Mild Stress (CUMS) (mice) | Not Specified | - | Open Field Test (OFT), Forced Swim Test (FST), Tail Suspension Test (TST) | Increased rearing and grooming in OFT; decreased immobility time in FST and TST.[11] |
| Dopamine Transporter (DAT) knockout mice | 30 mg/kg/day (i.p.) | 8 weeks | Open Field Test, Morris Water Maze | Alleviated hyperactivity and cognitive flexibility impairment.[12] |
Experimental Protocols
Open Field Test (OFT) for Locomotor Activity and Anxiety-Like Behavior
The Open Field Test is used to assess general locomotor activity and anxiety-like behavior in rodents.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm for mice)
-
Video tracking software
-
This compound solution
-
Vehicle control (e.g., saline)
Procedure:
-
Habituate the mice to the testing room for at least 1 hour before the experiment.
-
Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the mice.[12]
-
After a designated pre-treatment time (e.g., 30 minutes), gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period (e.g., 10-30 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the recording using video tracking software to measure parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.[11][12]
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used test to assess spatial learning and memory.
Materials:
-
Circular water tank (e.g., 120 cm diameter for mice) filled with opaque water.
-
Hidden escape platform.
-
Visual cues placed around the room.
-
Video tracking software.
-
This compound solution.
-
Vehicle control.
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Administer this compound or vehicle daily.[12]
-
Place the mouse into the water at one of four starting positions.
-
Allow the mouse to swim and find the hidden platform (e.g., up to 60 seconds).
-
If the mouse fails to find the platform, guide it to the location.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
Conduct multiple trials per day for each mouse.
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the tank.
-
Place the mouse in the tank and allow it to swim for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant where the platform was previously located and the number of times the mouse crosses the platform's former location.[12]
-
Conditioned Place Preference (CPP) for Assessing Reward and Aversion
The CPP paradigm is used to evaluate the rewarding or aversive properties of a drug.
Materials:
-
CPP apparatus with at least two distinct chambers (differentiated by visual and tactile cues).
-
Drug of abuse (e.g., amphetamine, ketamine).
-
This compound solution.
-
Vehicle control.
Procedure:
-
Pre-conditioning Phase (Baseline Preference):
-
On day 1, place the animal in the apparatus with free access to all chambers and record the time spent in each chamber to determine initial preference.
-
-
Conditioning Phase (e.g., 4-8 days):
-
On drug conditioning days, administer the drug of abuse (e.g., amphetamine 2 mg/kg) and confine the animal to one of the chambers.[9]
-
On vehicle conditioning days, administer the vehicle and confine the animal to the other chamber.
-
To test the effect of this compound on the expression of CPP, administer this compound (e.g., 60 mg/kg) prior to the post-conditioning test.[9]
-
-
Post-conditioning Phase (Test for Preference):
-
Place the animal in the apparatus with free access to all chambers (in a drug-free state).
-
Record the time spent in each chamber. An increase in time spent in the drug-paired chamber indicates a rewarding effect.
-
Visualization of Signaling Pathways and Workflows
Signaling Pathways of this compound
This compound exerts its neuroprotective and behavioral effects through the modulation of several key signaling pathways.
Caption: Key signaling pathways modulated by this compound.
Experimental Workflow for Rodent Behavioral Studies
The following diagram illustrates a typical workflow for conducting behavioral studies with this compound in rodents.
Caption: General experimental workflow for this compound studies.
References
- 1. This compound Protects Cultured Rat Neurons against Methamphetamine Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound alleviates neuroinflammation and regulates metabolic disorders in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Downregulates Phosphorylated cAMP Response Element Binding Protein, Nuclear Receptor-related-1, and Brain-derived Neurotrophic Factor Expression in the Hippocampus of Ketamine-induced Conditioned Place Preference Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound alleviates cognitive deficits in multiple transgenic mouse models of Alzheimer's disease via modulating neuropathology and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of this compound Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound on central neurotransmitter levels in amphetamine-induced conditioned place preference rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting effects of this compound on zebrafish methamphetamine dependence are associated with amelioration of neurotransmitters content and down-regulation of TH and NR2B expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antidepressive mechanisms of this compound in mice with chronic unpredictable stress-induced depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound Alleviates Hyperactivity and Cognitive Flexibility Impairment Associated With Inhibition of Inflammatory Responses in Mice That Partly Lack the Dopamine Transporter Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Rhynchophylline in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of rhynchophylline in plasma, a critical step in pharmacokinetic and drug development studies. The primary focus is on robust and validated liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography (HPLC) methods.
Introduction
This compound, a tetracyclic oxindole alkaloid and one of the major active components of Uncaria rhynchophylla, has garnered significant interest for its potential therapeutic effects, including neuroprotective and cardiovascular activities. Accurate quantification of this compound in biological matrices, particularly plasma, is essential for elucidating its pharmacokinetic profile, ensuring safety and efficacy in preclinical and clinical trials. This document outlines validated methods for the determination of this compound in plasma, with a primary focus on LC coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique.
Analytical Techniques for this compound Quantification
The most prevalent and reliable methods for the quantification of this compound in plasma are based on liquid chromatography coupled with various detectors. LC-MS/MS has become the gold standard due to its superior sensitivity and specificity, allowing for the simultaneous determination of this compound and its stereoisomer, isothis compound. HPLC with ultraviolet (UV) detection is a more accessible alternative, though it may have limitations in terms of sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer high sensitivity and specificity, making them ideal for pharmacokinetic studies where low concentrations of the analyte are often encountered. These methods typically involve a simple sample preparation step, such as protein precipitation, followed by rapid chromatographic separation and detection by a mass spectrometer.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV methods provide a cost-effective alternative to LC-MS/MS. While generally less sensitive, they can be suitable for studies with higher expected plasma concentrations. Method development may require more rigorous optimization of chromatographic conditions and sample cleanup to ensure selectivity.
Data Presentation: Quantitative Method Parameters
The following tables summarize the quantitative parameters of various validated methods for the determination of this compound in rat plasma. These tables are intended to provide a comparative overview to aid in the selection of an appropriate analytical method.
Table 1: LC-MS/MS Method Parameters for this compound Quantification in Rat Plasma
| Parameter | Method 1 | Method 2 | Method 3 |
| Instrumentation | UPLC-MS/MS | LC-MS/MS | LC-MS/MS |
| Sample Preparation | Protein Precipitation | Protein Precipitation | Protein Precipitation |
| Linearity Range | 1–1000 ng/mL | 1–2000 ng/mL[1] | 5–500 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL[1] | 5 ng/mL[2] |
| Intra-day Precision (RSD%) | < 11% | Not Reported | < 11%[2] |
| Inter-day Precision (RSD%) | < 14% | Not Reported | < 11%[2] |
| Accuracy (RE%) | Not Reported | Not Reported | Not Reported |
| Recovery | Not Reported | Not Reported | 87.7–92.6%[2] |
| Internal Standard (IS) | Carbamazepine | Not Reported | Estazolam[2] |
Table 2: HPLC-UV Method Parameters for this compound Quantification
| Parameter | Method 1 |
| Instrumentation | HPLC-UV |
| Matrix | Anshen Yangxue oral liquid |
| Linearity Range | 0.12 - 1.20 µg (on column) |
| Recovery | 99.04% |
| Detection Wavelength | 254 nm |
Experimental Protocols
This section provides a detailed protocol for a validated UPLC-MS/MS method for the simultaneous quantification of this compound and its stereoisomer, isothis compound, in rat plasma. This method utilizes a straightforward protein precipitation for sample preparation.
Protocol 1: UPLC-MS/MS Quantification of this compound and Isothis compound in Rat Plasma
1. Objective: To accurately and precisely quantify the concentration of this compound and isothis compound in rat plasma samples.
2. Materials and Reagents:
-
This compound and Isothis compound reference standards
-
Internal Standard (e.g., Carbamazepine or Estazolam)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonia solution (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
3. Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column: e.g., UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or Poroshell 120 EC-C18
4. Standard and Sample Preparation:
- Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, isothis compound, and the internal standard in methanol to prepare individual stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the stock solutions with methanol or a suitable solvent to create a series of working standard solutions for the calibration curve and quality control (QC) samples.
- Calibration Curve Standards: Spike blank rat plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from, for example, 1 to 1000 ng/mL.
- Quality Control (QC) Samples: Prepare QC samples in blank rat plasma at low, medium, and high concentrations.
- Sample Preparation (Protein Precipitation):
- To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.
- Vortex briefly.
- Add 300 µL of acetonitrile.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
5. UPLC-MS/MS Conditions:
- Chromatographic Separation:
- Column: UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 µL
- Mass Spectrometric Detection:
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Scan Type: Multiple Reaction Monitoring (MRM)
- MRM Transitions:
- This compound: m/z 385.3 → 159.8
- Isothis compound: m/z 385.3 → 159.8 (quantifier ion may differ slightly or be the same depending on fragmentation)
- Carbamazepine (IS): m/z 237.3 → 194.3
- Optimize other parameters such as capillary voltage, source temperature, and collision energy for maximum signal intensity.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting (e.g., 1/x²) to fit the data.
-
Determine the concentration of this compound and isothis compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Considerations for Method Adaptation to Human Plasma
While the described protocols are for rat plasma, the principles are directly applicable to human plasma. However, it is crucial to perform a full method validation in human plasma to ensure accuracy and precision. Key considerations include:
-
Matrix Effects: Human and rat plasma can have different compositions, potentially leading to different matrix effects (ion suppression or enhancement). A thorough evaluation of matrix effects is essential.
-
Metabolite Profile: The metabolic profile of this compound may differ between rats and humans. It is important to assess for potential interfering metabolites in human plasma.
-
Ethical Considerations: All work with human plasma must be conducted in accordance with relevant ethical guidelines and regulations.
Alternative Sample Preparation Techniques
While protein precipitation is a simple and widely used technique, other methods can provide cleaner extracts and may be necessary for certain applications.
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous plasma into an immiscible organic solvent. It can be effective in removing phospholipids and other endogenous interferences. A specific protocol for this compound using LLE has not been detailed in the readily available literature, but general principles for basic compounds would apply, typically involving basification of the plasma and extraction with a non-polar solvent.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. This method can provide very clean extracts and allows for sample concentration. Various sorbent chemistries (e.g., C18, mixed-mode cation exchange) could be explored for this compound extraction. As with LLE, specific, validated SPE protocols for this compound in plasma are not widely published.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification in Plasma.
This diagram illustrates the key steps involved in the sample preparation by protein precipitation and subsequent analysis by UPLC-MS/MS for the quantification of this compound in plasma samples.
References
Application of Rhynchophylline in Epilepsy Research: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhynchophylline (Rhy) is a tetracyclic oxindole alkaloid and a primary active component isolated from plants of the Uncaria genus, commonly used in traditional medicine for treating central nervous system disorders, including epilepsy and convulsions.[1][2][3] Preclinical research has demonstrated its significant anticonvulsant and neuroprotective properties in various epilepsy models.[1][4] Mechanistically, this compound exerts its effects through multiple pathways, including the non-competitive antagonism of N-methyl-D-aspartate (NMDA) receptors, inhibition of persistent sodium currents, and modulation of neuroinflammatory and neurotrophic signaling cascades.[1][4][5]
This document provides detailed application notes and experimental protocols for utilizing this compound in common chemically-induced seizure models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and related compounds for epilepsy.
Chemically-Induced Seizure Models
Current research has primarily focused on the efficacy of this compound in models that mimic temporal lobe epilepsy through chemical convulsants, such as kainic acid and pilocarpine. There is limited information in the public domain regarding the evaluation of this compound in acute seizure models like the Maximal Electroshock Seizure (MES) or the Pentylenetetrazole (PTZ) test.
Kainic Acid (KA)-Induced Seizure Model
The intraperitoneal (i.p.) administration of kainic acid, a potent glutamate receptor agonist, induces status epilepticus and neuropathological changes that resemble human temporal lobe epilepsy, making it a valuable model for studying epileptogenesis and screening anticonvulsant compounds.[4][6]
| Parameter | Species | This compound Dose (i.p.) | Treatment Regimen | Key Findings | Reference |
| Seizure Behavior | Sprague-Dawley Rat | 0.25 mg/kg/day | Pre-treatment for 2-3 days prior to KA (12 mg/kg) | Significantly reduced the frequency of wet dog shakes, facial myoclonias, and paw tremors. | [4][7] |
| JNK Phosphorylation | Sprague-Dawley Rat | 0.25 mg/kg/day | Pre-treatment for 3 days prior to KA | Suppressed KA-induced c-Jun N-terminal kinase (JNK) phosphorylation in the cerebral cortex and hippocampus. | [7] |
| NF-κB Activity | Sprague-Dawley Rat | 0.25 mg/kg/day | Pre-treatment for 3 days prior to KA | Inhibited KA-induced DNA binding activity of NF-κB. | [7] |
| Pro-inflammatory Cytokines & Neurotrophic Factors | Sprague-Dawley Rat | 0.25 mg/kg | Pre-treatment prior to KA | Downregulated the KA-induced upregulation of Interleukin-1β (IL-1β) and Brain-Derived Neurotrophic Factor (BDNF) gene expression. | [8] |
This protocol is adapted from methodologies described in studies evaluating this compound's anticonvulsant effects.[4][7]
1. Animals and Housing:
-
Species: Adult male Sprague-Dawley rats (200–300 g).
-
Housing: House animals in a controlled environment (25°C ± 1°C, 12-hour light-dark cycle) with ad libitum access to food and water. Allow for at least one week of acclimatization before experiments.
2. Materials and Reagents:
-
This compound (Rhy)
-
Kainic Acid (KA)
-
Vehicle (e.g., Phosphate-Buffered Saline - PBS)
-
Positive Control (e.g., Valproic Acid - VA, 250 mg/kg)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Behavioral observation chamber
-
EEG/EMG recording system (optional, for detailed analysis)
3. Experimental Procedure:
-
Animal Groups: Randomly divide rats into experimental groups (n=6-8 per group):
-
Normal Control (Vehicle only)
-
KA Control (Vehicle + KA)
-
Rhy Treatment (Rhy + KA)
-
Positive Control (VA + KA)
-
-
Drug Administration (Pre-treatment Model):
-
Administer this compound (e.g., 0.25 mg/kg, i.p.) or an equivalent volume of vehicle once daily for 3 consecutive days.
-
On the third day, administer the final dose of this compound 15-30 minutes before the KA injection.
-
-
Induction of Seizures:
-
Inject Kainic Acid (12 mg/kg, i.p.) to induce seizures.
-
-
Behavioral Monitoring:
-
Immediately after KA injection, place the animal in an observation chamber.
-
Observe and record seizure behaviors continuously for at least 3 hours.[4]
-
Score seizure severity using the Racine scale or count specific behaviors like wet dog shakes (WDS), facial myoclonia (FM), and paw tremor (PT).
-
-
Endpoint Analysis:
-
Perfuse transcardially with saline followed by 4% paraformaldehyde for histological analysis, or rapidly dissect brain regions (cortex, hippocampus) and freeze in liquid nitrogen for molecular analysis (Western blot, PCR).
Pilocarpine-Induced Seizure Model
The systemic administration of pilocarpine, a muscarinic acetylcholine receptor agonist, induces status epilepticus (SE) that models key features of human temporal lobe epilepsy. This model is widely used to study the mechanisms of epileptogenesis and for the evaluation of potential anticonvulsant therapies.[1]
| Parameter | Species | This compound Dose (i.p.) | Treatment Regimen | Key Findings | Reference |
| Seizure Severity | Sprague-Dawley Rat | 20 mg/kg | Pre-treatment (30 min prior to pilocarpine) or Post-treatment (after onset of stage 3 seizures) | Both pre- and post-treatment significantly reduced seizure severity in the acute phase. | [1] |
| Neuronal Death | Sprague-Dawley Rat | 20 mg/kg | Post-treatment | Protected medial entorhinal cortex (mEC) layer III neurons from neuronal death. | [1] |
| Spontaneous Epileptiform Discharge | Sprague-Dawley Rat | 20 mg/kg | Post-treatment | Terminated spontaneous epileptiform discharge of mEC layer II neurons in SE-experienced rats. | [1] |
| Protein Expression | Sprague-Dawley Rat | 20 mg/kg | Post-treatment | Rectified the pilocarpine-induced upregulation of Nav1.6 and NR2B protein expression. | [1] |
This protocol is based on the methodology for inducing status epilepticus to test this compound's efficacy.[1]
1. Animals and Housing:
-
Species: Adult male Sprague-Dawley rats (220–250 g).
-
Housing: As described for the KA model.
2. Materials and Reagents:
-
This compound (Rhy)
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate (or similar peripheral muscarinic antagonist)
-
Diazepam (for terminating SE, if required by experimental design)
-
Vehicle (e.g., sterile saline)
-
Syringes and needles (i.p.)
-
Video monitoring system
3. Experimental Procedure:
-
Animal Groups: Randomly assign rats to experimental groups:
-
Control (Vehicle + Pilocarpine)
-
Pre-treatment (Rhy + Pilocarpine)
-
Post-treatment (Pilocarpine -> Seizure Onset -> Rhy)
-
-
Induction of Status Epilepticus (SE):
-
Administer scopolamine methyl nitrate (1 mg/kg, i.p.) to limit the peripheral cholinergic effects of pilocarpine.
-
Wait 30 minutes.
-
Administer pilocarpine hydrochloride (320-350 mg/kg, i.p.).
-
-
Drug Administration:
-
For Pre-treatment: Administer this compound (20 mg/kg, i.p.) 30 minutes before the pilocarpine injection.
-
For Post-treatment: Monitor animals continuously after pilocarpine injection. Once animals consistently display stage 3 seizures (e.g., forelimb clonus), administer this compound (20 mg/kg, i.p.).
-
-
Behavioral Monitoring and Scoring:
-
Immediately after pilocarpine injection, begin continuous video monitoring for at least 4 hours.
-
Score seizure severity every 10 minutes using the Racine Scale:
-
Stage 1: Mouth and facial movements.
-
Stage 2: Head nodding.
-
Stage 3: Forelimb clonus.
-
Stage 4: Rearing with forelimb clonus.
-
Stage 5: Rearing and falling (loss of postural control).
-
-
Record the latency to the first seizure and the highest seizure stage reached.
-
-
SE Termination and Post-SE Care (Optional):
-
If the experimental design requires termination of SE to study the chronic phase, administer diazepam (10 mg/kg, i.p.) 2-4 hours after the onset of SE.
-
Provide supportive care, including subcutaneous saline or dextrose solution to prevent dehydration and hypoglycemia.
-
-
Endpoint Analysis:
-
For acute studies, animals can be euthanized at a defined time point after SE onset for tissue collection and molecular analysis (e.g., immunofluorescence for Nav1.6/NR2B, whole-cell voltage-clamp recordings on brain slices).[1]
-
Visualizations: Workflows and Signaling Pathways
Caption: General experimental workflow for testing this compound in chemical convulsant models.
Caption: this compound inhibits NMDA receptors and persistent sodium currents to reduce excitability.
Caption: this compound attenuates seizures by modulating JNK, NF-κB, and BDNF signaling pathways.
References
- 1. Anticonvulsant effect of this compound involved in the inhibition of persistent sodium current and NMDA receptor current in the pilocarpine rat model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pentylenetetrazol-induced seizures produce an increased release of IR-Met-enkephalin from rat striatum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antihypertensive and neuroprotective activities of this compound: the role of this compound in neurotransmission and ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiepileptic Effect of Uncaria rhynchophylla and this compound Involved in the Initiation of c-Jun N-Terminal Kinase Phosphorylation of MAPK Signal Pathways in Acute Seizures of Kainic Acid-Treated Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular Effects of this compound and Relevance to Sleep Regulation [mdpi.com]
- 6. Pharmacokinetic and Pharmacodynamic Relationship of Clinically Used Antiseizure Medications in the Maximal Electroshock Seizure Model in Rodents[v1] | Preprints.org [preprints.org]
- 7. Anticonvulsant activity of β-caryophyllene against pentylenetetrazol-induced seizures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uncaria rhynchophylla and this compound improved kainic acid-induced epileptic seizures via IL-1β and brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Protocol for Assessing Rhynchophylline's Effect on Platelet Aggregation
Introduction
Rhynchophylline (Rhy), a tetracyclic oxindole alkaloid derived from plants of the Uncaria genus, has been a staple in Traditional Chinese Medicine for treating cardiovascular and central nervous system disorders.[1][2] Emerging scientific evidence highlights its significant anti-platelet and anti-thrombotic properties.[1][3] Platelet over-activation is a key factor in the development of cardiovascular diseases, and antiplatelet agents are crucial for prevention and treatment.[4] this compound has been shown to inhibit platelet aggregation induced by various agonists, including adenosine diphosphate (ADP), collagen, thrombin, and arachidonic acid (AA).[3][4] Its mechanism of action involves the suppression of thromboxane A2 (TXA2) formation, inhibition of calcium influx, and modulation of key signaling pathways.[1][4][5]
These application notes provide a comprehensive set of protocols for researchers to systematically investigate and quantify the inhibitory effects of this compound on platelet function. The methodologies cover in vitro platelet aggregation assays, assessment of key signaling molecules like thromboxane B2 (TXB2) and intracellular calcium, and analysis of the underlying signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solution
-
Dissolution: Accurately weigh the desired amount of this compound powder. Dissolve it in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 100 mM).
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to prevent repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and dilute it with a suitable buffer (e.g., saline or Tyrode's buffer) to prepare the final working concentrations. It is critical to ensure the final DMSO concentration in the platelet suspension remains below 0.1% to avoid impacting platelet function.[6]
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
This protocol is essential for isolating platelets from whole blood for functional assays.
-
Blood Collection: Draw whole blood from healthy, consenting donors via venipuncture into tubes containing 3.8% (w/v) sodium citrate (9:1 blood to citrate ratio).[7] Donors should be aspirin-free for at least two weeks.
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature. The upper, straw-colored layer is the platelet-rich plasma (PRP).[6] Carefully aspirate the PRP and transfer it to a polypropylene tube.
-
Platelet-Poor Plasma (PPP) Preparation: To obtain platelet-poor plasma (PPP), which serves as a reference for 100% aggregation in light transmission aggregometry, centrifuge the remaining blood at a higher speed of 1500-2000 x g for 15 minutes.[6]
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the count to a standardized concentration (e.g., 2.5-3.0 x 10⁸ platelets/mL) using the prepared PPP.[6] PRP should be kept at room temperature and used within 4 hours.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
LTA is considered the gold standard for in vitro assessment of platelet function.[8]
-
Instrument Setup: Pre-warm the platelet aggregometer to 37°C.
-
Calibration:
-
Incubation: Transfer a fresh aliquot of adjusted PRP into a new cuvette. Add the vehicle control (e.g., saline with <0.1% DMSO) or a working solution of this compound at the desired final concentration. Allow it to incubate for 2-5 minutes while stirring.
-
Initiation of Aggregation: Add a platelet agonist such as ADP (15 µmol·L⁻¹), thrombin (3 kU·L⁻¹), collagen, or arachidonic acid to initiate aggregation.[4][6]
-
Data Recording: Record the change in light transmission for 5-10 minutes. The increase in light transmission corresponds to the degree of platelet aggregation.[8]
-
Data Analysis: Calculate the percentage of maximum aggregation relative to the vehicle control. To determine the IC50 value (the concentration of this compound required to inhibit aggregation by 50%), plot the percentage of inhibition against the logarithm of the this compound concentration.
Measurement of Thromboxane B2 (TXB2) Formation
This compound has been shown to reduce TXA2 generation.[5] Since TXA2 is unstable, its stable metabolite, TXB2, is measured.
-
Sample Preparation: Following the platelet aggregation assay with collagen or arachidonic acid as the agonist, terminate the reaction by adding a stopping solution (e.g., indomethacin and EDTA) and centrifuging at 12,000 x g for 2 minutes to pellet the platelets.
-
TXB2 Assay: Use a commercial enzyme-linked immunosorbent assay (ELISA) kit to measure the concentration of TXB2 in the supernatant, following the manufacturer's instructions.[6]
-
Data Analysis: The concentration of TXB2 is typically inversely proportional to the color intensity. Calculate the TXB2 concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of TXB2.[6]
Assessment of Intracellular Calcium ([Ca²⁺]i) Mobilization
This compound is known to inhibit the inflow of extracellular Ca²⁺.[4] This can be measured using fluorescent calcium indicators.
-
Platelet Loading: Incubate PRP with a fluorescent calcium indicator dye, such as Fura-2 AM, at 37°C in the dark for 30-60 minutes.
-
Measurement: Use a fluorescence spectrophotometer with dual excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).
-
Experimental Procedure: Place the Fura-2-loaded platelets in a cuvette with a stir bar at 37°C. Add this compound or vehicle control and incubate for a few minutes. Add an agonist (e.g., ADP or thrombin) to stimulate calcium release and influx.[4]
-
Data Analysis: The ratio of fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration. Compare the peak [Ca²⁺]i in this compound-treated samples to the control.
Western Blot Analysis of Signaling Pathways
To investigate the molecular mechanism, assess the phosphorylation status of key proteins in platelet activation pathways, such as the PLC and MAPK pathways.[9][10]
-
Sample Preparation: After stimulating platelets with an agonist (e.g., collagen or thrombin) in the presence or absence of this compound, lyse the platelets in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against the phosphorylated and total forms of target proteins (e.g., phospho-PLCγ2, total-PLCγ2, phospho-PKCα, phospho-ERK).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels to determine the effect of this compound on protein activation.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Agonist-Induced Platelet Aggregation in Rabbit PRP Data derived from a study by Zhang et al.[4]
| Treatment Group | Agonist | Max. Aggregation Rate (%) |
| Control | ADP (15 µmol·L⁻¹) | 59.6 ± 0.6 |
| Rhy (0.33 mmol·L⁻¹) | ADP (15 µmol·L⁻¹) | 35.4 ± 7.7 |
| Rhy (0.65 mmol·L⁻¹) | ADP (15 µmol·L⁻¹) | 18.2 ± 4.8 |
| Rhy (1.30 mmol·L⁻¹) | ADP (15 µmol·L⁻¹) | 6.9 ± 0.9 |
| Control | Thrombin (3 kU·L⁻¹) | 80.8 ± 1.5 |
| Rhy (0.65 mmol·L⁻¹) | Thrombin (3 kU·L⁻¹) | 42.8 ± 3.9 |
| Rhy (1.30 mmol·L⁻¹) | Thrombin (3 kU·L⁻¹) | 18.9 ± 5.5 |
Table 2: IC50 Values of this compound on Agonist-Induced Rabbit Platelet Aggregation Data derived from a study by Chen et al.[3]
| Agonist | IC50 (mmol·L⁻¹) |
| Arachidonic Acid | 0.72 |
| Collagen | 0.74 |
| ADP | 0.67 |
Table 3: Effect of this compound on Cytoplasmic Free Calcium ([Ca²⁺]i) in Rabbit Platelets Data derived from a study by Zhang et al.[4]
| Treatment Group | Agonist | [Ca²⁺]i (nmol·L⁻¹) |
| Control | Resting | 528 ± 25 |
| Rhy (0.33 mmol·L⁻¹) | Resting | 418 ± 27 |
| Rhy (0.65 mmol·L⁻¹) | Resting | 303 ± 7 |
| Rhy (1.30 mmol·L⁻¹) | Resting | 257 ± 25 |
| Control | ADP | 751 ± 29 |
| Rhy (0.65 mmol·L⁻¹) | ADP | 620 ± 37 |
| Rhy (1.30 mmol·L⁻¹) | ADP | 528 ± 17 |
| Control | Thrombin | 982 ± 50 |
| Rhy (0.65 mmol·L⁻¹) | Thrombin | 777 ± 29 |
| Rhy (1.30 mmol·L⁻¹) | Thrombin | 658 ± 23 |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's anti-platelet effects.
Caption: Proposed signaling pathway for this compound's inhibitory effect.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid this compound in Neurological and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of this compound on platelet aggregation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Effect of rhyncophylline on platelet aggregation and experimental thrombosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inconsistency of different methods for assessing ex vivo platelet function: relevance for the detection of aspirin resistance | Haematologica [haematologica.org]
- 8. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing In Vivo Bioavailability of Rhynchophylline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at improving the bioavailability of Rhynchophylline.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo bioavailability of this compound?
A1: this compound, a tetracyclic oxindole alkaloid, presents several challenges to achieving adequate in vivo bioavailability, primarily due to its:
-
Low aqueous solubility: This limits its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[1][2]
-
Poor permeability: Its ability to cross biological membranes, including the intestinal epithelium and the blood-brain barrier, is limited.[3][4]
-
Rapid metabolism: this compound is subject to significant first-pass metabolism in the liver and intestines, leading to rapid clearance from the body.[5][6]
-
Stereoisomeric interconversion: this compound can convert to its isomer, isothis compound, in vivo. These isomers may have different pharmacokinetic profiles and pharmacological activities.[3]
Q2: What are the most promising strategies to improve the in vivo bioavailability of this compound?
A2: Current research focuses on advanced drug delivery systems to overcome the inherent challenges of this compound. The two most promising strategies are:
-
Nanoparticle-based delivery systems: Encapsulating this compound in biodegradable polymers like methoxy poly(ethylene glycol)-poly(lactic-co-glycolic acid) (mPEG-PLGA) nanoparticles can enhance its solubility, protect it from premature metabolism, and improve its absorption.[1][2][4][7][8] Coating these nanoparticles with surfactants like Tween 80 can further facilitate transport across the blood-brain barrier.[1][4][8]
-
Intranasal delivery systems: Administration via a thermosensitive gel directly to the nasal mucosa can bypass first-pass metabolism and potentially deliver the drug directly to the central nervous system.[9][10]
Q3: What is the role of Tween 80 in nanoparticle formulations of this compound?
A3: Tween 80 (polysorbate 80) serves a dual function in this compound-loaded nanoparticles. Firstly, it acts as a surfactant, stabilizing the nanoparticle formulation and preventing aggregation.[1][4] Secondly, and more critically for neuroprotective applications, it is thought to facilitate the transport of nanoparticles across the blood-brain barrier. The proposed mechanism involves the adsorption of apolipoprotein E (ApoE) from the bloodstream onto the surface of the Tween 80-coated nanoparticles, which then allows them to be recognized and transported by the low-density lipoprotein (LDL) receptors present on the brain capillary endothelial cells.[2]
Q4: How does a thermosensitive intranasal gel work to improve this compound delivery?
A4: A thermosensitive gel is a polymer-based formulation that exists as a liquid at room temperature, making it easy to administer as a nasal spray. Upon contact with the warmer physiological temperature of the nasal cavity (around 32-34°C), the polymer undergoes a phase transition, forming a gel.[10][11][12] This in situ gelling has two key advantages:
-
Increased residence time: The gel adheres to the nasal mucosa, prolonging the contact time of the drug with the absorptive surface and reducing mucociliary clearance.[12][13]
-
Sustained release: The drug is released from the gel matrix in a controlled manner, leading to a more sustained therapeutic effect.[9]
Troubleshooting Guides
Nanoparticle Formulation and Administration
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low drug encapsulation efficiency | Poor solubility of this compound in the organic phase. | Optimize the solvent system. Ensure complete dissolution of this compound and the polymer before nanoprecipitation. |
| Inappropriate polymer-to-drug ratio. | Experiment with different ratios of mPEG-PLGA to this compound to maximize encapsulation. | |
| Nanoparticle aggregation | High concentration of nanoparticles. | Follow recommended concentration guidelines. Use a sonicator to disperse nanoparticles evenly before use.[14] |
| Improper pH of the buffer. | Ensure the pH of the conjugation buffer is optimal for nanoparticle stability (typically around 7-8 for gold nanoparticles).[14] | |
| Inconsistent particle size | Variations in stirring speed or temperature during preparation. | Maintain consistent and controlled conditions during the nanoprecipitation process. |
| Purity of reagents. | Use high-quality, pure reagents for consistent results. | |
| Low in vivo efficacy despite successful formulation | Premature clearance by the reticuloendothelial system (RES). | Ensure adequate PEGylation of the nanoparticles to provide a "stealth" effect and reduce RES uptake.[15] |
| Insufficient targeting to the desired tissue. | For brain targeting, confirm the presence and density of the Tween 80 coating.[1][4] | |
| Instability of nanoparticles in biological fluids. | Evaluate the stability of the nanoparticles in plasma or other relevant biological fluids before in vivo administration. |
Thermosensitive Intranasal Gel Formulation and Administration
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Gel does not form at nasal temperature | Incorrect polymer concentration (e.g., Poloxamer 407). | Adjust the concentration of the thermosensitive polymer. Higher concentrations generally lead to gelation at lower temperatures.[16] |
| Presence of other excipients affecting gelation temperature. | Evaluate the effect of each excipient on the sol-gel transition temperature. | |
| Gel is too viscous for administration | High concentration of mucoadhesive polymers (e.g., Carbopol, HPMC). | Optimize the concentration of mucoadhesive polymers to achieve a balance between viscosity and sprayability.[16] |
| Temperature of the formulation before administration. | Ensure the formulation is kept cool before administration to maintain its liquid state. | |
| Poor mucoadhesion | Insufficient concentration of mucoadhesive polymer. | Increase the concentration of polymers like chitosan or carbopol to enhance mucoadhesion.[12] |
| Incorrect pH of the formulation. | Optimize the pH to ensure the mucoadhesive properties of the chosen polymer are maximized. | |
| Nasal irritation in animal models | High concentration of polymers or other excipients. | Use the lowest effective concentration of all components. Consider including soothing agents if necessary.[17] |
| pH of the formulation is not physiological. | Adjust the pH of the gel to be close to that of the nasal mucosa (around 5.5-6.5). |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·min/mL) | T1/2 (min) | Bioavailability (%) | Reference |
| 10 | 190.87 ± 6.34 | 16382.06 ± 269.22 | 129.53 ± 9.30 | 25.9 ± 8.7 | [3][6] |
| 15 | - | - | - | - | [18] |
| 20 | - | - | - | - | [3] |
| 37.5 | - | - | - | - | [5] |
Table 2: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | T1/2 (h) | Bioavailability (%) | Reference |
| 5 | - | - | 0.6 - 4.4 | 49.4 | [19] |
Experimental Protocols
Preparation of this compound-Loaded mPEG-PLGA Nanoparticles Coated with Tween 80 (T80-NPS-RIN)
This protocol is adapted from Xu et al., 2020.[1]
Materials:
-
This compound (RIN)
-
mPEG-PLGA (MW = 15 kDa; LA/GA = 75:25; PEG MW = 2 kDa)
-
Polyvinyl alcohol (PVA)
-
N,N-Dimethylformamide (DMF)
-
Phosphate buffer saline (PBS)
-
Tween 80
Procedure:
-
Preparation of Organic Phase: Dissolve this compound (60 mg/mL) and mPEG-PLGA (120 mg/mL) in a 1:2 ratio in DMF.
-
Nanoprecipitation: Add the organic phase mixture (200 µL total) dropwise to 2.5 mL of a 1% PVA aqueous solution while continuously stirring at 1200 rpm on a magnetic stirrer.
-
Centrifugation and Washing: Centrifuge the resulting nanoparticle suspension at 2800 rpm for 15 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with PBS using a high-speed centrifuge at 2800 rpm for 15 minutes for each wash.
-
Tween 80 Coating: Resuspend the washed nanoparticles in a solution containing Tween 80 (concentration to be optimized, typically 0.1-1% w/v) and incubate for a specified period (e.g., 30 minutes) to allow for coating.
-
Final Purification: Centrifuge the coated nanoparticles to remove excess Tween 80 and resuspend in the desired buffer for in vivo administration.
Formulation of this compound Thermosensitive Intranasal Gel
This protocol is based on the study by Lin et al., 2022.[9]
Materials:
-
This compound (RIN)
-
Poloxamer 407 (P407)
-
Poloxamer 188 (P188)
-
Polyethylene glycol 6000 (PEG-6000)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Purified water
Procedure:
-
Polymer Dissolution (Cold Method): Disperse Poloxamer 407 (20% w/v) and Poloxamer 188 (1% w/v) in cold purified water with continuous stirring until a clear solution is formed. Keep the solution at a low temperature (e.g., 4°C) to ensure complete dissolution.
-
Addition of Other Excipients: To the polymer solution, add PEG-6000 (1% w/v) and HP-β-CD (3% w/v) and stir until completely dissolved.
-
Drug Incorporation: Dissolve the required amount of this compound in the polymer solution and stir until a homogenous solution is obtained.
-
pH Adjustment: Adjust the pH of the final formulation to a range suitable for nasal administration (approximately 5.5-6.5).
-
Storage: Store the prepared gel solution at a low temperature (4°C) until use.
Visualizations
Caption: Workflow for the preparation and in vivo administration of this compound-loaded nanoparticles.
Caption: Workflow for the formulation and intranasal delivery of this compound thermosensitive gel.
Caption: this compound's inhibitory effect on the MAPK/NF-κB signaling pathway.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers Isothis compound and this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Loaded-mPEG-PLGA Nanoparticles Coated with Tween-80 for Preliminary Study in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective pharmacokinetic study of this compound and isothis compound epimers in rat plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Loaded-mPEG-PLGA Nanoparticles Coated with Tween-80 for Preliminary Study in Alzheimer’s Disease – ScienceOpen [scienceopen.com]
- 8. This compound Loaded-mPEG-PLGA Nanoparticles Coated with Tween-80 for Preliminary Study in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intranasally administered thermosensitive gel for brain-targeted delivery of this compound to treat Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Rational Design of Thermosensitive Hydrogel to Deliver Nanocrystals with Intranasal Administration for Brain Targeting in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pharmainfo.in [pharmainfo.in]
- 14. hiyka.com [hiyka.com]
- 15. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC-MS for Rhynchophylline Detection
Welcome to the technical support center for the analysis of Rhynchophylline using HPLC-MS. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the typical HPLC-MS parameters for this compound detection?
A1: Successful detection of this compound is achievable using a variety of HPLC-MS setups. Key parameters are summarized in the tables below, covering liquid chromatography and mass spectrometry conditions.[1][2][3][4]
Q2: Which ionization mode is best for this compound analysis?
A2: Electrospray ionization (ESI) in positive ion mode is the most commonly reported and effective method for the analysis of this compound, which is an alkaloid compound.[1][2][4] This is due to the molecule's ability to readily accept a proton.
Q3: What are the characteristic mass fragments of this compound?
A3: In positive ion mode, this compound typically shows a molecular ion at m/z 385 [M+H]⁺.[1][5] Common fragment ions that can be used for identification and quantification in MS/MS analysis include m/z 353 [M+H-CH₃OH]⁺, m/z 269, m/z 226, m/z 213, m/z 187, and m/z 160.[3][5] The fragmentation pattern arises from losses of methanol and other characteristic cleavages of the molecule.[1][5]
Q4: How can I separate this compound from its stereoisomer, Isothis compound?
A4: The separation of this compound and its stereoisomer, Isothis compound, is a critical consideration. This can be achieved chromatographically using a C18 column with an optimized mobile phase.[1][3] One study reported successful separation with retention times of 5.44 min for this compound and 4.59 min for Isothis compound.[3] It's important to note that these two compounds can interconvert, especially when heated.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the HPLC-MS analysis of this compound.
Problem 1: Poor Peak Shape or Peak Splitting
-
Possible Cause: Column overload or contamination.
-
Solution: Ensure the amount of sample injected is within the linear range of the column. If contamination is suspected, flush the column with a strong solvent or replace it if necessary.
-
Possible Cause: Inappropriate mobile phase composition or pH.
-
Solution: Verify the mobile phase composition and pH. For this compound, a mobile phase containing methanol or acetonitrile with an additive like formic acid or ammonium acetate is common.[1][2][4] Adjusting the pH can improve peak shape.
-
Possible Cause: The sample is dissolved in a solvent stronger than the mobile phase.
-
Solution: If possible, dissolve the sample in the initial mobile phase or a weaker solvent to avoid peak distortion.
Problem 2: Low Signal Intensity or Poor Sensitivity
-
Possible Cause: Suboptimal ionization source parameters.
-
Solution: Optimize the ESI source parameters, including capillary voltage, gas temperature, gas flow, and nebulizer pressure.[3][4] These parameters can significantly impact ionization efficiency.
-
Possible Cause: Matrix effects from the sample.
-
Solution: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.[2] Using an internal standard can also help to correct for matrix effects.
-
Possible Cause: Incorrect mobile phase additives.
-
Solution: The choice of mobile phase additive can influence signal intensity. While formic acid is commonly used, some methods have found success with ammonium acetate to achieve good signal intensity.[1]
Problem 3: Inconsistent Retention Times
-
Possible Cause: Fluctuations in column temperature.
-
Solution: Use a column oven to maintain a stable temperature. A temperature of around 30-40°C is often used for this compound analysis.[1][3]
-
Possible Cause: Issues with the HPLC pump or mobile phase preparation.
-
Solution: Ensure the pump is delivering a consistent flow rate and that the mobile phase is well-mixed and degassed. Check for any leaks in the system.
-
Possible Cause: Column degradation.
-
Solution: If the retention time consistently shifts in one direction over several runs, the column may be degrading. Replace the column and ensure the mobile phase pH is within the column's recommended range.
Data Presentation
Table 1: Liquid Chromatography Parameters for this compound Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[1] | Zorbax SB-C18 (150 x 2.1 mm, 5 µm)[2][4] | ZORBAX Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm)[3] |
| Mobile Phase | A: MethanolB: Water with 0.01 M ammonium acetate (pH 8.0)[1] | A: 0.1% Formic acid in waterB: Acetonitrile[2][4] | A: 0.1% Formic acid in acetonitrileB: 0.1% Formic acid in water[3] |
| Elution | Isocratic: 60% A[1] | Gradient[2][4] | Gradient[3] |
| Flow Rate | 1.0 mL/min[1] | 0.4 mL/min[4] | 0.3 mL/min[3] |
| Column Temp. | 30 °C[1] | 25 °C[4] | 40 °C[3] |
| Injection Vol. | 20 µL[1] | Not Specified | 5 µL[3] |
| Detection | DAD at 245 nm[1] | MS | MS/MS |
Table 2: Mass Spectrometry Parameters for this compound Detection
| Parameter | Method 1 | Method 2 | Method 3 |
| Ionization Mode | ESI Positive[1] | ESI Positive[2][4] | ESI Positive[3] |
| MS Mode | Q-TOF[1] | SIM (Selected Ion Monitoring)[4] | MRM (Multiple Reaction Monitoring)[3] |
| Precursor Ion (m/z) | 385 [M+H]⁺[1] | 385[2][4] | 385 [M+H]⁺[3] |
| Product Ion(s) (m/z) | 353, 269[1] | Not Applicable | 160[3] |
| Capillary Voltage | Not Specified | 3500 V[4] | 3500 V[3] |
| Gas Temperature | Not Specified | 350 °C[4] | 300 °C[3] |
| Gas Flow | Not Specified | 7 L/min[4] | 5 L/min[3] |
| Nebulizer Pressure | Not Specified | 25 psi[4] | 45 psi[3] |
Experimental Protocols
Protocol 1: Sample Preparation from Rat Plasma
This protocol is adapted from a method for determining this compound in rat plasma.[2][4]
-
Internal Standard Addition: To a plasma sample, add an internal standard (e.g., estazolam).
-
Protein Precipitation: Add acetonitrile to the plasma sample to precipitate proteins.
-
Vortex and Centrifuge: Vortex the mixture to ensure thorough mixing, followed by centrifugation to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant.
-
Injection: Inject an aliquot of the supernatant into the HPLC-MS system.
Protocol 2: HPLC-MS/MS Analysis
This protocol outlines a general procedure for the quantitative analysis of this compound.[3]
-
Chromatographic Separation: Utilize a C18 column with a gradient elution of acetonitrile and water, both containing 0.1% formic acid, at a flow rate of 0.3 mL/min and a column temperature of 40°C.
-
Mass Spectrometric Detection: Operate the mass spectrometer in positive ESI mode with Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition of the precursor ion m/z 385 to the product ion m/z 160.
-
Data Analysis: Process the acquired data using appropriate software for quantification.
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: A troubleshooting decision tree for common HPLC-MS issues.
References
- 1. Structural Stabilities and Transformation Mechanism of this compound and Isothis compound by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers Isothis compound and this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Identification and Quantification of Alkaloid in KHR98 and Fragmentation Pathways in HPLC-Q-TOF-MS [jstage.jst.go.jp]
Technical Support Center: Rhynchophylline and Isorhynchophylline Interconversion
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the interconversion of Rhynchophylline (RIN) and Isothis compound (IRN) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism behind the interconversion of this compound and Isothis compound?
This compound and Isothis compound are diastereoisomers that can mutually interconvert.[1][2] This transformation is understood to involve the breaking and re-closure of the third ring in their chemical structure.[3] The process is significantly influenced by external factors such as temperature, pH, and the polarity of the solvent used.[1][3]
Q2: At what temperatures does significant interconversion occur?
Higher temperatures accelerate the rate of interconversion and the time to reach equilibrium.[1] For instance, a study showed that heating a solution of this compound from 50°C to 90°C dramatically increased the conversion to Isothis compound.[1] Isothis compound, in particular, is unstable when heated; its content can decrease by over 38% after two hours at 60°C and by more than 50% at 90°C.[4]
Q3: How does solvent polarity affect the stability of these alkaloids?
The polarity of the solvent plays a crucial role in the stability and equilibrium ratio of this compound and Isothis compound. The interconversion is faster in aqueous solutions compared to methanol solutions.[5] The final equilibrium ratio of RIN to IRN is dependent on the solvent composition; a decrease in ethanol concentration in an ethanol-water mixture leads to a higher final ratio of RIN to IRN.[1]
Q4: What is the effect of pH on the interconversion?
The rate of interconversion is pH-dependent.[3] One study suggests that protonation of the alkaloids can inhibit the isomerization.[5] For analytical purposes, a mobile phase with a pH of 7.5, adjusted with triethylamine and acetic acid, has been used for the HPLC determination of both compounds.[6]
Troubleshooting Guides
Issue: I am observing unexpected changes in the concentration of my this compound and Isothis compound standards during analysis.
-
Possible Cause 1: Thermal Instability. High temperatures used during sample preparation or analysis can induce interconversion.
-
Solution: Avoid heating solutions containing this compound and Isothis compound. If heating is unavoidable, minimize the temperature and duration. For example, this compound is relatively stable at 60°C for up to 2 hours.[4] Store stock solutions and samples at low temperatures (e.g., 4°C) to maintain stability.[4]
-
-
Possible Cause 2: Inappropriate Solvent. The solvent system can affect the stability and equilibrium of the two alkaloids.
-
Possible Cause 3: pH of the Solution. The pH of your sample or mobile phase can influence the rate of interconversion.
-
Solution: Control the pH of your solutions. Since protonation can inhibit isomerization, slightly acidic conditions may help to stabilize the alkaloids.[5] Conversely, for analytical separation, a buffered mobile phase at a specific pH (e.g., 7.5 or 8.0) may be necessary to achieve consistent results.[6][9]
-
Issue: My quantitative results for this compound and Isothis compound are not reproducible.
-
Possible Cause: Equilibrium Not Reached or Fluctuating. The interconversion may not have reached a stable equilibrium under your experimental conditions, leading to variable results.
-
Solution: Standardize your sample preparation protocol meticulously. This includes controlling the temperature, incubation time, and solvent composition to ensure that if interconversion occurs, it is consistent across all samples. For kinetic studies, it is crucial to quench the reaction at specific time points.
-
Data Summary
Table 1: Effect of Temperature on the Conversion of this compound (RIN)
| Temperature (°C) | Heating Time (min) | RIN Residual Value (%) |
| 50 | 10 | 95.6 |
| 90 | 10 | 58.6 |
Data extracted from a study on the structural stabilities of RIN and IRN.[1]
Table 2: Effect of Solvent on the Interconversion of RIN and IRN at 80°C
| Solvent System (Ethanol:Water) | Reaction Time (min) | RIN Residual Value (%) | IRN Residual Value (%) | Final RIN:IRN Ratio (approx.) |
| 95:5 | 30 | Lower | Lower | Varies with solvent |
| 70:30 | 30 | Intermediate | Intermediate | Varies with solvent |
| 50:50 | 30 | Higher | Higher | Varies with solvent |
| 95:5 | 300 (Equilibrium) | Varies | Varies | Lower RIN to IRN |
| 50:50 | 300 (Equilibrium) | Varies | Varies | Higher RIN to IRN |
Qualitative trends are based on findings that the final ratio of RIN to IRN increases with a decrease in ethanol concentration.[1]
Table 3: Stability of Isothis compound (IRN) at Different Temperatures
| Temperature (°C) | Heating Time (hours) | IRN Content Decrease (%) |
| 60 | 2 | >38 |
| 90 | 2 | >50 |
Data from a study on the thermal stability of total alkaloids.[4]
Experimental Protocols
Protocol: Analysis of this compound and Isothis compound Interconversion by HPLC
This protocol is a generalized procedure based on common practices for the analysis of RIN and IRN.
-
Preparation of Stock Solutions:
-
Accurately weigh reference standards of this compound and Isothis compound.
-
Dissolve each standard in a 70% ethanol-water solution to a concentration of approximately 1 mg/mL.[1]
-
-
Sample Preparation for Stability Analysis:
-
Dilute the stock solutions with the desired solvent (e.g., 70% ethanol-water) to a suitable concentration for HPLC analysis.
-
Transfer 1 mL of each test solution into well-sealed tubes.
-
Expose the samples to various conditions (e.g., different temperatures in a water bath for specific time intervals).
-
-
HPLC Conditions:
-
Column: Kromasil C18 (5 µm, 4.6 mm x 250 mm) or equivalent.[6]
-
Mobile Phase: A mixture of methanol and water (e.g., 55:45) containing 0.01 mol/L triethylamine, with the pH adjusted to 7.5 with acetic acid.[6] Alternatively, methanol and water with 0.01 mol/L ammonium acetate buffer solution (pH = 8.0) can be used.[9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[6]
-
Injection Volume: Appropriate for the instrument and sample concentration.
-
-
Quantification:
-
Generate a calibration curve for both this compound and Isothis compound using a series of dilutions of the stock solutions.
-
Analyze the experimental samples and quantify the amount of each alkaloid by comparing the peak areas to the calibration curve.
-
Visualizations
References
- 1. Structural Stabilities and Transformation Mechanism of this compound and Isothis compound by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers Isothis compound and this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Effects of this compound and Relevance to Sleep Regulation [mdpi.com]
- 4. Studies on thermal stability of total alkaloids in this compound [yxsj.smmu.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. [HPLC determination of this compound and isothis compound in Anshen Yangxue oral liquid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Validated Quantitative 1H NMR Method for Simultaneous Quantification of Indole Alkaloids in Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Batch-to-Batch Variability of Rhynchophylline Extracts
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for minimizing batch-to-batch variability in Rhynchophylline extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in this compound extracts can be attributed to three main areas: raw material variations, inconsistencies in the extraction process, and post-extraction handling.[1]
-
Raw Material: Factors such as genetic differences in plant populations, the geographical location and soil conditions of cultivation, varying climatic conditions (temperature, rainfall, sunlight), and the specific harvesting time and methods can all impact the chemical profile of the starting plant material.[1][2][3][4]
-
Extraction Process: Inconsistent solvent-to-solid ratios, fluctuations in extraction temperature and duration, variations in the particle size of the raw material, and differences in extraction equipment and techniques can lead to significant differences between batches.[1][5]
-
Post-Extraction Handling: The methods used for solvent removal and drying of the final extract, as well as the storage conditions, can also contribute to variability.[1]
Q2: How can the raw herbal material be standardized to minimize variability?
Standardization of the raw material is a critical first step in ensuring consistency.[5] Key practices include:
-
Botanical Authentication: Verifying the correct plant species and part are used.[1]
-
Geographical Sourcing: Sourcing the raw material from the same geographical region and a consistent supplier.[1]
-
Defined Harvesting Practices: Adhering to a strict protocol for the time of harvest and the methods used.[1][2]
-
Post-Harvest Processing: Implementing standardized procedures for drying, grinding, and storing the raw material.[1]
Q3: What are the key analytical techniques for assessing the quality and consistency of this compound extracts?
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) are powerful analytical techniques for the quality control of this compound extracts.[6][7][8]
-
HPLC: Used to generate a chemical "fingerprint" of the extract and to quantify the amount of this compound and its isomer, Isothis compound.[6][8][9]
-
UPLC-Q-TOF-MS: This method provides qualitative and quantitative analysis, helping to understand the structural stabilities and transformation mechanisms of this compound and Isothis compound.[6][7]
Troubleshooting Guides
Issue 1: Inconsistent this compound and Isothis compound Ratios in HPLC Analysis
-
Possible Cause: this compound (RIN) and Isothis compound (IRN) can interconvert, and this process is influenced by factors like temperature, time, and solvent polarity.[6][10] Higher temperatures can lead to a significant decrease in the residual value of RIN as it converts to IRN.[6] Isothis compound is generally less stable to heating than this compound.[11]
-
Solution:
-
Strictly control the temperature and duration of the extraction process.
-
Standardize the solvent system used for extraction, as solvent polarity affects the conversion rate and equilibrium between RIN and IRN.[6]
-
Analyze samples promptly after preparation to minimize post-preparative conversion.
-
Issue 2: Low Yield of Total Alkaloids in the Extract
-
Possible Cause: The extraction efficiency may be suboptimal due to several factors.
-
Solution:
-
Optimize Particle Size: Ensure the raw material is ground to a consistent and appropriate particle size (e.g., 20-60 mesh) to increase the surface area for extraction.[12]
-
Select Appropriate Solvent: The choice of solvent and its concentration can significantly impact yield. For instance, 70% ethanol has been used effectively for extraction.[8]
-
Optimize Extraction Method: Techniques like ultrasonic extraction can improve the eduction rate of this compound.[12][13] Continuous countercurrent extraction can also enhance efficiency and reduce solvent consumption.[13]
-
Control pH: The use of an alkaline solution (e.g., sodium carbonate) during pre-treatment can facilitate the extraction of alkaloids.[12]
-
Issue 3: Appearance of Unexpected Peaks in the Chromatogram
-
Possible Cause: Contamination, degradation of compounds, or solvent-related artifacts can lead to the appearance of unknown peaks in the HPLC chromatogram.[1]
-
Solution:
-
Thoroughly Clean Equipment: Ensure all extraction and analytical equipment is meticulously cleaned between batches to prevent cross-contamination.[1]
-
Assess Compound Stability: Investigate the stability of this compound and Isothis compound under your specific processing and storage conditions.[6][11] Protect extracts from light and heat.[1]
-
Run a Blank Gradient: Injecting the solvent without the sample can help identify peaks originating from the solvent or the HPLC system itself.[1]
-
Data Presentation
Table 1: Influence of Temperature on this compound (RIN) Conversion
| Temperature (°C) | Time (min) | RIN Residual Value Decrease |
| 50 | 10 | 4.4% |
| 90 | 10 | 41.4% |
Data adapted from a study on the stability of this compound and Isothis compound, demonstrating a more significant decrease in RIN at higher temperatures.[6]
Table 2: HPLC Method Parameters for this compound and Isothis compound Analysis
| Parameter | Specification |
| Column | Kromasil C18 (5 µm, 4.6 mm x 250 mm) |
| Mobile Phase | Methanol:Water (55:45) with 0.01 mol/L triethylamine, pH adjusted to 7.5 with acetic acid |
| Detection Wavelength | 254 nm |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
This table presents a validated HPLC method for the determination of this compound and Isothis compound.[6][9]
Experimental Protocols
Protocol 1: Standardized Ultrasonic-Assisted Extraction of this compound
-
Material Preparation: Crush the dried Uncaria rhynchophylla medicinal material to a particle size of 20-60 meshes.[12]
-
Alkalinization: Add the crushed material to a 5% sodium carbonate solution, with the volume of the solution being 4-5 times the weight of the material.[12]
-
Initial Extraction: Perform ultrasonic extraction for 1 hour, then filter to remove the liquid.[12]
-
Solvent Extraction: Add dichloromethane to the solid residue and perform ultrasonic extraction for 1 hour. Repeat this step 2-3 times.[12]
-
Concentration: Combine the dichloromethane extracts and recover the solvent under reduced pressure. Concentrate the resulting solution to a small volume.[12]
-
Purification (Optional): For high-purity this compound, proceed with separation techniques like high-speed countercurrent chromatography.[12]
Protocol 2: HPLC Analysis of this compound and Isothis compound
-
Standard Preparation: Accurately weigh reference standards of this compound and Isothis compound and dissolve them in methanol to create stock solutions. Prepare a series of working standard solutions by diluting the stock solutions with methanol.[6]
-
Sample Preparation: Accurately weigh the dried this compound extract and dissolve it in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 2.
-
Analysis: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions into the HPLC system.[6]
-
Quantification: Identify the peaks for this compound and Isothis compound in the sample chromatogram based on the retention times of the standards. Calculate the concentration of each analyte in the extract by comparing the peak areas with the calibration curve generated from the standard solutions.
Mandatory Visualizations
Caption: Workflow for minimizing batch-to-batch variability.
Caption: Troubleshooting inconsistent HPLC profiles.
Caption: Factors influencing RIN and IRN interconversion.
References
- 1. benchchem.com [benchchem.com]
- 2. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 3. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masi.eu [masi.eu]
- 5. Solving Dilution Dilemmas: Troubleshooting Common Issues in Plant Extract Preparation [greenskybio.com]
- 6. Structural Stabilities and Transformation Mechanism of this compound and Isothis compound by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. akjournals.com [akjournals.com]
- 9. [HPLC determination of this compound and isothis compound in Anshen Yangxue oral liquid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Studies on thermal stability of total alkaloids in this compound [yxsj.smmu.edu.cn]
- 12. CN102311435A - Preparation method for high purity this compound - Google Patents [patents.google.com]
- 13. CN105949192A - Process method for extracting this compound from uncaria rhynchophylla - Google Patents [patents.google.com]
Technical Support Center: Navigating the Complexities of Rhynchophylline and Isorhynchophylline Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for studies involving rhynchophylline and its confounding diastereoisomer, isothis compound. Due to their structural similarity and interconversion, it is critical to employ precise methodologies to accurately attribute biological effects. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges in the field.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the experimental process.
Issue 1: Poor Chromatographic Resolution of this compound and Isothis compound
Question: My HPLC analysis shows poor separation between this compound and isothis compound peaks. How can I improve the resolution?
Answer:
Achieving baseline separation of these diastereomers is crucial for accurate quantification. Here are several factors to optimize:
-
Mobile Phase Composition: The polarity of the mobile phase is a critical factor.
-
Recommendation: A common mobile phase is a mixture of methanol and water. Systematically adjust the ratio (e.g., starting from 55:45 methanol:water) to find the optimal polarity for your column. Adding a small amount of a modifier like triethylamine (e.g., 0.01 mol/L) and adjusting the pH with acetic acid to around 7.5 can significantly improve peak shape and resolution by minimizing tailing.[1]
-
-
Stationary Phase: The choice of HPLC column is paramount.
-
Recommendation: A C18 column is a good starting point.[1] Consider screening columns with different C18 modifications or even different stationary phases (e.g., phenyl-hexyl) to exploit subtle differences in the analytes' interactions with the stationary phase.
-
-
Temperature: Column temperature can influence the viscosity of the mobile phase and the kinetics of interaction with the stationary phase.
-
Recommendation: Employ a column oven to maintain a stable and consistent temperature. Experiment with different temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on resolution.
-
-
Flow Rate: A lower flow rate generally allows for more interactions with the stationary phase, potentially improving resolution, but at the cost of longer run times.
-
Recommendation: Start with a flow rate of 1.0 mL/min and adjust it downwards (e.g., to 0.8 mL/min) to assess the impact on separation.
-
Issue 2: Analyte Instability and Interconversion during Sample Preparation and Analysis
Question: I am concerned about the interconversion of this compound and isothis compound during my experiment. How can I minimize this?
Answer:
This compound and isothis compound can interconvert under certain conditions, particularly with changes in pH and temperature.[2] Isothis compound is generally less stable than this compound, especially when heated.[3]
-
Temperature Control:
-
Recommendation: Keep samples on ice or at 4°C whenever possible during preparation. Avoid prolonged exposure to high temperatures. For instance, isothis compound content can decrease by over 38% when heated at 60°C for 2 hours.[3] If heating is a necessary step in your protocol (e.g., for extraction), be aware that it can promote interconversion.[4]
-
-
pH Management:
-
Recommendation: Maintain a consistent and appropriate pH throughout your sample preparation and analysis. The interconversion rate is pH-dependent. Prepare all solutions and buffers accurately.
-
-
Solvent Choice:
-
Minimize Processing Time:
-
Recommendation: Process samples as quickly as possible to reduce the time available for interconversion.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary structural differences between this compound and isothis compound?
A1: this compound and isothis compound are diastereoisomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers. Specifically, they are C7 epimers. This subtle stereochemical difference is responsible for their distinct pharmacological and pharmacokinetic properties.[2]
Q2: What are the known pharmacological differences between this compound and isothis compound?
A2: While both compounds exhibit neuroprotective and cardiovascular effects, they have distinct pharmacological profiles. For example, this compound is a potent inhibitor of the EphA4 receptor, a target implicated in synaptic plasticity. In contrast, isothis compound has shown significant neuroprotective activity against glutamate-induced neuronal injury.[5] Both act as non-competitive antagonists of the NMDA receptor.[6]
Q3: Can isothis compound be considered an "active metabolite" of this compound in vivo?
A3: Due to their in vivo interconversion, the administration of one isomer will lead to the presence of the other. Therefore, when studying the effects of this compound, it is crucial to consider the potential contribution of isothis compound to the observed biological activity, and vice versa. Their pharmacokinetic profiles also differ, with isothis compound appearing to be more rapidly metabolized.[2]
Data Presentation
Table 1: Comparative Pharmacological Data of this compound and Isothis compound
| Compound | Target/Assay | IC50/EC50 | Reference |
| This compound | NMDA Receptor (in Xenopus oocytes) | 43.2 µM | [6] |
| Isothis compound | NMDA Receptor (in Xenopus oocytes) | 48.3 µM | [6] |
| This compound | L-type Ca2+ channel current (in rat ventricular myocytes) | pD2 = 5.91 | |
| Isothis compound | Viability of various cancer cell lines (HepG2, A549, etc.) | 130-292 µM | [7] |
Experimental Protocols
Protocol 1: HPLC-UV Separation and Quantification of this compound and Isothis compound
This protocol provides a general method for the separation and quantification of this compound and isothis compound in a sample matrix.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
Triethylamine.
-
Acetic acid.
-
This compound and isothis compound reference standards.
2. Chromatographic Conditions:
-
Mobile Phase: Methanol and water (55:45, v/v) containing 0.01 mol/L triethylamine, with the pH adjusted to 7.5 with acetic acid.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Standard Solutions: Accurately weigh and dissolve this compound and isothis compound reference standards in the mobile phase to prepare stock solutions. Perform serial dilutions to create a calibration curve.
-
Test Samples: The preparation of test samples will depend on the matrix (e.g., plasma, tissue homogenate, herbal extract). A solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. The final extract should be dissolved in the mobile phase.
4. Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared test samples.
-
Identify and quantify the peaks of this compound and isothis compound by comparing their retention times and peak areas to those of the standards.
Protocol 2: Assessment of Neuroprotection using the MTT Assay
This protocol describes a method to evaluate the protective effects of this compound and isothis compound against a neurotoxic insult in a neuronal cell line (e.g., PC12 or primary neurons).
1. Materials:
-
Neuronal cells (e.g., PC12).
-
Cell culture medium and supplements.
-
96-well cell culture plates.
-
This compound and isothis compound.
-
Neurotoxin (e.g., MPP+ or beta-amyloid).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol).[8]
-
Plate reader capable of measuring absorbance at 570 nm.
2. Procedure:
-
Cell Seeding: Seed neuronal cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow (e.g., overnight).
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or isothis compound for a specific duration (e.g., 2 hours).[9]
-
Induction of Neurotoxicity: Add the neurotoxin to the wells (except for the control wells) and incubate for the desired period (e.g., 24 or 48 hours).[9]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3.5-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group (untreated, non-toxin exposed cells).
Visualizations
Caption: General experimental workflow for studying this compound and isothis compound.
Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of this compound/isothis compound.
Caption: this compound's inhibitory effect on the EphA4 signaling pathway.
References
- 1. [HPLC determination of this compound and isothis compound in Anshen Yangxue oral liquid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Studies on thermal stability of total alkaloids in this compound [yxsj.smmu.edu.cn]
- 4. Structural Stabilities and Transformation Mechanism of this compound and Isothis compound by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound and isothis compound inhibit NMDA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotection Against MPP+-Induced Cytotoxicity Through the Activation of PI3-K/Akt/GSK3β/MEF2D Signaling Pathway by this compound, the Major Tetracyclic Oxindole Alkaloid Isolated From Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for long-term storage of Rhynchophylline powder.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of rhynchophylline powder. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound powder?
For long-term stability, this compound powder should be stored at -20°C in a tightly sealed container to protect it from moisture.[1][2][3] Under these conditions, the powder is reported to be stable for up to three years.[1] For shorter durations, storage at 2-10°C is also acceptable.[4][5]
Q2: How should I store this compound once it is in solution?
Stock solutions of this compound should be prepared fresh for optimal results. If storage is necessary, it is recommended to store aliquots in tightly sealed vials at -80°C for up to one year to minimize degradation.[1] Some suppliers suggest that solutions stored at -20°C are usable for up to two weeks.[3] Before use, allow the solution to equilibrate to room temperature for at least one hour prior to opening the vial.[3]
Q3: What are the visible signs of this compound powder degradation?
This compound is a white to beige solid powder.[1] While specific color changes for this compound degradation are not extensively documented, a noticeable change in color or the appearance of clumping may indicate moisture absorption or degradation. As a general principle for chemical compounds, any significant deviation from the initial appearance should be a cause for concern regarding purity and stability.[6][7]
Q4: What is the main cause of this compound instability?
This compound is susceptible to conversion into its diastereoisomer, isothis compound.[8] This interconversion is influenced by factors such as temperature, pH, and solvent polarity.[4][8] Isothis compound has been shown to be less stable to heat compared to this compound.[5]
Q5: How can I assess the purity and stability of my this compound sample?
The most common method for assessing the purity and stability of this compound is High-Performance Liquid Chromatography (HPLC).[4][5] This technique can separate and quantify this compound and its main degradant, isothis compound. For more detailed structural information on potential degradation products, Ultra-Performance Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) can be utilized.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Variability in experimental results between batches. | 1. Improper storage leading to degradation and conversion to isothis compound. 2. Inconsistent sample preparation. | 1. Ensure this compound powder is stored at -20°C and protected from moisture. Prepare solutions fresh before use or store at -80°C for short periods. 2. Develop and adhere to a standardized protocol for sample preparation. |
| Low solubility of this compound powder. | 1. Use of an inappropriate solvent. 2. The powder has degraded or absorbed moisture. | 1. This compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[3][5] Sonication may be required to aid dissolution in DMSO.[1] 2. Use a fresh, properly stored vial of this compound powder. |
| Appearance of unexpected peaks in HPLC analysis. | 1. Conversion of this compound to isothis compound. 2. Formation of other degradation products due to exposure to heat, light, or reactive solvents. | 1. Compare the retention time of the unexpected peak with a known standard of isothis compound. 2. Review the storage and handling procedures to identify any potential exposure to adverse conditions. Consider UPLC-Q-TOF-MS analysis to identify the unknown impurities.[4] |
Quantitative Data on Stability
The stability of this compound is often discussed in relation to its isomer, isothis compound. The following table summarizes the thermal stability of both compounds in solution.
| Compound | Temperature | Duration | Result | Reference |
| This compound | 60°C | 2 hours | Stable | [5] |
| Isothis compound | 60°C | 2 hours | >38% decrease in content | [5] |
| Isothis compound | 90°C | 2 hours | >50% decrease in content | [5] |
| This compound | 4°C | 6 days | Stable | [5] |
Experimental Protocols
Protocol: Stability Assessment of this compound by HPLC
This protocol outlines a method to assess the stability of a this compound sample by quantifying its purity and the presence of isothis compound.
1. Materials and Reagents:
-
This compound powder
-
Isothis compound reference standard
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium acetate or triethylamine (for mobile phase buffer)
-
Acetic acid (for pH adjustment)
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Standard Solutions:
-
Accurately weigh and dissolve this compound and isothis compound reference standards in methanol to prepare stock solutions of known concentrations (e.g., 1 mg/mL).
-
From the stock solutions, prepare a series of working standard solutions of varying concentrations to generate a calibration curve.
3. Preparation of Sample Solution:
-
Accurately weigh a known amount of the this compound powder to be tested and dissolve it in methanol to a final concentration within the range of the calibration curve.
4. HPLC Conditions:
-
Column: C18 column (e.g., Kromasil C18, 5 µm, 4.6 mm x 250 mm).[9]
-
Mobile Phase: A mixture of methanol and water (e.g., 55:45 v/v) with a buffer (e.g., 0.01 mol/L triethylamine, with pH adjusted to 7.5 with acetic acid).[9]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Injection Volume: 20 µL.[4]
5. Analysis:
-
Inject the standard solutions to establish a calibration curve for both this compound and isothis compound.
-
Inject the sample solution.
-
Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to those of the standards.
6. Data Interpretation:
-
The purity of the this compound sample can be calculated as a percentage of the total peak area.
-
The presence and amount of isothis compound can be quantified to assess the degree of isomerization.
-
For a stability study, this analysis can be repeated at different time points under specific storage conditions (e.g., elevated temperature) to monitor changes in purity and the formation of degradants.
Signaling Pathway Diagrams
This compound has been shown to modulate several key signaling pathways involved in neuroprotection and anti-inflammatory responses.
Caption: this compound's activation of the Akt/mTOR pathway.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: this compound's modulation of the MAPK signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CAS:76-66-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. Structural Stabilities and Transformation Mechanism of this compound and Isothis compound by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on thermal stability of total alkaloids in this compound [yxsj.smmu.edu.cn]
- 6. journalwjbphs.com [journalwjbphs.com]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid this compound in Neurological and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [HPLC determination of this compound and isothis compound in Anshen Yangxue oral liquid] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Blood-Brain Barrier Penetration of Rhynchophylline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the blood-brain barrier (BBB) penetration of Rhynchophylline in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in delivering this compound to the brain?
A1: The primary challenge is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most small molecule drugs, including this compound, from entering the central nervous system (CNS).[1][2] this compound also has low water solubility and bioavailability, which further limits its concentration in brain tissue.[1][3][4] Additionally, evidence suggests that this compound is a substrate for efflux pumps like P-glycoprotein (P-gp) at the BBB, which actively transport it out of the brain.[5]
Q2: What are the most promising strategies to enhance the BBB penetration of this compound?
A2: Current research highlights two particularly effective strategies:
-
Nanoparticle-based delivery systems: Encapsulating this compound in nanoparticles, such as Tween-80 coated methoxy poly(ethylene glycol)-poly(lactic-co-glycolic acid) (mPEG-PLGA) nanoparticles, has been shown to facilitate its transport across the BBB.[3][4][6][7]
-
Intranasal administration: Bypassing the BBB via the nasal-to-brain pathway using formulations like a thermosensitive in situ gel is another promising approach.[8][9][10][11]
Q3: How do Tween-80 coated nanoparticles enhance this compound's BBB penetration?
A3: Tween-80, a surfactant, when coated on the surface of nanoparticles, is thought to adsorb apolipoprotein E (ApoE) from the bloodstream.[7] These ApoE-coated nanoparticles can then bind to low-density lipoprotein (LDL) receptors on the surface of brain endothelial cells, triggering receptor-mediated transcytosis, a process that transports the nanoparticles across the BBB.[7]
Q4: What is the mechanism behind intranasal delivery of this compound to the brain?
A4: Intranasal delivery allows this compound to bypass the BBB by utilizing the olfactory and trigeminal nerve pathways that connect the nasal cavity directly to the brain. Formulations like thermosensitive gels are designed to increase the residence time of the drug in the nasal cavity and enhance its absorption through the nasal mucosa.[8][11]
Troubleshooting Guides
Issue 1: Low brain concentration of this compound observed in in vivo studies after intravenous injection of a nanoparticle formulation.
| Possible Cause | Troubleshooting Step |
| Suboptimal nanoparticle characteristics | Verify the size, zeta potential, and drug loading of your nanoparticles. For BBB penetration, a particle size of less than 200 nm is generally preferred.[12] Ensure the surface coating (e.g., Tween-80) is uniform and sufficient. |
| Rapid clearance by the reticuloendothelial system (RES) | The nanoparticle formulation may be getting cleared from circulation too quickly. Consider incorporating polyethylene glycol (PEG) into your nanoparticle design (PEGylation) to increase circulation time. |
| Inefficient BBB transport | The targeting ligand on your nanoparticle (if any) may not be effectively interacting with BBB receptors. Re-evaluate your targeting strategy. For Tween-80 coated particles, ensure the coating process is optimized. |
Issue 2: High variability in brain drug levels following intranasal administration of a this compound gel.
| Possible Cause | Troubleshooting Step |
| Inconsistent gel properties | Ensure the gelation temperature and mucoadhesive properties of your thermosensitive gel are consistent between batches. The gel should transition to a semi-solid state at the temperature of the nasal cavity.[8][11] |
| Improper administration technique | The volume and placement of the gel within the nasal cavity can significantly impact absorption. Standardize the administration protocol and ensure proper training for all personnel involved. |
| Formulation instability | Assess the stability of your this compound gel under storage conditions. Degradation of the drug or changes in the gel matrix can affect performance. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the BBB penetration of this compound with and without enhancement strategies.
Table 1: In Vitro Permeability of this compound across Caco-2 Cell Monolayers
| Direction of Transport | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| Apical to Basolateral (A→B) | 2.76 - 5.57 | 2.81 - 3.87 |
| Basolateral to Apical (B→A) | 10.68 - 15.66 |
Data from a study using Caco-2 cell monolayers as an in vitro model for intestinal permeability. An ER greater than 2 suggests the involvement of efflux transporters like P-glycoprotein.[5]
Table 2: In Vivo Pharmacokinetic Parameters of Intranasal this compound Formulations in Rats
| Formulation | Administration Route | Relative Bioavailability Increase (vs. Oral) | Brain Targeting Efficiency Increase (vs. Oral) | Brain T₁/₂ Increase (vs. Nasal Solution) |
| Thermosensitive Gel | Intranasal | 1.6-fold[8][11] | 2.1-fold[8][11] | - |
| Nanomicelle in Thermosensitive Gel | Intranasal | 3.7-fold[10] | 6.1-fold[10] | 3.56-fold[10] |
Experimental Protocols
Protocol 1: Preparation of Tween-80 Coated mPEG-PLGA Nanoparticles of this compound (T80-NPS-RIN)
This protocol is adapted from Xu et al. (2020).
-
Preparation of the Organic Phase: Dissolve this compound (60 mg/mL) and mPEG-PLGA (120 mg/mL) in a 1:2 ratio in N,N-Dimethylformamide (DMF).
-
Nanoparticle Formation: Add the organic phase mixture (200 µL total) dropwise to 2.5 mL of a 1% polyvinyl alcohol (PVA) solution while stirring continuously at 1200 rpm on a magnetic stirrer.
-
Centrifugation and Washing: Centrifuge the resulting nanoparticle suspension at 2800 rpm for 15 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with phosphate-buffered saline (PBS) by centrifugation at 2800 rpm for 15 minutes.
-
Tween-80 Coating: Resuspend the washed nanoparticles in a solution and add 1% (w/v) of Tween-80, stirring at a low speed (400 rpm).
Protocol 2: In Vitro BBB Permeability Assay using a Transwell Model
This is a general protocol that can be adapted for this compound formulations.
-
Cell Culture: Seed brain microvascular endothelial cells on the apical side of a Transwell™ insert. Co-culture with astrocytes and/or pericytes on the basolateral side to create a more physiologically relevant BBB model.
-
Barrier Integrity Measurement: Monitor the formation of a tight endothelial monolayer by measuring the transendothelial electrical resistance (TEER). A TEER value greater than 150 Ω x cm² is typically considered indicative of a viable barrier.[13][14]
-
Permeability Assay:
-
Wash the cell monolayer with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound formulation to the apical (donor) chamber.
-
At specified time points, collect samples from the basolateral (receiver) chamber.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport into the receiver chamber.
-
A is the surface area of the Transwell membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations for enhanced BBB penetration.
Caption: Proposed mechanism of Tween-80 coated nanoparticle transcytosis across the blood-brain barrier.
References
- 1. The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 3. This compound Loaded-mPEG-PLGA Nanoparticles Coated with Tween-80 for Preliminary Study in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Permeability of this compound across human intestinal cell in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Intranasally administered thermosensitive gel for brain-targeted delivery of this compound to treat Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound self-micelle solid dispersion integrated in situ gel against Parkinson's disease by intranasal delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. In Vitro Blood Brain Barrier Permeability Assessment [visikol.com]
- 14. neuromics.com [neuromics.com]
Optimizing the dose-response curve for Rhynchophylline in cell-based assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Rhynchophylline (Rhy) in cell-based assays. The information is tailored to assist in the optimization of dose-response curves and to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical in vitro concentration range for this compound?
A1: The effective concentration of this compound in vitro can vary depending on the cell type and the specific biological endpoint being measured. However, a common starting range to establish a dose-response curve is between 0-100 µM.[1][2][3] Some studies have used concentrations up to 400 µM without observing significant cytotoxicity in certain cell lines.[2][4][5] For initial experiments, a logarithmic serial dilution starting from 100 µM is recommended to identify the active range.
Q2: How should I dissolve this compound for cell culture experiments?
A2: this compound is sparingly soluble in aqueous solutions but is soluble in dimethyl sulfoxide (DMSO).[6][7] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and then dilute it to the final desired concentrations in the cell culture medium.[8] The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[9]
Q3: What is a standard incubation time for this compound in cell-based assays?
A3: Incubation times for this compound treatment typically range from 24 to 48 hours.[1][8] The optimal time will depend on the specific assay and the expected mechanism of action. For assays measuring effects on signaling pathways, shorter incubation times may be sufficient, while cytotoxicity or proliferation assays often require longer exposures.
Q4: Is this compound stable in cell culture conditions?
A4: this compound and its isomer, isothis compound, can interconvert depending on pH and temperature.[10][11] This is a critical consideration for long-term experiments. It is advisable to prepare fresh dilutions from a frozen stock solution for each experiment to ensure consistent activity. Monitoring the stability of this compound under your specific experimental conditions (e.g., temperature, pH of the medium) may be necessary for reproducible results.
Q5: What are the known signaling pathways affected by this compound?
A5: this compound has been shown to modulate several key signaling pathways, including:
-
MAPK/NF-κB pathway: It can inhibit the phosphorylation of MAPKs (ERK, p38) and block the activation of NF-κB.[1]
-
PI3K/Akt pathway: It can activate this pathway, which is involved in cell survival and neuroprotection.
-
Calcium signaling: this compound can act as a calcium channel blocker, affecting intracellular calcium levels.[10]
Troubleshooting Guide
This guide addresses common issues encountered when generating a dose-response curve for this compound.
| Problem | Potential Causes | Recommended Solutions |
| No or Weak Dose-Response | 1. Incorrect Concentration Range: The concentrations tested may be too low to elicit a response. 2. Compound Instability: this compound may have degraded in the culture medium. 3. Cell Line Insensitivity: The chosen cell line may not be responsive to this compound's mechanism of action. | 1. Expand Concentration Range: Test a wider range of concentrations, up to 200-400 µM in some cases.[4] 2. Prepare Fresh Solutions: Make fresh dilutions of this compound from a DMSO stock for each experiment. Minimize exposure to light and elevated temperatures. 3. Select Appropriate Cell Line: Use a cell line known to express the target of interest or one that has been previously shown to be responsive to this compound. |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells. 2. Edge Effects: Evaporation from the outer wells of the plate. 3. Compound Precipitation: this compound may precipitate out of solution at higher concentrations. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Minimize Edge Effects: Avoid using the outermost wells of the plate for experimental samples or fill them with sterile PBS or media. 3. Check Solubility: Visually inspect the diluted solutions for any signs of precipitation. If precipitation occurs, consider lowering the highest concentration or using a different solvent system if compatible with your cells. |
| Unexpected Cytotoxicity | 1. High DMSO Concentration: The final concentration of the solvent may be toxic to the cells. 2. Contamination: The stock solution or culture medium may be contaminated. 3. Cell Health: The cells may be unhealthy or at a high passage number. | 1. Maintain Low DMSO Levels: Ensure the final DMSO concentration is below 0.5%.[9] Include a vehicle control (medium with the same DMSO concentration as the highest this compound dose) in your experiment. 2. Use Sterile Technique: Prepare all solutions under sterile conditions and regularly check for contamination. 3. Use Healthy, Low-Passage Cells: Ensure cells are in the logarithmic growth phase and use cells with a consistent and low passage number. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is adapted from a method used to assess the neuroprotective effects of this compound.[8]
-
Cell Seeding: Seed cells (e.g., primary cortical neurons or a relevant cell line) in a 96-well plate at a density of 1 x 104 cells per well and culture for 24-48 hours.[8]
-
Compound Preparation: Prepare a 2X stock concentration of this compound in culture medium by diluting a 1000X DMSO stock. A typical final concentration range to test is 0, 10, 25, 50, 100, and 200 µM.[8]
-
Treatment: Remove the old medium and add 100 µL of the 2X this compound solutions to the appropriate wells. Incubate for 48 hours at 37°C.[8]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3][8]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3][8]
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Cell Viability Assay
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 10 | 98.1 ± 4.8 |
| 25 | 85.3 ± 6.1 |
| 50 | 62.7 ± 5.5 |
| 100 | 41.2 ± 4.9 |
| 200 | 25.6 ± 3.8 |
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's multifaceted mechanism of action.
Caption: A typical workflow for a dose-response experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:76-66-4 | Manufacturer ChemFaces [chemfaces.com]
- 3. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid this compound in Neurological and Cardiovascular Diseases [mdpi.com]
- 5. Permeability of this compound across human intestinal cell in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. This compound = 95 HPLC 76-66-4 [sigmaaldrich.com]
- 8. This compound Protects Cultured Rat Neurons against Methamphetamine Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. Cellular Effects of this compound and Relevance to Sleep Regulation [mdpi.com]
- 11. Structural Stabilities and Transformation Mechanism of this compound and Isothis compound by Ultra Performance Liquid Chromatography/Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Neuroprotective Effects of Rhynchophylline and Isorhynchophylline
Rhynchophylline and its stereoisomer, Isothis compound, both tetracyclic oxindole alkaloids isolated from plants of the Uncaria genus, have garnered significant attention for their potential neuroprotective properties. These compounds are principal active ingredients in traditional Chinese medicines used for central nervous system disorders. This guide provides a comparative overview of their neuroprotective effects, supported by experimental data, to aid researchers and drug development professionals in understanding their therapeutic potential.
Comparative Efficacy and Mechanisms
Both this compound and Isothis compound have demonstrated neuroprotective effects across a range of in vitro and in vivo models of neurodegenerative diseases and ischemic injury. While their mechanisms of action share similarities, subtle differences in their efficacy and molecular targets have been observed.
One study directly comparing the two compounds found no significant difference in their ability to protect against in vitro ischemia-induced neuronal damage in the hippocampus[1][2]. However, in the context of neuroinflammation, Isothis compound was reported to be more potent in inhibiting microglial activation in LPS-activated mouse N9 microglial cells[1]. This suggests that the C-7 configuration may influence their anti-inflammatory potency[1].
Both alkaloids have been shown to act as noncompetitive antagonists of the NMDA receptor, which may contribute to their neuroprotective and anticonvulsant activities[3]. They also interact with muscarinic M1 and 5-HT2 receptors[2].
Data Summary: In Vitro Neuroprotection
| Model System | Neurotoxin | Compound | Concentration | Observed Effect | Reference |
| Primary Cerebellar Granule Neurons | MPP+ | This compound | 10-50 µM | Increased cell viability, reversed Bax/Bcl-2 ratio | [4] |
| PC12 Cells | Aβ₂₅₋₃₅ | This compound | Not specified | Decreased cell death, calcium overloading, and tau hyperphosphorylation | [5] |
| PC12 Cells | Aβ₂₅₋₃₅ | Isothis compound | Not specified | Decreased cell death, calcium overloading, and tau hyperphosphorylation | [5] |
| PC12 Cells | Aβ₂₅₋₃₅ | Isothis compound | Not specified | Increased cell viability, decreased ROS and MDA, stabilized mitochondrial membrane potential, suppressed DNA fragmentation and caspase-3 activity, moderated Bcl-2/Bax ratio | [6] |
| Xenopus Oocytes | NMDA | This compound | 1-100 µM | Reversibly reduced NMDA-induced current (IC₅₀ = 43.2 µM) | [3] |
| Xenopus Oocytes | NMDA | Isothis compound | 1-100 µM | Reversibly reduced NMDA-induced current (IC₅₀ = 48.3 µM) | [3] |
Data Summary: In Vivo Neuroprotection
| Animal Model | Insult | Compound | Dosage & Administration | Observed Effect | Reference |
| Rats | Permanent Middle Cerebral Artery Occlusion (pMCAO) | This compound | Intraperitoneal injection | Reduced ischemic brain damage | [7] |
| Rats | Aβ₂₅₋₃₅ injection | Isothis compound | Not specified | Ameliorated cognitive deficits and neuronal apoptosis, suppressed tau hyperphosphorylation | [1] |
Signaling Pathways
A key signaling pathway implicated in the neuroprotective effects of both this compound and Isothis compound is the PI3K/Akt pathway, which is crucial for promoting cell survival and inhibiting apoptosis[8].
This compound:
-
PI3K/Akt/mTOR Pathway: In a rat model of ischemic stroke, this compound treatment significantly increased the phosphorylation of Akt and mTOR, leading to the phosphorylation of the pro-apoptotic protein BAD and a decrease in cleaved caspase-3, thereby promoting neuronal survival[7].
-
PI3K/Akt/GSK3β/MEF2D Pathway: In a cellular model of Parkinson's disease, this compound was shown to activate the transcription factor myocyte enhancer factor 2D (MEF2D) by potentiating the PI3K/Akt pathway to inhibit GSK3β, an inhibitor of MEF2D[4][9][10].
-
TLRs Signaling Pathway: this compound has been observed to blunt the ischemia-induced expression of TLR2, TLR4, MyD88, and nuclear NF-κB, suggesting an anti-inflammatory mechanism[7].
Isothis compound:
-
PI3K/Akt/GSK-3β Pathway: Isothis compound has been shown to enhance the expression of p-CREB via the PI3K/Akt/GSK-3β signaling pathway in a model of Alzheimer's disease, contributing to its neuroprotective effects against Aβ-induced injury[1]. It also suppresses tau protein hyperphosphorylation through this pathway[1].
-
JNK Signaling Pathway: Isothis compound has been found to inhibit the Aβ-induced JNK signaling pathway in primary hippocampal neurons[1].
Caption: Signaling pathways modulated by this compound.
Caption: Signaling pathways modulated by Isothis compound.
Experimental Protocols
In Vitro Ischemia-Induced Neuronal Damage in Hippocampal Slices
This protocol is based on the methodology described in studies investigating the neuroprotective effects of this compound and Isothis compound against ischemic damage[2].
-
Slice Preparation: Hippocampal slices (400 µm thick) are prepared from the brains of adult rats.
-
Induction of Ischemia: Slices are subjected to in vitro ischemia by incubation in a glucose-free medium saturated with 95% N₂ and 5% CO₂ for a defined period (e.g., 8 minutes).
-
Treatment: this compound or Isothis compound is added to the incubation medium at various concentrations before and during the ischemic period.
-
Assessment of Neuronal Damage: Neuronal damage is quantified by measuring the area of damage in the CA1 pyramidal cell layer using histological staining (e.g., with 2,3,5-triphenyltetrazolium chloride or Nissl staining).
Caption: Workflow for in vitro ischemia experiments.
Neuroprotection Against Aβ-Induced Toxicity in PC12 Cells
This protocol is a generalized procedure based on studies evaluating the effects of this compound and Isothis compound on Alzheimer's disease models[5][6].
-
Cell Culture: PC12 cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with various concentrations of this compound or Isothis compound for a specified time (e.g., 2 hours).
-
Induction of Neurotoxicity: Aggregated Aβ₂₅₋₃₅ peptide is added to the cell culture to induce neurotoxicity.
-
Assessment of Cell Viability: Cell viability is determined using assays such as the MTT assay.
-
Mechanistic Studies: Further assays are conducted to investigate the underlying mechanisms, including:
-
Measurement of intracellular reactive oxygen species (ROS).
-
Assessment of mitochondrial membrane potential.
-
Quantification of apoptosis markers (e.g., caspase-3 activity, Bax/Bcl-2 ratio).
-
Analysis of protein phosphorylation (e.g., tau, Akt) by Western blotting.
-
Caption: Workflow for Aβ-induced neurotoxicity studies.
Conclusion
Both this compound and Isothis compound exhibit significant neuroprotective potential through multiple mechanisms, including the modulation of the PI3K/Akt signaling pathway and antagonism of NMDA receptors. While their protective effects against ischemic damage appear comparable, Isothis compound may possess superior anti-inflammatory properties. Further head-to-head comparative studies are warranted to fully elucidate their distinct therapeutic advantages for various neurological disorders. The choice between these two stereoisomers for further drug development may depend on the specific pathological context, with Isothis compound showing particular promise for conditions with a strong neuroinflammatory component.
References
- 1. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound and isothis compound inhibit NMDA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection Against MPP+-Induced Cytotoxicity Through the Activation of PI3-K/Akt/GSK3β/MEF2D Signaling Pathway by this compound, the Major Tetracyclic Oxindole Alkaloid Isolated From Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Effect of Isothis compound Against β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effects of this compound Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotection Against MPP+-Induced Cytotoxicity Through the Activation of PI3-K/Akt/GSK3β/MEF2D Signaling Pathway by this compound, the Major Tetracyclic Oxindole Alkaloid Isolated From Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Rhynchophylline and Other Uncaria Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of rhynchophylline against other prominent alkaloids found in Uncaria species. The data presented is curated from preclinical studies to aid in research and development initiatives, with a focus on neuroprotective, cardiovascular, anti-inflammatory, and anti-platelet aggregation properties.
Comparative Biological Activities: Quantitative Data
The following tables summarize the quantitative data on the diverse biological effects of this compound and its counterparts.
Table 1: Neuroprotective Effects
| Alkaloid | Assay | Model | Effect | IC₅₀ / Concentration |
| This compound | Aβ₂₅₋₃₅-induced toxicity | PC12 cells | Increased cell viability | Significant at 100 µM |
| Isothis compound | Aβ₂₅₋₃₅-induced toxicity | PC12 cells | Increased cell viability | Significant at 100 µM |
| Hirsutine | LPS-induced neurotoxicity | Organotypic hippocampal slices | Blocked cell death | Not specified |
Table 2: Cardiovascular Effects (Vasodilation)
| Alkaloid | Assay | Model | Effect | IC₅₀ |
| This compound | KCl-induced contraction | Rat aorta | Relaxation | 20-30 µM |
| Isothis compound | KCl-induced contraction | Rat aorta | Relaxation | 20-30 µM |
Table 3: Anti-inflammatory Effects
| Alkaloid | Assay | Model | Effect | IC₅₀ |
| This compound | LPS-induced NO production | Primary microglia | Inhibition | Not specified (marked reduction) |
| Isothis compound | LPS-induced microglial activation | Mouse N9 microglial cells | More potent inhibition than this compound | Not specified |
| Hirsutine | LPS-induced NO release | Rat brain microglia | Inhibition | Not specified (effective inhibition) |
| Corynoxine | Proliferation | A549 lung adenocarcinoma cells | Inhibition | 101.6 µM |
| Isocorynoxeine | NO release | LPS-activated microglia | Potent inhibition | Not specified |
Note: Direct comparative IC₅₀ values for all alkaloids in the same anti-inflammatory assay are limited in the reviewed literature.
Table 4: Anti-platelet Aggregation Effects
| Alkaloid | Inducer | Model | Effect | IC₅₀ |
| This compound | Not specified | Rabbit and rat platelets (ex vivo) | Suppression | Not specified |
| Isothis compound | Not specified | Not specified | Mentioned as having anti-platelet activity | Not specified |
Note: Specific IC₅₀ values comparing the anti-platelet aggregation effects of various individual Uncaria alkaloids are not well-documented in the available literature. Many studies refer to the effects of whole plant extracts.
Key Signaling Pathways
Uncaria alkaloids exert their effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the mechanisms identified in preclinical studies for this compound and other alkaloids.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below to facilitate the replication and validation of findings.
Neuroprotective Effect in PC12 Cells
This protocol outlines the assessment of the neuroprotective effects of Uncaria alkaloids against amyloid-beta (Aβ)-induced toxicity in a PC12 cell line.[1]
-
Cell Culture and Differentiation:
-
Culture PC12 cells in an appropriate medium.
-
Induce differentiation into neuron-like cells by treating with Nerve Growth Factor (NGF) for a specified period (e.g., 3 days).[1]
-
-
Treatment:
-
Pre-treat the differentiated PC12 cells with various concentrations of the test alkaloid (e.g., this compound, isothis compound at 100 µM) for a designated time (e.g., 2 hours).[1]
-
Introduce the neurotoxic agent, Aβ₂₅₋₃₅ (e.g., at 20 µM), to induce cell damage and incubate for a further period (e.g., 24 hours).[1]
-
-
Assessment of Cell Viability:
-
Quantify cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance at a specific wavelength to determine the percentage of viable cells relative to a control group.
-
-
Measurement of Intracellular Calcium:
-
Western Blot Analysis for Tau Hyperphosphorylation:
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated tau and total tau to assess the extent of hyperphosphorylation.[1]
-
Vasodilation Assay in Isolated Rat Aorta
This protocol details the procedure for evaluating the vasodilatory effects of Uncaria alkaloids on isolated rat aortic rings.
-
Tissue Preparation:
-
Isolate the thoracic aorta from a rat and clean it of adhering connective tissue.
-
Cut the aorta into rings of approximately 4 mm in length.
-
For endothelium-denuded experiments, gently rub the inner surface of the rings.
-
-
Mounting and Equilibration:
-
Suspend the aortic rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the tissue to equilibrate under a resting tension for a specified period.
-
-
Contraction and Treatment:
-
Induce a sustained contraction of the aortic rings using a vasoconstrictor agent, such as potassium chloride (KCl) or phenylephrine.
-
Once a stable contraction is achieved, cumulatively add increasing concentrations of the test alkaloid to the organ bath.
-
-
Data Analysis:
-
Record the relaxation response at each concentration of the alkaloid.
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Calculate the IC₅₀ value, which is the concentration of the alkaloid that produces 50% of the maximum relaxation.
-
Conclusion
The available preclinical data indicates that this compound and its stereoisomer, isothis compound, are major bioactive constituents of Uncaria species, demonstrating significant neuroprotective and vasodilatory effects. Other alkaloids, such as hirsutine, corynoxine, and isocorynoxeine, also exhibit potent anti-inflammatory and neuroprotective properties. While this compound is often a focal point of research, comparative studies suggest that isothis compound may have more potent effects in certain models of neuroinflammation. The efficacy of these alkaloids is often mediated through the modulation of key signaling pathways, including the PI3K/Akt and MAPK/NF-κB pathways.
Further research is warranted to establish a more comprehensive comparative profile, particularly concerning the anti-platelet aggregation effects of individual alkaloids, where quantitative data is currently sparse. Standardized head-to-head comparative studies employing a broader range of Uncaria alkaloids are essential for elucidating the most promising candidates for future drug development.
References
Validating the Anti-inflammatory Activity of Rhynchophylline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory activity of Rhynchophylline with alternative compounds, supported by experimental data. The focus is on validation using knockout models, offering insights into the mechanistic pathways and potential therapeutic applications.
This compound, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has demonstrated significant anti-inflammatory properties in various preclinical studies.[1][2] Its mechanism of action is primarily attributed to the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][3] While direct validation of this compound's anti-inflammatory effects in specific knockout mouse models is not extensively documented, its known targets allow for a comparative analysis with other compounds that have been studied in such models. This guide compares this compound with two such compounds: Parthenolide, an NF-κB inhibitor, and CRX-526, a Toll-like Receptor 4 (TLR4) antagonist.
Performance Comparison of Anti-inflammatory Compounds
The following tables summarize the in vivo anti-inflammatory effects of this compound and the comparative compounds, Parthenolide and CRX-526, in various mouse models of inflammation.
Table 1: In Vivo Anti-inflammatory Activity of this compound
| Model | Dosage | Administration | Key Inflammatory Markers Measured | Observed Effects | Reference |
| LPS-induced Endotoxemia | 16 mg/kg | Intraperitoneal (i.p.) | Survival rate, TNF-α, IL-1β | Increased survival rate to 43% (vs. 9.5% in LPS alone); Reduced myocardial TNF-α and IL-1β | [4] |
| Alzheimer's Disease (APP/PS1 transgenic mice) | Not specified | Not specified | Plaque-associated reactive microglia (Iba1 staining), Inflammatory gene expression | Significantly decreased the number of plaque-associated reactive microglia.[5] | [5] |
| Parkinson's Disease (MPTP-induced) | Not specified | Not specified | Inflammatory cytokines | Reversed the secretion of inflammatory cytokines. | [6] |
| Attention-Deficit Hyperactivity Disorder (DAT- mice) | 30 mg/kg | Intraperitoneal (i.p.) for 8 weeks | TNF-α, IL-1β in cortical homogenates | Inhibited the expression of TNF-α and IL-1β. | [7] |
Table 2: In Vivo Anti-inflammatory Activity of Parthenolide (NF-κB Inhibitor)
| Model | Dosage | Administration | Key Inflammatory Markers Measured | Observed Effects | Reference |
| LPS-induced Lung Inflammation in CFTR-knockout mice | 3 µg/g body weight | Not specified | Neutrophil influx, Cytokines and chemokines in bronchoalveolar lavage (BAL) | Significantly reduced neutrophil influx and levels of cytokines and chemokines in BAL.[8] | [8] |
| Atherosclerosis in apoE-/- mice | 2, 4, and 10 mg/kg | Not specified | Aortic lesion size, Macrophage content, Serum MCP-1, NF-κB activity | Reduced aortic lesion size, decreased macrophage content, and attenuated NF-κB activity.[9] | [9] |
| Endotoxic shock in rats | 0.25, 0.5, or 1 mg/kg | Not specified | Plasma nitrate/nitrite, Lung neutrophil infiltration | Reduced plasma nitrate/nitrite and lung neutrophil infiltration in a dose-dependent manner.[10] | [10] |
Table 3: In Vivo Anti-inflammatory Activity of CRX-526 (TLR4 Antagonist)
| Model | Dosage | Administration | Key Inflammatory Markers Measured | Observed Effects | Reference |
| Dextran Sodium Sulfate (DSS)-induced Colitis | Not specified | Not specified | Disease activity index, Histopathological scoring | Inhibited the development of moderate-to-severe disease.[11] | [11] |
| Multidrug Resistance Gene 1a-deficient Mice (spontaneous colitis) | Not specified | Not specified | Disease severity | Inhibited the development of moderate-to-severe disease.[11] | [11] |
| Advanced Diabetic Nephropathy in eNOS knockout mice | Not specified | Injected for 8 weeks | Albuminuria, Blood urea nitrogen, Glomerular hypertrophy, Macrophage infiltration | Significantly reduced albuminuria and blood urea nitrogen; Attenuated glomerular hypertrophy and macrophage infiltration.[12] | [12] |
| LPS-induced TNF-α Release | 80 ng to 10 µg | Intravenous (i.v.) with LPS | Serum TNF-α | Significant inhibition of TNF-α release. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by these compounds, a typical experimental workflow for in vivo anti-inflammatory studies, and the logical comparison between this compound and knockout-validated alternatives.
Caption: TLR4/NF-κB Signaling Pathway and Points of Inhibition.
Caption: General Experimental Workflow for In Vivo Anti-inflammatory Studies.
Caption: Logical Comparison of Validation Approaches.
Experimental Protocols
Protocol 1: Lipopolysaccharide (LPS)-Induced Endotoxemia in Mice (General Protocol)
This model is used to induce a systemic inflammatory response.
-
Animals: Male C57BL/6 mice (8-12 weeks old) are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions.
-
Grouping: Mice are randomly divided into treatment groups (e.g., Vehicle control, LPS control, this compound + LPS).
-
Compound Administration:
-
This compound (e.g., 16 mg/kg) or vehicle is administered intraperitoneally (i.p.) 1 hour prior to the LPS challenge.
-
-
Induction of Inflammation:
-
LPS (from E. coli) is administered via a single i.p. injection at a dose of 5-10 mg/kg.
-
-
Monitoring and Sample Collection:
-
Animals are monitored for signs of endotoxemia (lethargy, piloerection).
-
At a predetermined time point (e.g., 2, 4, or 6 hours post-LPS), blood is collected via cardiac puncture under anesthesia for serum cytokine analysis.
-
Tissues (e.g., lung, liver, spleen) can be harvested for histological analysis or measurement of inflammatory markers.
-
-
Endpoint Analysis:
-
Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are quantified using ELISA.
-
Tissue homogenates can be analyzed for myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) or by Western blot for inflammatory pathway proteins.
-
Protocol 2: In Vivo Administration of Parthenolide in a Mouse Model of Lung Inflammation
This protocol is adapted from a study using CFTR-knockout mice.[8]
-
Animals: CFTR-knockout mice and wild-type littermates.
-
Compound Preparation and Administration:
-
Parthenolide is dissolved in a suitable vehicle.
-
Mice are pretreated with Parthenolide (e.g., 3 µg/g body weight) or vehicle 1 hour before the inflammatory challenge.[8]
-
-
Induction of Lung Inflammation:
-
Mice are challenged with an intratracheal injection of LPS.
-
-
Sample Collection:
-
At various time points (e.g., 1, 3, and 8 hours) after LPS administration, mice are euthanized, and bronchoalveolar lavage (BAL) is performed to collect lung fluid and cells.
-
Lungs are then perfused and removed for further analysis.
-
-
Endpoint Analysis:
-
The number of polymorphonuclear leukocytes (PMNs) in the BAL fluid is counted to assess neutrophil influx.
-
Levels of cytokines and chemokines in the BAL fluid are measured by ELISA.
-
Lung tissue homogenates are analyzed by Western blot for IκBα degradation to confirm NF-κB pathway inhibition.
-
Protocol 3: In Vivo Administration of CRX-526 in a Mouse Model of Diabetic Nephropathy
This protocol is based on a study using eNOS knockout mice.[12]
-
Animals: Endothelial nitric oxide synthase (eNOS) knockout mice.
-
Induction of Diabetes:
-
Diabetes is induced by streptozotocin injections.
-
-
Compound Administration:
-
Four weeks after the induction of diabetes, mice are injected with CRX-526 or a vehicle for a duration of 8 weeks.[12] The specific dose and frequency would be determined based on pharmacokinetic studies.
-
-
Monitoring:
-
Blood glucose, systolic blood pressure, and albuminuria are monitored throughout the study.
-
-
Endpoint Analysis:
-
At the end of the treatment period, mice are euthanized, and kidneys are collected.
-
Kidney sections are analyzed histologically for glomerular hypertrophy, glomerulosclerosis, and tubulointerstitial injury.
-
Immunohistochemistry is performed to assess macrophage infiltration and the expression of chemokines (e.g., CCL2, osteopontin).
-
Western blotting can be used to measure the activation of the NF-κB pathway in kidney tissue.
-
Conclusion
This compound demonstrates considerable anti-inflammatory potential by targeting the NF-κB and MAPK signaling pathways. While direct validation in knockout models is an area for future research, its established mechanism of action aligns with the anti-inflammatory effects observed for compounds like Parthenolide and CRX-526, which have been validated in relevant knockout systems. This comparative guide provides a framework for researchers to understand the anti-inflammatory profile of this compound and to design further studies to elucidate its therapeutic potential in inflammation-driven diseases.
References
- 1. Parthenolide inhibits IkappaB kinase, NF-kappaB activation, and inflammatory response in cystic fibrosis cells and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid this compound in Neurological and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Protocol for in vivo analysis of pre- and post-synaptic protein function in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Parthenolide ameliorates neurological deficits and neuroinflammation in mice with traumatic brain injury by suppressing STAT3/NF-κB and inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A synthetic TLR4 antagonist has anti-inflammatory effects in two murine models of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Rhynchophylline's Mechanism of Action: A Cross-Validation Across Diverse Cell Lines
A Comparative Guide for Researchers and Drug Development Professionals
Rhynchophylline, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has garnered significant attention for its therapeutic potential, particularly in the realm of neurological disorders. Its neuroprotective and anti-inflammatory properties have been documented in various studies. This guide provides a comparative analysis of this compound's mechanism of action across different cell lines, supported by experimental data and detailed protocols to aid researchers in their investigations.
Comparative Efficacy of this compound in Different Cell Lines
The neuroprotective and anti-inflammatory effects of this compound have been evaluated in several cell models, each representing a different facet of neurological function and disease. Below is a summary of its quantitative effects on cell viability and inflammatory markers.
| Cell Line | Challenge/Model | This compound Concentration | Observed Effect | Reference |
| PC12 Cells | β-amyloid (Aβ)-induced toxicity | 1, 10, 50 µM | Increased cell viability to 77%, 84%, and 94% of control, respectively.[1] | [1] |
| Primary Rat Cortical Neurons | Methamphetamine-induced toxicity | 100 µM, 200 µM | Significantly protected against neurotoxicity. | |
| N9 Microglial Cells | Lipopolysaccharide (LPS)-induced inflammation | Not specified | Markedly reduced the production of NO, PGE2, MCP-1, TNF-α, and IL-1β.[2] | [2] |
| Primary Cerebellar Granule Neurons | MPP+-induced neurotoxicity | 10-50 µM | Significantly prevented neurotoxicity and reversed the dysregulated Bax/Bcl-2 ratio. | |
| Microglia (OGD/R model) | Oxygen-glucose deprivation/reperfusion | Not specified | Promoted M2 phenotypic transformation. |
Unraveling the Molecular Mechanisms: Key Signaling Pathways
This compound exerts its cellular effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its therapeutic mechanism.
Neuroprotective Signaling Pathways
In neuronal cell lines such as PC12 and primary neurons, this compound's protective effects are largely attributed to the activation of pro-survival pathways and the inhibition of apoptotic signals.
Anti-inflammatory Signaling Pathways
In microglial cells, the resident immune cells of the central nervous system, this compound mitigates inflammatory responses by inhibiting pro-inflammatory signaling cascades.
Experimental Protocols
To ensure the reproducibility and cross-validation of findings, detailed experimental protocols are indispensable. Below are representative methodologies for key assays used to evaluate the effects of this compound.
Cell Viability (MTT) Assay
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration. Include a vehicle control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Intracellular Calcium Measurement
This assay measures changes in intracellular calcium concentration using a fluorescent indicator.
-
Cell Loading: Incubate cells with 2 µM Fura-2 AM in HBSS for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove extracellular dye.
-
Baseline Measurement: Measure the baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and recording the emission at 510 nm.
-
Stimulation: Add this compound and/or the challenging agent and continuously record the fluorescence ratio.
-
Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) to determine the relative intracellular calcium concentration.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for investigating the mechanism of action of this compound in a cell-based model.
This guide provides a foundational understanding of this compound's mechanisms across different cell lines. By cross-validating these findings and employing standardized protocols, the scientific community can accelerate the translation of this promising natural compound into novel therapeutics for neurological diseases.
References
- 1. Protective Effect of Isothis compound Against β-Amyloid-Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of Rhynchophylline's effects on different neuronal subtypes.
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Rhynchophylline, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has garnered significant attention for its diverse pharmacological activities, particularly its neuroprotective effects.[1] This guide provides a comparative analysis of the experimental data on the effects of this compound across various neuronal subtypes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents for neurological disorders.
Comparative Efficacy of this compound Across Neuronal Subtypes
This compound exhibits a range of effects on different neuronal populations, with the most pronounced and well-documented actions being its neuroprotective properties. The following sections delineate these effects on specific neuronal subtypes, drawing from a variety of in vitro and in vivo studies.
Dopaminergic Neurons
In models of Parkinson's disease, this compound has demonstrated significant neuroprotective effects on dopaminergic neurons. Studies have shown that it can reduce the loss of these neurons, a hallmark of the disease.[1] This protection is attributed, at least in part, to the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.
Cerebellar Granule Neurons (CGNs)
This compound has been shown to protect primary cerebellar granule neurons from neurotoxicity and apoptosis.[1] The underlying mechanism involves the activation of the transcription factor myocyte enhancer factor 2D (MEF2D), which is mediated by the PI3K/Akt/GSK3β signaling cascade.[1]
Cortical and Hippocampal Neurons
In cultured rat cortical neurons, this compound has been observed to protect against methamphetamine-induced cytotoxicity by attenuating intracellular calcium overload.[2] Furthermore, in hippocampal neurons, this compound has been shown to modulate the expression of NMDA receptor subunits, suggesting a role in regulating synaptic plasticity and excitotoxicity.
Other Neuronal Subtypes
While research is more concentrated on the aforementioned neuronal subtypes, evidence suggests that this compound may also impact cholinergic, GABAergic, and serotonergic systems. However, detailed comparative and quantitative data on these neuronal populations are less abundant in the current literature. Some studies suggest that the sleep-promoting effects of this compound might be linked to the modulation of GABAergic neurotransmission.[3]
Data Presentation
The following tables summarize the quantitative data from various studies on the effects of this compound on different neuronal subtypes. It is important to note that the experimental conditions, such as the model system and the specific assays used, vary between studies, which should be taken into consideration when comparing the data.
| Neuronal Subtype | Model System | Treatment | Concentration | Observed Effect | Reference |
| Dopaminergic Neurons | MPTP-induced mouse model of Parkinson's disease | This compound | Not specified | Reduced loss of dopaminergic neurons | [1] |
| Cerebellar Granule Neurons | Primary culture | MPP+ induced neurotoxicity | 50 µM | Reversal of MPP+-induced decrease in MEF2D levels | [4] |
| Cortical Neurons | Primary cultured rat neurons | Methamphetamine (200 µM) | 100 µM and 200 µM | Significant neuroprotection against MA-induced neurotoxicity | [2] |
| PC12 Cells (differentiated) | Aβ (25-35) induced neurotoxicity | This compound | 100 µM | Decreased intracellular calcium overloading | [5] |
| PC12 Cells (differentiated) | Ketamine | 1 mmol/L | Downregulated GluN1 protein expression | [6] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the neuroprotective effects of this compound against a neurotoxin in a neuronal cell line (e.g., SH-SY5Y or PC12 cells).
Materials:
-
Neuronal cells (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
Neurotoxin (e.g., MPP+ or 6-OHDA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed neuronal cells in a 96-well plate at a suitable density and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours).
-
Introduce the neurotoxin to the wells (except for the control wells) and incubate for the desired period (e.g., 24-48 hours).
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 4 hours, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Western Blot Analysis of PI3K/Akt Pathway
This protocol outlines the procedure for detecting the phosphorylation status of key proteins in the PI3K/Akt pathway in neuronal cells treated with this compound.
Materials:
-
Neuronal cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-PI3K, anti-total-PI3K)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat neuronal cells with this compound and/or a neurotoxin as required.
-
Lyse the cells using RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Intracellular Calcium Imaging
This protocol describes the measurement of intracellular calcium concentration in neuronal cells using a fluorescent calcium indicator.
Materials:
-
Neuronal cells cultured on glass-bottom dishes
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
This compound
-
Stimulating agent (e.g., high potassium solution or a specific agonist)
-
Fluorescence microscope with an imaging system
Procedure:
-
Load the cultured neuronal cells with the fluorescent calcium indicator by incubating them in a solution containing the dye for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove the excess dye.
-
Acquire baseline fluorescence images of the cells.
-
Apply this compound to the cells and incubate for the desired duration.
-
Stimulate the cells with a stimulating agent to induce calcium influx.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data by calculating the ratio of fluorescence at different wavelengths (for ratiometric dyes like Fura-2) or the change in fluorescence relative to the baseline (for single-wavelength dyes like Fluo-4).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the action of this compound on neuronal subtypes.
Caption: Signaling pathway of this compound's neuroprotective effect via PI3K/Akt.
Caption: Experimental workflow for assessing this compound's neuroprotective effects.
Caption: Mechanism of this compound's modulation of intracellular calcium.
References
- 1. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 2. This compound Protects Cultured Rat Neurons against Methamphetamine Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular Effects of this compound and Relevance to Sleep Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Individual and combined effects of this compound and ketamine on proliferation, NMDAR1 and GluA2/3 protein expression in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rhynchophylline and Synthetic NMDA Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally occurring alkaloid Rhynchophylline with synthetic N-methyl-D-aspartate (NMDA) receptor antagonists. The analysis is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding of their respective pharmacological profiles.
Mechanism of Action at the NMDA Receptor
Both this compound and synthetic antagonists modulate the activity of the NMDA receptor, a crucial ionotropic glutamate receptor for synaptic plasticity, learning, and memory.[1] However, their mechanisms of inhibition differ significantly.
This compound acts as a non-competitive antagonist of the NMDA receptor.[2][3] Experimental evidence from studies on Xenopus oocytes shows that it reduces NMDA-induced currents in a manner that is concentration-dependent but voltage-independent.[2] It does not interact with the glutamate or glycine binding sites, nor does it affect the polyamine, zinc, proton, or redox modulatory sites on the receptor complex.[2] Instead, it is believed to bind to an allosteric site, modulating receptor function without directly competing with the agonists.[1][2]
Synthetic NMDA antagonists are a diverse group categorized by their specific binding sites and mechanisms:[1]
-
Competitive Antagonists: These agents (e.g., D-AP5) bind directly to the glutamate recognition site on the GluN2 subunit, preventing the endogenous ligand from activating the receptor.[1]
-
Glycine Site Antagonists: These compounds bind to the co-agonist glycine site on the GluN1 subunit.
-
Uncompetitive Channel Blockers: This is the most clinically relevant class, including drugs like Ketamine and Memantine .[1][4] They bind within the receptor's ion channel pore, but only when the channel is open (i.e., after glutamate and glycine have bound), thereby physically obstructing the influx of ions like Ca²⁺.[1][5]
-
Non-competitive Antagonists: This term can also describe synthetic agents that bind to allosteric sites outside the ion channel, similar to this compound's proposed mechanism.
Pharmacodynamics and Potency
A significant distinction between this compound and synthetic antagonists lies in their potency. Synthetic antagonists are generally several orders of magnitude more potent.
| Compound | Type | IC₅₀ / Kᵢ | Preparation | Reference |
| This compound | Non-competitive | 43.2 µM (IC₅₀) | Xenopus oocytes with rat cortical RNA | [2][3] |
| Isothis compound | Non-competitive | 48.3 µM (IC₅₀) | Xenopus oocytes with rat cortical RNA | [2] |
| Memantine | Uncompetitive | 2.2 ± 0.2 µM (IC₅₀) | Cultured superior colliculus neurons | [1] |
| 1.5 ± 0.1 µM (IC₅₀) | Cultured rat cerebellar granule neurons | [1] | ||
| Ketamine | Uncompetitive | ~0.5 µM (Kᵢ) | N/A | [5] |
| MK-801 (Dizocilpine) | Uncompetitive | 0.14 ± 0.04 µM (IC₅₀) | Cultured superior colliculus neurons | [1] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of the binding affinity of an inhibitor.
Additional Pharmacological Effects
Beyond NMDA receptor antagonism, these compounds exhibit other biological activities that contribute to their overall pharmacological profile.
This compound:
-
Calcium Channel Blockade: It inhibits voltage-dependent and receptor-regulated calcium channels, which contributes to its vasodilative and neuroprotective effects.[6][7]
-
Anti-inflammatory Activity: this compound has been shown to inhibit the activation of NF-κB and the phosphorylation of MAPKs (ERK, p38, JNK), thereby reducing the production of pro-inflammatory cytokines.[7][8][9]
-
Modulation of Neurotrophic Factors: In models of epilepsy, it has been shown to attenuate the pathological increase of Brain-Derived Neurotrophic Factor (BDNF).[10]
-
EphA4 Inhibition: It acts as an inhibitor of the EphA4 tyrosine kinase, a mechanism that may contribute to its beneficial effects on synaptic dysfunction in Alzheimer's disease models.[7][9]
Synthetic NMDA Antagonists:
-
The effects of synthetic antagonists like ketamine are largely attributed to their potent NMDA receptor blockade. However, some promiscuity has been noted, with ketamine also interacting with dopamine, serotonin, opioid, and other receptors, which may contribute to its complex effects, including side effects.[11]
Pharmacokinetics
The absorption, distribution, metabolism, and excretion profiles of this compound and synthetic antagonists are markedly different.
| Parameter | This compound | Synthetic Antagonists (e.g., Ketamine) |
| Bioavailability | Low oral bioavailability.[7][12] Nanoparticle delivery systems are being explored to improve this.[7] | Varies by route: Intravenous (100%), Intramuscular (93%), Intranasal (45-50%), Oral (16-20%).[13] |
| Metabolism | Metabolized in the liver by Cytochrome P450 enzymes (CYP2D, CYP1A1/2, CYP2C).[14] It undergoes interconversion with its stereoisomer, isothis compound, in vivo.[10][12] | Primarily metabolized in the liver by CYP3A4 and CYP2B6 into metabolites like norketamine.[13] |
| Excretion | Primarily excreted in feces (78.0%) and urine (12.6%) within 24 hours in rats.[14] | Primarily excreted in urine (91%).[13] |
| BBB Penetration | Low permeability across the blood-brain barrier.[7] Detected in the brain at low concentrations (0.650 ng/g) after oral administration in rats.[14] | Readily crosses the blood-brain barrier. |
Neuroprotective Effects and Signaling Pathways
This compound exhibits broad neuroprotective effects in various experimental models of neurological disorders, including cerebral ischemia, Parkinson's disease, and Alzheimer's disease.[15][16] These effects are mediated through the modulation of multiple intracellular signaling pathways.
-
PI3K/Akt/mTOR Pathway: this compound can activate this pro-survival pathway, leading to the phosphorylation of downstream targets like BAD (Bcl-2-associated death promoter) and subsequent inhibition of apoptosis. This has been demonstrated in models of ischemic stroke.[16]
-
TLRs/NF-κB Pathway: By inhibiting the Toll-like receptor (TLR) signaling pathway, this compound can suppress the activation of the transcription factor NF-κB, a key regulator of inflammation.[8][16]
-
Nrf2-ARE Pathway: this compound has been shown to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) pathway, which upregulates the expression of antioxidant proteins and protects against oxidative stress.[15]
Synthetic antagonists like memantine also exert neuroprotective effects, primarily by mitigating excitotoxicity. By blocking excessive Ca²⁺ influx through NMDA receptors, they prevent the downstream activation of cell death pathways. The clinical success of memantine in Alzheimer's disease is attributed to its ability to preferentially block pathological, tonic activation of NMDA receptors while sparing the transient, physiological activation required for normal synaptic function.[4][17]
Clinical Applications and Side Effects
This compound:
-
Applications: Currently, there are no approved clinical applications for pure this compound. However, plant extracts containing it, such as from Uncaria species, are used in traditional medicine for conditions like epilepsy, hypertension, and neurodegenerative diseases.[7][15] Its multi-target profile suggests potential for complex neurological disorders.
-
Side Effects: The side effect profile in humans is not well-documented due to a lack of clinical trials.
Synthetic NMDA Antagonists:
-
Applications:
-
Memantine: Approved for the treatment of moderate-to-severe Alzheimer's disease.[17][18]
-
Ketamine: Used as a general anesthetic (inducing dissociative anesthesia).[13][19] It has also emerged as a rapid-acting treatment for severe, treatment-resistant depression.[4][13]
-
Other uses: Various antagonists are used as tool compounds in research and have been investigated for chronic pain, epilepsy, and stroke, though many trials have failed.[19][20]
-
-
Side Effects: A major limiting factor for synthetic antagonists is their significant side effect profile, which can include psychotomimetic effects (hallucinations, paranoid delusions), confusion, dizziness, and memory deficits.[11][18][19] The well-tolerated nature of memantine is an exception, attributed to its unique kinetic properties.[4]
Key Experimental Protocols
A. In Vitro Electrophysiological Recording for IC₅₀ Determination
-
Objective: To determine the concentration of an antagonist required to inhibit 50% of the NMDA-induced current.
-
Methodology (based on[2]):
-
Preparation: Xenopus laevis oocytes are injected with total RNA isolated from rat cortices to express a population of NMDA receptors.
-
Recording: Two-electrode voltage-clamp recordings are performed. Oocytes are perfused with a recording medium.
-
Application: A baseline current is established. NMDA (e.g., 100 µM) and its co-agonist glycine (e.g., 10 µM) are applied to induce an inward current.
-
Inhibition: After washout, the oocytes are pre-incubated with varying concentrations of the antagonist (e.g., this compound 1-100 µM) before co-application with the agonists.
-
Data Analysis: The peak current induced by NMDA in the presence of the antagonist is measured and expressed as a percentage of the control response. A concentration-response curve is plotted to calculate the IC₅₀ value.
-
B. Intracellular Calcium [Ca²⁺]ᵢ Imaging
-
Objective: To functionally assess NMDA receptor antagonism by measuring changes in intracellular calcium.
-
-
Cell Culture: Primary neuronal cultures (e.g., rat cerebellar granule or cortical neurons) are prepared.[6][21]
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[21]
-
Imaging: Baseline fluorescence is recorded using a fluorescence imaging system, typically by alternating excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
Stimulation: An NMDA receptor agonist is applied to induce an increase in [Ca²⁺]ᵢ, observed as a change in the 340/380 fluorescence ratio.
-
Inhibition: After washout, cells are pre-incubated with the antagonist. The agonist and antagonist are then co-applied, and the change in fluorescence ratio is recorded.
-
Data Analysis: The peak change in the fluorescence ratio in the presence of the antagonist is compared to the control response to determine the degree of inhibition.
-
C. In Vivo Model of Ischemic Stroke (pMCAO)
-
Objective: To evaluate the neuroprotective efficacy of a compound against ischemic brain injury.
-
Methodology (based on[16]):
-
Animal Model: Adult male Sprague-Dawley rats are used. Permanent middle cerebral artery occlusion (pMCAO) is induced, typically by inserting a filament into the internal carotid artery to block the origin of the MCA.
-
Drug Administration: The test compound (e.g., this compound, 10 and 30 mg/kg) or vehicle is administered intraperitoneally (i.p.) once daily for a set period (e.g., four days) before surgery and once more after surgery.
-
Outcome Measures:
-
Neurological Deficit Scoring: At 24 hours post-surgery, neurological function is assessed using a standardized scoring system.
-
Infarct Volume Measurement: Brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC), where viable tissue stains red and the infarct area remains white. The infarct volume is quantified.
-
Brain Edema: Brain water content is measured to assess edema.
-
-
Molecular Analysis: Brain tissue from the ischemic cortex is collected for Western blotting or RT-qPCR to analyze the expression of proteins and genes in relevant signaling pathways (e.g., p-Akt, NF-κB, BDNF).
-
References
- 1. benchchem.com [benchchem.com]
- 2. This compound and isothis compound inhibit NMDA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Recent insights into the mode of action of memantine and ketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Protects Cultured Rat Neurons against Methamphetamine Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid this compound in Neurological and Cardiovascular Diseases [mdpi.com]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers Isothis compound and this compound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ketamine - Wikipedia [en.wikipedia.org]
- 14. Metabolism and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 16. Neuroprotective Effects of this compound Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of NMDA receptor inhibition by memantine and ketamine - D-Scholarship@Pitt [d-scholarship.pitt.edu]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 20. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disord… [ouci.dntb.gov.ua]
- 21. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Key In Vivo Findings of Rhynchophylline's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic potential of Rhynchophylline with alternative therapeutic agents across key disease areas. Experimental data from preclinical studies are summarized to offer a clear performance comparison. Detailed methodologies for key in vivo experiments are provided to facilitate the replication of these findings.
Neuroprotective Effects: Parkinson's Disease Model
This compound has demonstrated significant neuroprotective effects in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model of Parkinson's disease.[1] This has been evidenced by the reduction in the loss of dopaminergic neurons and the reversal of inflammatory cytokine secretion.[1] A key mechanism of action involves the activation of the transcription factor myocyte enhancer factor 2D (MEF2D) through the PI3-K/Akt/GSK3β signaling pathway.[2][3]
Comparison with L-DOPA:
While direct comparative studies are limited, this section contrasts the reported effects of this compound with Levodopa (L-DOPA), a standard treatment for Parkinson's disease, in the MPTP mouse model.
| Parameter | This compound | L-DOPA |
| Animal Model | MPTP-induced mice | MPTP-induced mice |
| Dosage | Not specified in direct comparison | 8 mg/kg/day |
| Administration | Intraperitoneal injection | Not specified in direct comparison |
| Behavioral Outcomes | Ameliorated behavioral deficits | Significantly ameliorated behavioral deficits (pole test, balance beam, rotarod test)[4][5] |
| Neuroprotection | Reduced loss of dopaminergic neurons[1] | Increased tyrosine hydroxylase (TH) levels in the striatum and substantia nigra[4] |
| Mechanism of Action | Activation of PI3-K/Akt/GSK3β/MEF2D pathway[2][3] | Suppression of NLRP3 inflammasome activation[4][5] |
| Anti-inflammatory Effects | Reversed secretion of inflammatory cytokines[1] | Reduced mRNA levels of IL-1β and IL-18[4] |
Experimental Protocol: MPTP-Induced Parkinson's Disease Mouse Model
This protocol outlines the induction of Parkinson's-like symptoms in mice using MPTP and subsequent behavioral and histological analysis.
Experimental Workflow
MPTP Mouse Model Experimental Workflow
Detailed Methodology:
-
Animals: Male C57BL/6 mice are commonly used. They should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
MPTP Induction: An acute regimen involves four intraperitoneal injections of MPTP hydrochloride (20 mg/kg) at 2-hour intervals.[6][7] A sub-acute model can be induced by a daily injection of 30 mg/kg MPTP for five consecutive days.[6][7]
-
Treatment: this compound or the comparative drug (e.g., L-DOPA) is administered following the MPTP induction. The dosage and route of administration should be clearly defined based on previous studies.
-
Behavioral Assessment: A battery of behavioral tests should be conducted to assess motor function. These may include the rotarod test for motor coordination and balance, the pole test for bradykinesia, and the open field test to measure locomotor activity.[6][8][9][10]
-
Histological and Biochemical Analysis: Following the behavioral tests, animals are euthanized, and brain tissues (specifically the substantia nigra and striatum) are collected. Immunohistochemical staining for tyrosine hydroxylase (TH) is performed to quantify the loss of dopaminergic neurons. Levels of inflammatory cytokines (e.g., TNF-α, IL-1β) can be measured using ELISA or other immunoassays.
Neuroprotective Effects: Alzheimer's Disease Model
This compound has shown promise in mitigating Alzheimer's disease pathology in the APP/PS1 transgenic mouse model. Studies have demonstrated its ability to ameliorate amyloid plaque burden, reduce neuroinflammation, and rescue cognitive deficits.[11][12] One of the proposed mechanisms is the activation of the Nrf2-ARE pathway.[1]
Comparison with Donepezil:
This section compares the reported efficacy of this compound with Donepezil, a cholinesterase inhibitor commonly prescribed for Alzheimer's disease, in the APP/PS1 mouse model.
| Parameter | This compound | Donepezil |
| Animal Model | APP/PS1 transgenic mice | APP/PS1 transgenic mice |
| Dosage | 50 mg/kg/day (oral administration)[11] | Not specified in direct comparison |
| Administration | Oral gavage | Not specified in direct comparison |
| Cognitive Outcomes | Improved cognitive functions in behavioral tests[13] | Significantly improved cognitive function (novel object recognition, Morris water maze)[14][15] |
| Amyloid Pathology | Significantly decreased total area of amyloid plaques[11][16] | Reduced insoluble Aβ40/Aβ42 and soluble Aβ40 levels[14][15] |
| Neuroinflammation | Reduced inflammation (microglial activation)[11][12] | Inhibited microglial activation and reduced proinflammatory cytokines (TNF-α, IL-1β)[14][15] |
| Mechanism of Action | EphA4 inhibition[12], Nrf2-ARE activation[1] | Cholinesterase inhibition, anti-inflammatory effects[14][15] |
Experimental Protocol: APP/PS1 Transgenic Mouse Model
This protocol describes the use of APP/PS1 mice to evaluate the therapeutic efficacy of compounds for Alzheimer's disease.
Experimental Workflow
APP/PS1 Mouse Model Experimental Workflow
Detailed Methodology:
-
Animals: APP/PS1 transgenic mice and their wild-type littermates are used. The age of the animals at the start of the experiment is crucial, as pathology is age-dependent (e.g., 6-7 months of age for plaque deposition).[11]
-
Treatment: this compound (e.g., 50 mg/kg/day) or the comparative drug is administered, typically via oral gavage, for a specified period (e.g., at least 4 weeks).[11]
-
Cognitive Assessment: Cognitive function is assessed using behavioral tests such as the Morris water maze to evaluate spatial learning and memory and the novel object recognition test for recognition memory.[14][17]
-
Pathological Analysis: After behavioral testing, brains are collected for histological and biochemical analysis. Immunohistochemistry is used to quantify amyloid-β (Aβ) plaque deposition and microglial activation (e.g., using Iba-1 staining).[11] Levels of soluble and insoluble Aβ peptides can be measured by ELISA.[14]
Anti-inflammatory Effects
This compound has been reported to possess anti-inflammatory properties. In vivo studies are needed to quantify this effect and compare it to established non-steroidal anti-inflammatory drugs (NSAIDs).
Comparison with Ibuprofen:
Direct in vivo comparative data for this compound and Ibuprofen is scarce. This table provides a framework for comparison based on the commonly used carrageenan-induced paw edema model.
| Parameter | This compound | Ibuprofen |
| Animal Model | Carrageenan-induced paw edema in rats/mice | Carrageenan-induced paw edema in rats/mice |
| Dosage | To be determined in comparative studies | 50-100 mg/kg (intraperitoneal)[18][19] |
| Administration | To be determined in comparative studies | Intraperitoneal injection or oral gavage |
| Outcome | To be determined in comparative studies | Significant reduction in paw edema |
| Mechanism of Action | Down-regulation of MAPK/NF-κB signaling pathways | Inhibition of cyclooxygenase (COX) enzymes |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol is a standard method for evaluating the acute anti-inflammatory activity of pharmacological agents.
Experimental Workflow
Carrageenan-Induced Paw Edema Workflow
Detailed Methodology:
-
Animals: Wistar rats or Swiss albino mice are commonly used.
-
Induction of Edema: A sub-plantar injection of 0.1 ml of 1% carrageenan suspension is administered into the right hind paw of the animals.[20][21]
-
Treatment: The test compound (this compound) or the standard drug (Ibuprofen) is administered, typically 30-60 minutes before the carrageenan injection.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.[22]
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Cardiovascular Effects
This compound has been shown to have antihypertensive effects in spontaneously hypertensive rats (SHRs).[23][24] Its mechanism is thought to involve the promotion of nitric oxide release and regulation of myocardial angiotensin II.[24]
Comparison with Captopril:
| Parameter | This compound | Captopril |
| Animal Model | Spontaneously Hypertensive Rats (SHR) | Spontaneously Hypertensive Rats (SHR) |
| Dosage | 2.5 and 5 mg/kg | 8 mg/kg |
| Administration | Gavage | Gavage |
| Outcome | Decreased systolic blood pressure, reduced left ventricular and heart mass index[24] | Decreased systolic blood pressure, reduced left ventricular and heart mass index[24] |
| Mechanism of Action | Increased serum nitric oxide and nitric oxide synthase levels, decreased myocardial angiotensin II[24] | ACE inhibitor |
Signaling Pathways
This compound's Neuroprotective Signaling Pathway
Key Signaling Pathways Modulated by this compound
This guide provides a framework for comparing the in vivo efficacy of this compound with established therapeutic agents. Further head-to-head comparative studies are warranted to definitively establish its therapeutic potential relative to the standard of care.
References
- 1. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. researchgate.net [researchgate.net]
- 4. Levodopa Improves Behavioral Deficits of Mice with Parkinson's Disease Symptoms via Curbing NLRP3 Inflammasome Activation and Enhancing Tyrosine Hydroxylase Levels in the Striatum and Substantia Nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. Neurochemical, histological, and behavioral profiling of the acute, sub-acute, and chronic MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurochemical, histological, and behavioral profiling of the acute, sub‐acute, and chronic MPTP mouse model of Parkinsonʼs disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. mdpi.com [mdpi.com]
- 10. Behavioral phenotyping of the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound Administration Ameliorates Amyloid-β Pathology and Inflammation in an Alzheimer's Disease Transgenic Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound alleviates cognitive deficits in multiple transgenic mouse models of Alzheimer's disease via modulating neuropathology and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Donepezil improves learning and memory deficits in APP/PS1 mice by inhibition of microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. peerj.com [peerj.com]
- 20. researchgate.net [researchgate.net]
- 21. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. latamjpharm.org [latamjpharm.org]
Comparative study of Rhynchophylline extraction methods from different Uncaria species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various methods for extracting rhynchophylline, a key bioactive alkaloid, from different species of the Uncaria genus. The information presented is curated from scientific literature to assist in the selection and optimization of extraction protocols for research and development purposes.
Comparative Analysis of Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen method and the Uncaria species. Below is a summary of quantitative data from various studies, highlighting the performance of different extraction techniques.
| Extraction Method | Uncaria Species | Solvent | Key Parameters | This compound Yield | Purity | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Uncaria rhynchophylla | 80% Ethanol | Material-Liquid Ratio: 1:5, Time: 30 min | 0.48 g/kg (crude extract) | >90% (monomer) | [1] |
| Ethanol Reflux Extraction | Uncaria rhynchophylla | 70% Aqueous Ethanol | Reflux for 30 min (repeated twice) | 100 mg from 1 kg | Not specified | [2] |
| pH-Zone Refining Counter-Current Chromatography | Uncaria macrophylla | 95% Ethanol (initial extraction) | - | 163 mg from 2.8 g of enriched alkaloids | 97.1% | [3] |
| Supercritical Fluid Extraction (SFE) | Uncaria rhynchophylla | Supercritical CO₂ with 10% Ethanol + 0.1% Diethylamine (DEA) as co-solvent | Temperature: 40°C, Pressure: 25 MPa, Time: 60 min | Not specified | High selectivity for alkaloids | [4] |
| Cold Immersion & Ultrasonic Method | Uncaria species | Low-level alcohol | Cold immersion followed by ultrasonic treatment | 0.27 g/kg | >90% | [1] |
Detailed Experimental Protocols
Ultrasonic-Assisted Extraction (UAE) of this compound from Uncaria rhynchophylla
This method utilizes ultrasonic waves to enhance the extraction process, leading to higher efficiency and shorter extraction times.
Materials and Equipment:
-
Dried and powdered Uncaria rhynchophylla (60 mesh)
-
80% Ethanol
-
Ultrasonic bath or probe sonicator
-
Filtration apparatus
-
Rotary evaporator
Protocol:
-
Mix the powdered Uncaria rhynchophylla with 80% ethanol at a solid-to-liquid ratio of 1:5 (w/v).[1]
-
Place the mixture in an ultrasonic bath or use a probe sonicator.
-
Apply ultrasonic treatment for 30 minutes.[1]
-
After extraction, filter the mixture to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator to obtain the crude extract.
-
Further purification can be achieved using silica gel column chromatography.
Supercritical Fluid Extraction (SFE) of Indole Alkaloids from Uncaria rhynchophylla
SFE is a green technology that uses supercritical fluids, most commonly CO₂, for extraction. This method offers high selectivity and yields solvent-free extracts.
Materials and Equipment:
-
Ground Uncaria rhynchophylla sample
-
Supercritical Fluid Extractor
-
CO₂ (supercritical grade)
-
Ethanol (co-solvent)
-
Diethylamine (DEA) (modifier)
Protocol:
-
Pack the ground Uncaria rhynchophylla sample into the extraction vessel.
-
Set the extraction temperature to 40°C and the pressure to 25 MPa.[4]
-
Introduce supercritical CO₂ mixed with 10% ethanol as a co-solvent for an initial 60-minute cleanup phase to remove non-alkaloid components.[4]
-
In the second step, add 0.1% DEA to the 10% ethanol co-solvent and continue the extraction for another 60 minutes to obtain the alkaloid-rich extract.[4]
-
Depressurize the system to separate the CO₂ from the extract.
-
The resulting extract can be further analyzed and purified using techniques like Supercritical Fluid Chromatography/Tandem Mass Spectrometry (SFC-MS/MS).
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
Caption: Workflow for Ultrasonic-Assisted Extraction of this compound.
References
- 1. CN102093359A - Process for extracting this compound monomers from uncaria rhynchophylla - Google Patents [patents.google.com]
- 2. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparative Separation of Six Rhynchophylla Alkaloids from Uncaria macrophylla Wall by pH-Zone Refining Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Supercritical fluid-based method for selective extraction and analysis of indole alkaloids from Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rhynchophylline and Other Natural Compounds for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
The quest for effective neuroprotective agents has led to a growing interest in natural compounds. Among these, rhynchophylline, an alkaloid from the Uncaria genus, has demonstrated significant potential. This guide provides a comprehensive, data-driven comparison of the neuroprotective effects of this compound against other well-researched natural compounds: resveratrol, curcumin, and quercetin. The information is presented to facilitate objective evaluation and support further research and development in the field of neurotherapeutics.
Comparative Analysis of Neuroprotective Efficacy
To provide a clear overview, the following tables summarize quantitative data from various studies on the effects of this compound, resveratrol, curcumin, and quercetin on key markers of neuroprotection. It is important to note that the data are compiled from separate studies and may not be directly comparable due to variations in experimental models, conditions, and methodologies.
Table 1: Effects on Neuronal Viability and Apoptosis
| Compound | Model System | Insult | Concentration | % Increase in Cell Viability (Compared to Insult) | % Decrease in Apoptosis (Compared to Insult) | Reference |
| This compound | Primary cerebellar granule neurons | MPP+ | 50 µM | ~45% | Data not specified | [1] |
| PC12 cells | Aβ (25-35) | 100 µM | Significant increase | Data not specified | [2] | |
| Resveratrol | Rat hippocampal neurons | Aβ (25-35) | 25 µM | ~30% | Data not specified | [3] |
| SH-SY5Y cells | H2O2 | 2.5 µM & 5 µM | Significant increase | Significant decrease in apoptotic cells | [4] | |
| Curcumin | bEnd.3 and HT22 cells | OGD/R | 5, 10, 20 µM | Significant increase | Significant decrease in TUNEL-positive cells | [5] |
| SH-SY5Y cells | Paraquat | Not specified | Preserved cell viability | Decreased cleaved PARP levels | [6] | |
| Quercetin | Primary cultured rat neurons | Aβ (1-42) | 5 µM & 10 µM | Significant attenuation of cytotoxicity | Data not specified | [7] |
| PC-12 cells | H2O2 | Not specified | Increased cell viability | Reduced apoptosis | [8] |
MPP+: 1-methyl-4-phenylpyridinium; Aβ: Amyloid-beta; OGD/R: Oxygen-glucose deprivation/reperfusion; H2O2: Hydrogen peroxide.
Table 2: Effects on Oxidative Stress Markers
| Compound | Model System | Insult | Concentration | Effect on Reactive Oxygen Species (ROS) | Effect on Other Oxidative Stress Markers | Reference |
| This compound | SH-SY5Y cells | Aβ (1-42) | 10, 20 mg/kg (in vivo) | Attenuated Aβ-induced oxidative stress | Increased GSH, Decreased MDA | [9] |
| Resveratrol | PC12 cells, primary neurons | Amyloid β peptides | Not specified | Reduced oxidative stress | Increased SOD2 | [10] |
| Curcumin | C17.2 neural stem cells | H2O2 | 10 µM | Safeguarded against H2O2-induced cellular damage | Not specified | [11] |
| Quercetin | SH-SY5Y cells | Aβ (1-42) | 50, 100, 150 µM | Lowered intracellular ROS levels | Not specified | [12] |
GSH: Glutathione; MDA: Malondialdehyde; SOD2: Superoxide dismutase 2.
Mechanistic Insights: Signaling Pathways in Neuroprotection
The neuroprotective effects of these natural compounds are mediated through the modulation of various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.
This compound's Neuroprotective Signaling
This compound exerts its neuroprotective effects through multiple pathways, including the activation of pro-survival signals and the inhibition of inflammatory and apoptotic cascades.[1][13][14][15][16]
References
- 1. researchgate.net [researchgate.net]
- 2. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of resveratrol against β-amyloid-induced neurotoxicity in rat hippocampal neurons: involvement of protein kinase C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Resveratrol Propionate Esters on Apoptosis of SH-SY5Y Cells Induced by Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Curcumin in Vitro Neuroprotective Effects Are Mediated by p62/keap-1/Nrf2 and PI3K/AKT Signaling Pathway and Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective Effect of Quercetin in Primary Neurons Against Aβ(1-42): Relevance to Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. Resveratrol Activates Antioxidant Protective Mechanisms in Cellular Models of Alzheimer’s Disease Inflammation | MDPI [mdpi.com]
- 11. Curcumin inhibits oxidative stress and autophagy in C17.2 neural stem cell through ERK1/2 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Neuroprotective potential of quercetin in Alzheimer’s disease: targeting oxidative stress, mitochondrial dysfunction, and amyloid-β aggregation [frontiersin.org]
- 13. Neuroprotective Effects of this compound Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cellular Effects of this compound and Relevance to Sleep Regulation [mdpi.com]
- 16. mdpi.com [mdpi.com]
Unraveling the Binding Affinity of Rhynchophylline: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the binding affinity of Rhynchophylline to its key molecular targets. Experimental data is presented to benchmark its performance against alternative compounds, offering a valuable resource for validating its therapeutic potential.
This compound, a tetracyclic oxindole alkaloid extracted from plants of the Uncaria genus, has garnered significant interest for its wide range of pharmacological activities, including neuroprotective and cardiovascular effects. A critical aspect of its mechanism of action lies in its interaction with various molecular targets. This guide delves into the experimental validation of this compound's binding affinity, presenting available quantitative data and comparing it with other molecules targeting the same pathways.
EphA4 Receptor: A Tale of Conflicting Evidence
The EphA4 receptor, a tyrosine kinase involved in neuronal development and synaptic plasticity, has been proposed as a primary target of this compound. However, the evidence for a direct, high-affinity interaction remains inconclusive. While some studies using pull-down assays have suggested a physical interaction, more recent and direct binding assays have yielded contradictory results. Notably, nuclear magnetic resonance (NMR) and isothermal titration calorimetry (ITC) studies did not observe a direct binding event between this compound and the EphA4 receptor. This discrepancy highlights the need for further investigation to clarify the nature of their interaction.
In contrast, several other small molecules and peptides have been identified as potent inhibitors of the EphA4 receptor with well-defined binding affinities. A comparison of these compounds with this compound underscores the current uncertainty surrounding its direct engagement with this target.
| Compound/Peptide | Method | Binding Affinity (Kd/Ki) | Reference |
| This compound | ITC / NMR | No direct binding observed | [1] |
| 4-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid | ITC | Kd: 20.4 µM | [2] |
| 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid | ITC | Kd: 26.4 µM | [2] |
| 4-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid | ELISA | Ki: 7 µM | [3] |
| 5-(2,5-dimethyl-pyrrol-1-yl)-2-hydroxybenzoic acid | ELISA | Ki: 9 µM | [3] |
| KYL peptide | ITC | Kd: 0.85 µM | [4] |
| APY peptide | ITC | Kd: 1.5 µM | [4] |
| VTM peptide | ITC | Kd: 4.7 µM | [4] |
| 123C4 | Not Specified | Ki: 0.65 µM | [5] |
NMDA Receptor: A Non-Competitive Antagonist
The N-methyl-D-aspartate (NMDA) receptor, a crucial ionotropic glutamate receptor for synaptic plasticity and memory function, is another key target of this compound. Electrophysiological studies on Xenopus oocytes have demonstrated that this compound and its stereoisomer, Isothis compound, act as non-competitive antagonists of the NMDA receptor. This means they do not compete with the glutamate binding site but rather inhibit the receptor's function through an alternative mechanism. The half-maximal inhibitory concentration (IC50) for this effect has been quantified, providing a measure of its functional potency.
For comparison, the binding affinities (Ki) of other well-characterized competitive and non-competitive NMDA receptor antagonists are presented below.
| Compound | Type | Binding/Inhibitory Constant (Ki/IC50) | Reference |
| This compound | Non-competitive Antagonist | IC50: 43.2 µM | [6] |
| Isothis compound | Non-competitive Antagonist | IC50: 48.3 µM | [6] |
| Ketamine | Uncompetitive Antagonist | Ki: ~0.5 µM | [7] |
| Memantine | Uncompetitive Antagonist | Ki: ~1 µM | [7] |
| D-AP5 | Competitive Antagonist | Ki: ~1.93 µM | [7] |
| CGS 19755 | Competitive Antagonist | Ki: ~0.34 µM | [7] |
| Phencyclidine (PCP) | Non-competitive Antagonist | Ki: 59 nM | [8] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided.
Detailed Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique for the label-free measurement of binding affinity in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Materials:
-
Purified target protein (e.g., EphA4 ligand-binding domain)
-
This compound or alternative compound of interest
-
ITC buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4), degassed
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified protein against the ITC buffer overnight to ensure buffer matching.
-
Prepare a stock solution of the ligand (this compound or alternative) in the same ITC buffer.
-
Determine the accurate concentrations of the protein and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy).
-
-
Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water, followed by extensive rinsing with the ITC buffer.
-
Set the experimental temperature (e.g., 25°C).
-
-
Loading Samples:
-
Carefully load the protein solution into the sample cell, avoiding the introduction of air bubbles.
-
Load the ligand solution into the injection syringe.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand into the protein solution while stirring.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to measure the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution. It provides kinetic data (association and dissociation rate constants, kon and koff) in addition to the equilibrium dissociation constant (Kd).
Materials:
-
Purified target protein (ligand)
-
This compound or alternative compound (analyte)
-
SPR instrument and sensor chip (e.g., CM5 chip)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Activation reagents (e.g., EDC/NHS)
-
Blocking agent (e.g., ethanolamine)
Procedure:
-
Sensor Chip Preparation:
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.
-
-
Ligand Immobilization:
-
Inject the purified protein (ligand) in the immobilization buffer over the activated sensor surface to achieve covalent coupling.
-
Inject a blocking agent (ethanolamine) to deactivate any remaining active esters on the surface.
-
-
Analyte Interaction:
-
Inject a series of concentrations of the analyte (this compound or alternative) in running buffer over the immobilized ligand surface.
-
Record the change in the SPR signal (response units, RU) over time, which corresponds to the binding of the analyte to the ligand.
-
-
Regeneration:
-
After each analyte injection, inject a regeneration solution (e.g., low pH buffer or high salt solution) to dissociate the bound analyte and regenerate the ligand surface for the next injection.
-
-
Data Analysis:
-
Generate sensorgrams (RU vs. time) for each analyte concentration.
-
Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
References
- 1. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 2. Crystal Structure and NMR Binding Reveal That Two Small Molecule Antagonists Target the High Affinity Ephrin-binding Channel of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecules can selectively inhibit ephrin binding to the EphA4 and EphA2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound and isothis compound inhibit NMDA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The uncompetitive NMDA receptor antagonists ketamine and memantine preferentially increase the choice for a small, immediate reward in low-impulsive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phencyclidine - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal Procedures for Rhynchophylline
Disclaimer: This document provides a general guideline for the proper disposal of Rhynchophylline based on publicly available Safety Data Sheets (SDS). It is not a substitute for a product-specific SDS or the guidance of a certified safety professional. Researchers, scientists, and drug development professionals must consult the official SDS provided by the manufacturer for the specific this compound product in use and contact their institution's Environmental Health and Safety (EHS) department for detailed, compliant disposal procedures tailored to their location and facilities.
This compound is a tetracyclic oxindole alkaloid found in plant species such as Uncaria rhynchophylla and Mitragyna speciosa[1]. As with all laboratory chemicals, it requires careful handling and adherence to strict disposal protocols to ensure personnel safety and environmental protection.
Hazard Identification and Safety Data
Before handling or disposing of this compound, it is crucial to be aware of its associated hazards. The following table summarizes key safety information derived from available SDSs.
| Hazard Category | GHS Classification & Statements | Toxicological Data |
| Acute Toxicity | Acute Toxicity, Oral (Category 3), H301: Toxic if swallowed.[2] | ipr-mus LD50: 134 mg/kg[3] |
| ivn-mus LD50: 105 mg/kg[3] | ||
| Reproductive Toxicity | Reproductive Toxicity (Category 1B), H360: May damage fertility or the unborn child.[2] | No data available |
| Environmental Hazard | Not classified as a hazardous substance for transport.[4][5] However, release into the environment should be avoided.[6] | No ecotoxicity data available.[5] |
Required Personal Protective Equipment (PPE)
To minimize exposure risk during handling and disposal, all personnel must wear appropriate PPE.
-
Respiratory Protection: A dust respirator should be used, especially when handling the powder form, to prevent inhalation.[3]
-
Hand Protection: Chemical-resistant protective gloves are mandatory.[3]
-
Eye Protection: Safety glasses are required. A face shield should be used if there is a risk of splashing or dust generation.[3]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary. Protective boots may be required depending on the scale of handling.[3]
Step-by-Step Disposal Protocol
Disposal of this compound waste must be conducted in accordance with all applicable federal, state, and local regulations.[3][5]
Step 1: Waste Identification and Segregation
-
Identify: All materials contaminated with this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and spill cleanup materials, must be treated as hazardous waste.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[2] Keep it in its original container if possible.[2]
Step 2: Containerization and Labeling
-
Container: Use a designated, leak-proof, and sealable container for the waste. The container must be compatible with the waste material.[7] It should be kept tightly closed when not in use.[3][6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution and local regulations.
Step 3: Temporary Storage
-
Location: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.[2]
-
Conditions: The storage area should be cool and dry.[2] Ensure it is away from incompatible materials, such as strong oxidizing agents.[5]
Step 4: Final Disposal
-
Professional Disposal: The final disposal of this compound waste must be carried out by a licensed and approved hazardous waste disposal company.[2]
-
Disposal Method: The recommended method of disposal is often incineration. This may involve dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber system.[3] Always consult your local and regional authorities for approved methods.[3]
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Keep unnecessary personnel away from the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Prevent further dispersion of the dust or liquid.[3]
-
Clean-up: Carefully sweep up solid material into an airtight container.[3] For liquid spills, absorb with an inert material.
-
Dispose: Treat all cleanup materials as hazardous waste and dispose of them according to the protocol outlined above.
-
Decontaminate: Clean the affected area thoroughly.[6]
Disposal Workflow Visualization
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: Workflow for the safe handling and disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
